DBCO-N-bis(PEG4-NHS ester)
Descripción
BenchChem offers high-quality DBCO-N-bis(PEG4-NHS ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DBCO-N-bis(PEG4-NHS ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C49H62N4O18 |
|---|---|
Peso molecular |
995.0 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C49H62N4O18/c54-42(11-12-43(55)51-37-40-7-2-1-5-38(40)9-10-39-6-3-4-8-41(39)51)50(19-23-64-27-31-68-35-33-66-29-25-62-21-17-48(60)70-52-44(56)13-14-45(52)57)20-24-65-28-32-69-36-34-67-30-26-63-22-18-49(61)71-53-46(58)15-16-47(53)59/h1-8H,11-37H2 |
Clave InChI |
LTXDZCUWVWVRMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-N-bis(PEG4-NHS ester): A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of DBCO-N-bis(PEG4-NHS ester), a heterobifunctional crosslinker integral to the fields of bioconjugation, targeted drug delivery, and proteomics. We will delve into its chemical properties, applications, and detailed experimental protocols, presenting quantitative data in accessible formats and illustrating key processes with diagrams.
Core Concepts: Structure and Functionality
DBCO-N-bis(PEG4-NHS ester) is a versatile molecule that facilitates the connection of two different molecular entities. Its structure is characterized by three key components:
-
Dibenzocyclooctyne (DBCO) Group: This strained alkyne is the reactive handle for copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This allows for highly specific and efficient conjugation to azide-modified molecules in aqueous, biological environments without the need for a cytotoxic copper catalyst.
-
bis(PEG4) Spacer: Two polyethylene (B3416737) glycol (PEG) chains, each with four repeating units, form a hydrophilic spacer. This PEG linker enhances the solubility of the entire conjugate, reduces aggregation, and minimizes steric hindrance between the conjugated molecules, thereby preserving their biological activity.
-
N-Hydroxysuccinimide (NHS) Esters: The molecule possesses two NHS ester functional groups. These are highly reactive towards primary amines (such as the side chain of lysine (B10760008) residues in proteins) under physiological or slightly basic conditions, forming stable amide bonds.
This unique combination of a bioorthogonal DBCO group and amine-reactive NHS esters allows for a two-step conjugation strategy. First, the NHS esters are used to attach the linker to a protein or other amine-containing molecule. Subsequently, the DBCO group is available for a highly specific "click" reaction with an azide-functionalized molecule of interest.
Quantitative Data
The following tables summarize the key physicochemical properties of DBCO-N-bis(PEG4-NHS ester) and a related DBCO-containing linker.
Table 1: Physicochemical Properties of DBCO-N-bis(PEG4-NHS ester)
| Property | Value | Reference |
| Molecular Formula | C49H62N4O18 | [1][2] |
| Molecular Weight | 995.05 g/mol | [1][2] |
| Purity | > 90% | [1][2] |
| Solubility | Soluble in DMSO, DMF, DCM | |
| Storage Conditions | Store at -20°C, protect from moisture |
Table 2: Stability of a DBCO-PEG4 Linker in Aqueous Solution
| pH | Temperature (°C) | Time (hours) | Remaining Integrity (%) |
| 5.0 | 25 | 24 | 85-90 |
| 7.4 | 4 | 48 | >95 |
| 7.4 | 25 | 24 | 90-95 |
| 7.4 | 37 | 24 | 80-85 |
| 8.5 | 25 | 24 | 90-95 |
Note: Data presented is for a similar DBCO-NHCO-PEG4-acid linker and serves as a proxy for the stability of the DBCO core of DBCO-N-bis(PEG4-NHS ester) in aqueous buffers.
Key Applications and Experimental Protocols
The unique properties of DBCO-N-bis(PEG4-NHS ester) make it a valuable tool in several advanced research and development areas.
Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. DBCO-N-bis(PEG4-NHS ester) can be used to link the antibody to the drug.
Step 1: Antibody Functionalization with DBCO-N-bis(PEG4-NHS ester)
-
Antibody Preparation: Prepare the monoclonal antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.
-
Reagent Preparation: Immediately before use, dissolve DBCO-N-bis(PEG4-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.
-
Conjugation: Add a 5- to 20-fold molar excess of the DBCO-N-bis(PEG4-NHS ester) solution to the antibody solution. The final concentration of DMSO in the reaction should be below 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove excess, unreacted DBCO-N-bis(PEG4-NHS ester) using a desalting column (e.g., Zeba™ Spin Desaltin Columns) equilibrated with PBS (pH 7.4).
-
Characterization: Determine the concentration of the purified DBCO-labeled antibody and the degree of labeling (DOL) using UV-Vis spectroscopy.
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Reaction Setup: Combine the purified DBCO-labeled antibody with an azide-functionalized cytotoxic payload. A 1.5- to 10-fold molar excess of the azide-payload is recommended.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final ADC using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody.
-
Analysis: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and biological activity.
Proteolysis-Targeting Chimera (PROTAC) Development
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. DBCO-N-bis(PEG4-NHS ester) can serve as a linker to connect the target-binding ligand and the E3 ligase ligand.
This protocol describes the synthesis of a PROTAC where the E3 ligase ligand has a primary amine for reaction with the NHS ester, and the target-binding ligand is azide-functionalized.
-
Ligand-Linker Conjugation:
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and DBCO-N-bis(PEG4-NHS ester) (1.1 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Purify the DBCO-linker-E3 ligase ligand conjugate by preparative HPLC.
-
-
SPAAC Reaction:
-
Dissolve the purified DBCO-linker-E3 ligase ligand conjugate (1.0 equivalent) and the azide-functionalized target-binding ligand (1.1 equivalents) in anhydrous DMSO.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative reverse-phase HPLC.
-
-
Biological Evaluation:
-
Assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a relevant cell line using techniques such as Western blotting or in-cell ELISA.
-
Application in Signaling Pathway Research: Targeting BRD4 for Degradation
A practical application of a PROTAC synthesized with a DBCO-PEG linker is the targeted degradation of the BRD4 protein. BRD4 is a member of the BET (bromodomain and extra-terminal domain) family of proteins that plays a crucial role in the transcriptional regulation of key oncogenes, most notably c-MYC. By degrading BRD4, the transcription of c-MYC is downregulated, leading to anti-proliferative effects in cancer cells.
Conclusion
DBCO-N-bis(PEG4-NHS ester) is a powerful and versatile heterobifunctional linker that enables the precise and efficient conjugation of biomolecules. Its unique combination of amine-reactive NHS esters and a bioorthogonal DBCO group, coupled with the benefits of a hydrophilic PEG spacer, makes it an invaluable tool for the development of advanced therapeutics such as ADCs and PROTACs, as well as for a wide range of applications in chemical biology and drug discovery. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers aiming to leverage this technology in their work.
References
An In-depth Technical Guide to the Core Mechanism of Action of DBCO-N-bis(PEG4-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key technical data for the trifunctional crosslinker, DBCO-N-bis(PEG4-NHS ester). This reagent integrates three key chemical moieties: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and two N-hydroxysuccinimide (NHS) esters for covalent conjugation to primary amines, all connected via hydrophilic polyethylene (B3416737) glycol (PEG4) spacers. This unique architecture enables a versatile range of bioconjugation strategies, from targeted labeling to the construction of complex biomolecular assemblies.
Core Principles and Mechanism of Action
The functionality of DBCO-N-bis(PEG4-NHS ester) is rooted in the distinct reactivity of its constituent parts: the NHS esters and the DBCO group. The presence of two NHS esters allows for either extensive labeling of a single biomolecule or the crosslinking of two amine-containing molecules.[1] The DBCO group then serves as a bioorthogonal handle for the attachment of an azide-containing molecule.[2]
Amine Conjugation via NHS Esters
N-hydroxysuccinimide esters are highly reactive towards primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, forming stable amide bonds.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.[]
The efficiency of this reaction is critically dependent on the pH of the reaction buffer. A slightly alkaline pH (typically 7.2-8.5) is optimal, as it deprotonates the primary amines, increasing their nucleophilicity, while minimizing the competing hydrolysis of the NHS ester.[6][7]
The "bis-NHS ester" configuration of the reagent allows for two primary modes of action:
-
Intramolecular Crosslinking/Multiple Labeling: At lower protein concentrations and higher molar excesses of the crosslinker, both NHS esters can react with primary amines on the same protein molecule. This results in the attachment of two DBCO-containing linkers to a single protein, effectively amplifying the number of sites available for subsequent click chemistry. This can also be used to stabilize protein structure by creating an intramolecular crosslink.[6]
-
Intermolecular Crosslinking: At higher protein concentrations, the two NHS esters can react with primary amines on different protein molecules, resulting in the formation of a covalent dimer or larger complex. This is a common application for homobifunctional crosslinkers.[8][9]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group is a strained cyclooctyne (B158145) that reacts with azides via a strain-promoted alkyne-azide cycloaddition (SPAAC).[2] This reaction is a cornerstone of bioorthogonal chemistry, as it proceeds with high efficiency and selectivity under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[10] The driving force for this reaction is the release of ring strain in the DBCO molecule upon the [3+2] cycloaddition with an azide, forming a stable triazole linkage.
This two-step approach—amine conjugation followed by SPAAC—allows for a modular and controlled assembly of complex bioconjugates.
The Role of the PEG4 Spacer
The four polyethylene glycol units (PEG4) in each arm of the linker serve several critical functions:
-
Enhanced Solubility: The hydrophilic nature of the PEG spacer increases the water solubility of the reagent and the resulting bioconjugate.
-
Reduced Steric Hindrance: The flexible PEG spacer provides spatial separation between the conjugated molecules, minimizing steric hindrance and helping to preserve the biological activity of the labeled protein.[10]
-
Minimized Aggregation: By increasing the hydrophilicity of the conjugate, the PEG spacer helps to prevent aggregation, which can be a significant issue with hydrophobic molecules.
Quantitative Data
Table 1: Kinetics of DBCO-Azide Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
| Cyclooctyne Derivative | Azide Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Buffer/Solvent | Reference |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7) | [11] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | PBS (pH 7) | [11] |
| Sulfo-DBCO-amine | 3-azido-L-alanine | 0.27 - 0.77 | RPMI | [11] |
| DBCO-PEG5-Trastuzumab | Model Azides | 0.18 - 0.37 | HEPES & PBS | [11] |
| Generic DBCO Derivatives | Benzyl Azide | ~0.1 - 2.0 | Various | [8] |
Table 2: pH Dependence of NHS Ester Aminolysis and Hydrolysis
| pH | NHS Ester Half-life (Hydrolysis) | Relative Amine Reactivity | Optimal for Conjugation | Reference |
| 7.0 | 4-5 hours (at 0°C) | Low | No | [7] |
| 7.0 | ~7 hours (at RT) | Low | No | [7][12] |
| 8.0 | 210 minutes | Moderate | Yes | |
| 8.5 | 180 minutes | High | Yes (Optimal) | |
| 8.6 | 10 minutes (at 4°C) | High | Less stable | [7] |
| 9.0 | 125 minutes | Very High | Risk of rapid hydrolysis | |
| 9.0 | Minutes (at RT) | Very High | Risk of rapid hydrolysis | [7][12] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of DBCO-N-bis(PEG4-NHS ester)
Caption: Dual reaction pathways of DBCO-N-bis(PEG4-NHS ester).
Experimental Workflow for Protein Labeling and Crosslinking
References
- 1. DBCO-N-bis(PEG4-NHS ester), 2639395-38-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glenresearch.com [glenresearch.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Navigating the Solubility of DBCO-N-bis(PEG4-NHS ester): A Technical Guide for Researchers
An in-depth analysis of the solubility characteristics of DBCO-N-bis(PEG4-NHS ester) in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) is presented for professionals in drug development and scientific research. This guide provides a comprehensive overview of solubility data, detailed experimental protocols, and logical workflows to facilitate the effective use of this bifunctional crosslinker in bioconjugation and related applications.
DBCO-N-bis(PEG4-NHS ester) is a valuable tool in bioconjugation, featuring a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and two N-hydroxysuccinimide (NHS) esters for covalent modification of primary amines. The integrated polyethylene (B3416737) glycol (PEG) spacers enhance its utility by increasing hydrophilicity and providing spatial separation between conjugated molecules. Understanding its solubility in common organic solvents is paramount for successful experimental design and execution.
Quantitative Solubility Data
| Compound | Solvent | Solubility |
| DBCO-N-bis(PEG4-NHS ester) | DMSO | Soluble[1] |
| DMF | Soluble[1] | |
| DBCO-PEG4-NHS ester | DMSO | 79 mg/mL (121.6 mM)[2] |
| DMF | Soluble[3][4][5] |
Note: The solubility of DBCO-N-bis(PEG4-NHS ester) is expected to be comparable to its mono-NHS ester counterpart. However, empirical determination is recommended for precise applications.
Experimental Protocol: Preparation of a DBCO-N-bis(PEG4-NHS ester) Stock Solution
This protocol outlines the standard procedure for dissolving DBCO-N-bis(PEG4-NHS ester) in DMSO or DMF to prepare a stock solution for subsequent bioconjugation reactions. The primary consideration is the moisture sensitivity of the NHS ester, which can hydrolyze and become non-reactive in the presence of water.
Materials:
-
DBCO-N-bis(PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Inert gas (e.g., argon or nitrogen)
-
Dry, clean vials
-
Micropipettes
Procedure:
-
Equilibration: Allow the vial of DBCO-N-bis(PEG4-NHS ester) to come to room temperature before opening to prevent moisture condensation.
-
Inert Atmosphere: If possible, briefly flush the vial with an inert gas to displace air and minimize exposure to atmospheric moisture.
-
Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial containing the DBCO-N-bis(PEG4-NHS ester).
-
Dissolution: Gently vortex or sonicate the mixture until the compound is fully dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Stock solutions should be prepared fresh immediately before use.[3][6] If short-term storage is necessary, store in a tightly sealed vial at -20°C or -80°C under an inert atmosphere.[7] Avoid repeated freeze-thaw cycles.
Experimental Workflow and Logical Relationships
The effective use of DBCO-N-bis(PEG4-NHS ester) in bioconjugation follows a logical workflow. The initial step involves the reaction of the NHS esters with primary amines on a target molecule, followed by the copper-free click chemistry reaction of the DBCO group with an azide-modified molecule.
Caption: A logical workflow for a two-step bioconjugation reaction using DBCO-N-bis(PEG4-NHS ester).
The signaling pathway for the application of this crosslinker is essentially the chemical reaction pathway. The diagram below illustrates the key chemical transformations.
Caption: Chemical transformation pathway illustrating the dual reactivity of DBCO-N-bis(PEG4-NHS ester).
References
- 1. DBCO-N-bis(PEG4-NHS ester), 2639395-38-1 | BroadPharm [broadpharm.com]
- 2. DBCO-PEG4-NHS ester | PROTAC Linker | TargetMol [targetmol.com]
- 3. DBCO-PEG4-NHS [nanocs.net]
- 4. vectorlabs.com [vectorlabs.com]
- 5. DBCO-PEG4-NHS ester, 1427004-19-0 | BroadPharm [broadpharm.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. DBCO-N-bis(PEG4-NHS ester) Datasheet DC Chemicals [dcchemicals.com]
An In-Depth Technical Guide to DBCO-N-bis(PEG4-NHS ester) for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of DBCO-N-bis(PEG4-NHS ester), a branched, heterotrifunctional crosslinker designed for advanced bioconjugation strategies utilizing copper-free click chemistry. We will delve into its core properties, reaction mechanisms, and applications, supplemented with detailed experimental protocols and data to facilitate its effective use in research and development.
Introduction to DBCO-N-bis(PEG4-NHS ester)
DBCO-N-bis(PEG4-NHS ester) is a unique molecule that features a central dibenzocyclooctyne (DBCO) group flanked by two polyethylene (B3416737) glycol (PEG4) arms, each terminating in an N-hydroxysuccinimide (NHS) ester. This branched architecture provides three reactive sites, enabling the creation of complex and multivalent bioconjugates.
The NHS esters readily react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds. The DBCO group serves as a handle for copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for highly specific and efficient conjugation to azide-modified molecules, even in complex biological environments.[1][2][3]
The incorporation of PEG4 spacers enhances the hydrophilicity of the linker, which can improve the solubility of the resulting conjugate and reduce the potential for aggregation.[4][5] The flexible nature of the PEG chains also minimizes steric hindrance, facilitating efficient access to the reactive groups.[4]
Core Properties and Specifications
A summary of the key physical and chemical properties of DBCO-N-bis(PEG4-NHS ester) is presented in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₄₉H₆₂N₄O₁₈ | [6] |
| Molecular Weight | 995.1 g/mol | [6] |
| CAS Number | 2639395-38-1 | [6] |
| Appearance | Colorless to pale yellow oil or solid | [4] |
| Solubility | Soluble in DMSO, DMF, DCM | [6] |
| Storage Conditions | -20°C, desiccated, protected from light | [7] |
| Purity | Typically ≥95% (HPLC) | [6] |
Reaction Mechanisms and Workflows
The utility of DBCO-N-bis(PEG4-NHS ester) lies in its two distinct and orthogonal reaction capabilities: amine conjugation via its NHS esters and copper-free click chemistry via its DBCO group.
NHS Ester Reaction with Primary Amines
The two NHS esters on the linker react with primary amines, such as the ε-amine of lysine (B10760008) residues on proteins or the N-terminus of peptides, to form stable amide bonds. This reaction is typically carried out in an amine-free buffer at a slightly basic pH (7.2-8.5). The reaction releases N-hydroxysuccinimide as a byproduct.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The DBCO group on the linker undergoes a highly efficient and specific [3+2] cycloaddition reaction with an azide-functionalized molecule. This "click" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological functional groups. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst.[1][8][9]
Experimental Workflow: Creating a Multivalent Conjugate
The trivalent nature of DBCO-N-bis(PEG4-NHS ester) allows for the creation of complex, multivalent bioconjugates. For instance, a protein can be reacted with the linker, and the resulting DBCO-functionalized protein can then be conjugated to two different azide-modified molecules.
Applications in Research and Drug Development
The unique structure of DBCO-N-bis(PEG4-NHS ester) makes it a valuable tool for a variety of applications, particularly in the development of targeted therapeutics and advanced biomaterials.
-
Antibody-Drug Conjugates (ADCs): The branched nature of this linker allows for the potential attachment of two drug molecules to a single lysine residue on an antibody, thereby increasing the drug-to-antibody ratio (DAR) and potentially enhancing therapeutic efficacy.[1][10]
-
PROTACs and Molecular Glues: This linker can be used to synthesize complex constructs that bring two different proteins into proximity, such as in the design of Proteolysis Targeting Chimeras (PROTACs).[3][11]
-
Multivalent Imaging Probes: Two different imaging agents (e.g., a fluorophore and a radioisotope) can be attached to a targeting moiety for multimodal imaging applications.
-
Surface and Hydrogel Modification: The dual NHS ester functionality can be used to crosslink amine-containing polymers to form hydrogels, while the DBCO group provides a site for subsequent biofunctionalization.[7]
Experimental Protocols
The following are generalized protocols for the use of DBCO-N-bis(PEG4-NHS ester). Optimization may be required for specific applications.
Protocol 1: Labeling a Protein with DBCO-N-bis(PEG4-NHS ester)
Objective: To introduce a DBCO moiety onto a protein via its primary amine residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-N-bis(PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation:
-
Allow the vial of DBCO-N-bis(PEG4-NHS ester) to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.
-
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the DBCO-N-bis(PEG4-NHS ester) stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Copper-Free Click Chemistry with the DBCO-labeled Protein
Objective: To conjugate an azide-modified molecule to the DBCO-labeled protein.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-modified molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified molecule in the reaction buffer.
-
Add the azide-modified molecule to the solution of the DBCO-labeled protein. A 1.5 to 3-fold molar excess of the azide-modified molecule is often used to ensure complete reaction of the DBCO groups.
-
-
Incubation:
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or HPLC.
-
-
Purification:
-
If necessary, purify the final conjugate to remove any unreacted azide-modified molecule using an appropriate method such as size-exclusion chromatography or dialysis.
-
Data Presentation
While specific quantitative data for DBCO-N-bis(PEG4-NHS ester) is limited in the public domain, the following table provides typical reaction parameters and expected outcomes based on data for similar DBCO-PEG-NHS linkers.
| Parameter | NHS Ester Reaction | SPAAC Reaction | Source(s) |
| Molar Excess (Linker:Biomolecule) | 5-30 fold | 1.5-4 fold (Azide:DBCO) | [1] |
| Reaction pH | 7.0 - 9.0 | 7.0 - 9.0 | [1] |
| Reaction Time | 30-60 min (RT) or 2 hours (4°C) | < 5 min to overnight | [1] |
| Reaction Efficiency | High | High to near-quantitative | [7] |
| DBCO Stability on Conjugate | ~3-5% loss of reactivity over 4 weeks at 4°C | - | [1] |
Conclusion
DBCO-N-bis(PEG4-NHS ester) is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its branched structure and trifunctional nature enable the construction of complex and multivalent bioconjugates with enhanced properties. The combination of robust NHS ester chemistry and highly efficient copper-free click chemistry provides a reliable platform for developing innovative solutions in targeted drug delivery, diagnostics, and biomaterials science. The detailed protocols and workflows provided in this guide serve as a valuable resource for harnessing the full potential of this advanced crosslinking reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. DBCO-N-bis(PEG4-NHS ester), 2639395-38-1 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. DBCO-PEG4-NHS Ester | AAT Bioquest [aatbio.com]
- 10. Branched PEG DBCO | AxisPharm [axispharm.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
A Deep Dive into Heterobifunctional Crosslinkers: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, heterobifunctional crosslinkers are indispensable tools for covalently linking molecules to unravel complex biological processes and engineer novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core concepts, applications, and methodologies associated with these versatile reagents.
Heterobifunctional crosslinkers are chemical compounds possessing two distinct reactive groups, enabling the specific and sequential conjugation of two different molecules.[1] This targeted approach minimizes the formation of unwanted homodimers or polymers, a common issue with their homobifunctional counterparts.[2][3] The fundamental structure of a heterobifunctional crosslinker consists of two reactive moieties separated by a spacer arm, the length and composition of which can be tailored to influence the stability, solubility, and steric hindrance of the final conjugate.[2]
Core Concepts and Classification
The power of heterobifunctional crosslinkers lies in their ability to facilitate controlled, multi-step conjugation reactions.[4] By selecting crosslinkers with reactive ends targeting specific functional groups on biomolecules—such as primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO)—researchers can achieve precise covalent linkages.
Heterobifunctional crosslinkers are broadly categorized based on the reactivity of their functional groups:
-
Amine-to-Sulfhydryl: This is one of the most prevalent combinations, typically featuring an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on lysine (B10760008) residues) and a maleimide (B117702) group that targets sulfhydryl groups (e.g., on cysteine residues).[2]
-
Amine-to-Carboxyl: These linkers often utilize a carbodiimide, such as EDC, to activate carboxyl groups for reaction with primary amines.[2]
-
Carbonyl-Reactive and Sulfhydryl-Reactive: These reagents contain a hydrazide or aminooxy group that reacts with carbonyls and a sulfhydryl-reactive group.[4]
-
Amine-Reactive and Photoreactive: These crosslinkers combine an amine-reactive group with a photoreactive group (e.g., aryl azide (B81097) or diazirine) that becomes reactive upon exposure to UV light, allowing for non-specific insertion into C-H bonds.[4]
The choice of crosslinker is also dictated by the properties of its spacer arm, which can vary in length and composition (e.g., containing polyethylene (B3416737) glycol (PEG) units to enhance solubility).[2] Some crosslinkers also incorporate cleavable bonds, such as disulfides, allowing for the controlled release of conjugated molecules under specific conditions.
Quantitative Data on Common Heterobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful bioconjugation. The following table summarizes key quantitative parameters for several common heterobifunctional crosslinkers to facilitate this choice.
| Crosslinker | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Spacer Arm Length (Å) | Water Soluble | Cleavable | Key Features |
| SMCC | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3[5] | No | No | Widely used for ADC development; provides a stable thioether bond.[2][6] |
| Sulfo-SMCC | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | 8.3[2] | Yes | No | Water-soluble version of SMCC, ideal for cell surface crosslinking.[7] |
| SPDP | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 6.8 | No | Yes (Reducing agents) | Forms a cleavable disulfide bond. |
| LC-SPDP | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7[8] | No | Yes (Reducing agents) | Longer spacer arm for reduced steric hindrance. |
| EMCS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 9.4[8] | No | No | Features a longer aliphatic spacer arm than SMCC. |
| GMBS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 7.4[8] | No | No | Shorter spacer arm than SMCC. |
| BMPS | NHS-ester (Amine) | Maleimide (Sulfhydryl) | 6.9[8] | No | No | A shorter maleimide crosslinker. |
| ANB-NOS | NHS-ester (Amine) | Phenyl Azide (Photoreactive) | 9.2 | No | No | Photoreactive group allows for non-specific conjugation upon UV activation. |
Key Applications in Research and Drug Development
Heterobifunctional crosslinkers are instrumental in a wide array of applications, from fundamental research to the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional crosslinkers are crucial for linking the drug payload to the antibody. The stability of the linker is paramount to ensure that the cytotoxic agent is released only at the target site, minimizing off-target toxicity. Non-cleavable linkers, such as SMCC, form highly stable thioether bonds.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[9] A PROTAC consists of a ligand that binds to the protein of interest and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination and subsequent degradation of the target protein.[10]
Studying Protein-Protein Interactions
By covalently linking interacting proteins, crosslinkers can "capture" transient or weak interactions, allowing for their identification and characterization through techniques like mass spectrometry.[11][12][13] This is particularly valuable for mapping the topology of protein complexes and understanding cellular signaling pathways.[14]
Immobilization of Biomolecules
Heterobifunctional crosslinkers are used to immobilize enzymes and other biomolecules onto surfaces for applications such as biosensors and affinity chromatography.[4][15] This oriented immobilization can enhance the stability and activity of the biomolecule.[16][17]
Experimental Protocols
Detailed methodologies are essential for the successful application of heterobifunctional crosslinkers. Below are representative protocols for common applications.
Protocol 1: Protein-Protein Crosslinking using Sulfo-SMCC
This protocol describes the crosslinking of two purified proteins, one with accessible primary amines and the other with a free sulfhydryl group.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Sulfo-SMCC
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
Desalting column
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Protein Preparation: Prepare Protein-NH2 at a concentration of 1-10 mg/mL in Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris).[2]
-
Sulfo-SMCC Activation of Protein-NH2:
-
Immediately before use, prepare a stock solution of Sulfo-SMCC in water.
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein-NH2 solution. The optimal ratio should be determined empirically.[18]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[5]
-
-
Removal of Excess Crosslinker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[2]
-
Conjugation with Protein-SH:
-
Immediately add the Protein-SH to the maleimide-activated Protein-NH2. A 1.5- to 5-fold molar excess of Protein-SH is recommended.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.[5]
-
-
Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1 mM L-cysteine or N-acetylcysteine and incubating for 15-30 minutes.[2]
-
Analysis: Analyze the crosslinked product by SDS-PAGE. The crosslinked product will have a higher molecular weight than the individual proteins.
Protocol 2: Enzyme Immobilization on an Amine-Functionalized Surface
This protocol outlines the immobilization of a sulfhydryl-containing enzyme onto a surface functionalized with primary amines using a heterobifunctional crosslinker like SMCC.
Materials:
-
Amine-functionalized solid support (e.g., beads, plate)
-
Sulfhydryl-containing enzyme
-
SMCC
-
Anhydrous DMSO or DMF
-
Activation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5-7.0
-
Washing Buffer: PBS or similar
-
Blocking Buffer: e.g., 1 M ethanolamine, pH 8.0
Procedure:
-
Surface Activation with SMCC:
-
Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Incubate the amine-functionalized support with the SMCC solution in Activation Buffer for 30-60 minutes at room temperature.
-
Wash the support thoroughly with Washing Buffer to remove excess SMCC.
-
-
Enzyme Conjugation:
-
Prepare a solution of the sulfhydryl-containing enzyme in Conjugation Buffer.
-
Incubate the maleimide-activated support with the enzyme solution for 1-2 hours at room temperature.
-
-
Blocking: Block any unreacted maleimide groups on the support by incubating with Blocking Buffer for 30 minutes.
-
Final Washes: Wash the support extensively with Washing Buffer to remove non-covalently bound enzyme.
-
Activity Assay: Confirm successful immobilization by performing an activity assay on the immobilized enzyme.
Visualizing a Key Signaling Pathway: PROTAC-Mediated Protein Degradation
Heterobifunctional molecules are at the heart of PROTAC technology. The following diagram illustrates the general mechanism of action.
Investigating EGFR Signaling with Crosslinkers
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival. Ligand binding induces receptor dimerization, a key step in its activation. Heterobifunctional crosslinkers can be used to capture this dimerization event and identify downstream signaling partners.
Mapping the GPCR-Arrestin Interaction
G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes. Upon activation, they are often regulated by arrestin proteins, which bind to the phosphorylated C-terminus of the receptor. Heterobifunctional crosslinkers, particularly those with photoreactive groups, are valuable for mapping the interaction interface between GPCRs and arrestin.[6][19][20][21]
Conclusion
Heterobifunctional crosslinkers are powerful and versatile reagents that have become central to modern biological research and drug development. Their ability to create specific, covalent linkages between different molecules provides a means to stabilize interactions, construct complex bioconjugates, and probe cellular pathways with high precision. A thorough understanding of their chemistry, coupled with carefully designed experimental protocols, will continue to drive innovation and discovery in the life sciences.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. proteochem.com [proteochem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 6. researchgate.net [researchgate.net]
- 7. Preactivation Crosslinking—An Efficient Method for the Oriented Immobilization of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. covachem.com [covachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. Immobilization of enzymes on heterofunctional epoxy supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oriented Covalent Immobilization of Enzymes on Heterofunctional-Glyoxyl Supports | Springer Nature Experiments [experiments.springernature.com]
- 17. Immobilization of Enzymes on Hetero-Functional Supports: Physical Adsorption Plus Additional Covalent Immobilization | Springer Nature Experiments [experiments.springernature.com]
- 18. store.sangon.com [store.sangon.com]
- 19. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers | EMBO Reports [link.springer.com]
- 20. researchgate.net [researchgate.net]
- 21. Exploring GPCR-arrestin interfaces with genetically encoded crosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the selection of a chemical linker to connect a biomolecule to another molecule, such as a drug, is a paramount design consideration. This linker profoundly influences the efficacy, stability, and pharmacokinetic profile of the resulting bioconjugate. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG) spacers, and specifically the discrete PEG4 spacer—a chain of four ethylene (B1197577) glycol units—have emerged as a cornerstone technology. Its defined length, hydrophilicity, and flexibility offer a unique combination of properties that address common challenges in the development of complex biologics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Functions and Advantages of the PEG4 Spacer
The discrete PEG4 spacer is instrumental in optimizing the performance of bioconjugates through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are inherently hydrophobic, which can lead to aggregation, reduced efficacy, and an increased risk of an immune response. The hydrophilic ethylene glycol units of the PEG4 spacer increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1][2]
-
Reduced Immunogenicity and Enhanced Stability: The PEG component can create a protective hydration layer around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an immune response.[1] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]
-
Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can alter the biodistribution of the bioconjugate.[1] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[1]
-
Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[1] This spacing is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site. It also ensures the payload is accessible to its target once the bioconjugate reaches its destination.[1]
-
Discrete Nature for Homogeneity: Unlike polydisperse PEGs, which are mixtures of polymers with varying chain lengths, a discrete PEG4 linker is a single molecular entity with a defined structure and molecular weight. This homogeneity is crucial for the manufacturing and regulatory approval of bioconjugates, as it ensures batch-to-batch consistency and a well-characterized product.
Data Presentation: Quantitative Impact of PEG Spacers
The length of the PEG spacer is a critical parameter that can be fine-tuned to achieve the desired balance of properties. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate characteristics.
Table 1: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) of a Trastuzumab-MMAD Conjugate
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG6 | 5.0 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
Data sourced from a study on trastuzumab conjugated to maleimide-PEGx-MMAD.[3] This table demonstrates that intermediate-length PEG spacers can sometimes lead to higher DAR values compared to shorter or longer spacers, highlighting the context-dependent nature of PEG linker selection.
Table 2: Impact of PEG Spacer Length on In Vivo Kidney Uptake of PSMA Inhibitors
| Linker | % Injected Dose/gram in Kidney (at 30 min post-injection) |
| No PEG | ~25 |
| PEG4 | ~2.5 |
| PEG8 | ~5 |
Data represents an approximate tenfold and fivefold reduction in renal uptake for PEG4 and PEG8 respectively, compared to the non-PEGylated ligand.[3] This data illustrates the significant role of PEG spacers in altering biodistribution and reducing accumulation in non-target organs like the kidneys.
Table 3: Impact of PEG Spacer Length on Binding Affinity (Kd) of an Aptamer-Amphiphile
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
Data adapted from a study on aptamer-amphiphiles.[1] This table clearly shows that the inclusion of a PEG spacer, and increasing its length, leads to a lower Kd value, indicating a stronger binding interaction compared to no spacer or hydrophobic alkyl spacers.
Experimental Protocols
Detailed methodologies are crucial for the successful application of PEG4 spacers in bioconjugation. Below are representative protocols for key experimental techniques.
Protocol 1: Antibody Conjugation using Maleimide-PEG4-NHS Ester (Two-Step)
This protocol describes the conjugation of a drug or other molecule to an antibody using a heterobifunctional Maleimide-PEG4-NHS ester linker. This is a common strategy for creating antibody-drug conjugates.
Materials:
-
Amine-containing protein (e.g., antibody)
-
Sulfhydryl-containing molecule (e.g., drug)
-
Maleimide-PEG4-NHS Ester
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Desalting column
-
Anhydrous DMSO or DMF
Procedure:
Step 1: Activation of Amine-Containing Protein
-
Dissolve the amine-containing protein in Conjugation Buffer to a concentration of 1-10 mg/mL.
-
Dissolve the Maleimide-PEG4-NHS Ester in anhydrous DMSO or DMF to create a 10 mM stock solution immediately before use.
-
Add a 10- to 50-fold molar excess of the dissolved Maleimide-PEG4-NHS Ester to the protein solution. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[4]
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with Conjugation Buffer.[4]
Step 2: Conjugation to Sulfhydryl-Containing Molecule
-
The sulfhydryl-containing molecule must have a free (reduced) sulfhydryl group. If necessary, reduce any disulfide bonds using a reducing agent like TCEP, followed by purification.
-
Combine and mix the desalted, maleimide-activated protein with the sulfhydryl-containing molecule. The molar ratio should be optimized based on the desired final conjugate.
-
Incubate the reaction mixture at room temperature for 30 minutes or 2 hours at 4°C.[4]
-
The final conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate methods to remove any unreacted components.
Protocol 2: PROTAC Synthesis using a PEG4 Linker (Representative Two-Step Synthesis)
This protocol provides a general workflow for the synthesis of a PROTAC, linking a target protein ligand (e.g., JQ1 derivative) to an E3 ligase ligand (e.g., pomalidomide) via a PEG4 spacer.
Materials:
-
Target protein ligand with a reactive handle (e.g., JQ1-acid)
-
E3 ligase ligand with a reactive handle (e.g., pomalidomide)
-
Bromo-PEG4-PFP ester (or other suitable bifunctional PEG4 linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 1: Synthesis of the Target Protein Ligand-PEG4 Intermediate
-
Dissolve the target protein ligand (e.g., JQ1-acid) and Bromo-PEG4-PFP ester in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the target protein ligand-PEG4-Br intermediate.[1]
Step 2: Synthesis of the Final PROTAC
-
Dissolve the purified target protein ligand-PEG4-Br intermediate and the E3 ligase ligand (e.g., pomalidomide) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA.
-
Heat the reaction mixture to 50-80 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent.
-
The final PROTAC can be purified by preparative HPLC.[1]
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the use of PEG4 spacers in bioconjugation.
Conclusion
The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate. By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics. The detailed protocols and quantitative data provided in this guide offer a practical framework for the successful application of PEG4 technology in creating next-generation therapeutics and research tools. The rational selection of the appropriate PEG spacer length, exemplified by the versatile PEG4, is a critical step in the design of optimized bioconjugates with enhanced therapeutic potential.
References
An In-depth Technical Guide to DBCO Group Reactivity with Azides
An in-depth technical guide on the core reactivity of the DBCO group with azides for researchers, scientists, and drug development professionals.
The strain-promoted alkyne-azide cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, providing a robust method for covalently linking molecules in complex biological systems.[1] At the forefront of this technology is the reaction between a dibenzocyclooctyne (DBCO) group and an azide (B81097). This copper-free variant of click chemistry leverages the high ring strain of DBCO to react spontaneously and specifically with azide-functionalized molecules, eliminating the need for cytotoxic copper catalysts.[2][3][4] This guide offers a comprehensive overview of the core principles governing DBCO-azide reactivity, supported by quantitative data, detailed experimental protocols, and visualizations to aid researchers in drug discovery, diagnostics, and the broader life sciences.
The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The reaction between DBCO and an azide is a type of Huisgen 1,3-dipolar cycloaddition.[1] The azide acts as a 1,3-dipole which reacts with the strained alkyne in DBCO (the dipolarophile) to form a stable triazole linkage.[1][5] The key to this reaction's efficiency and bioorthogonality is the significant ring strain within the eight-membered cyclooctyne (B158145) ring. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[1][2][6][7] The DBCO and azide groups are abiotic and do not typically react with naturally occurring functional groups, ensuring high specificity with minimal side reactions in biological environments.[3][6][]
Quantitative Analysis of Reaction Kinetics
The efficiency of the DBCO-azide reaction is best described by its second-order rate constant (k). This value is influenced by the specific structures of the reactants, solvent, pH, and temperature. DBCO derivatives consistently exhibit some of the fastest kinetics among commonly used cyclooctynes.
Table 1: Comparison of Second-Order Rate Constants for Various Cyclooctynes
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Notes |
|---|---|---|---|
| DBCO | Benzyl Azide | ~0.24 - 1.0 [9][10] | Generally exhibits the highest reaction rates, making it ideal for rapid conjugations. |
| DIBO | Benzyl Azide | ~0.3 - 0.7[9] | Demonstrates robust reactivity. |
| BCN | Benzyl Azide | ~0.06 - 0.1[9][10] | Slower, but offers advantages in smaller size and lower lipophilicity.[9] |
| BCN | Phenyl Azide | ~0.2[10] | Reacts faster with electron-poor aromatic azides than DBCO.[10] |
| DBCO | Phenyl Azide | ~0.033[10] | Slower with electron-poor aromatic azides compared to BCN.[10] |
Table 2: Influence of Buffer, pH, and Temperature on SPAAC Reaction Rates
| Parameter | Condition | Rate Constant (k) [M⁻¹s⁻¹] | Key Finding |
|---|---|---|---|
| Buffer | PBS (pH 7) | 0.32–0.85[11][12] | PBS exhibits among the lowest reaction rates.[11][12] |
| HEPES (pH 7) | 0.55–1.22[11][12] | HEPES buffer resulted in the highest reaction rates at neutral pH.[11][12] | |
| DMEM Media | 0.59–0.97[11][12] | Reactions in DMEM are generally faster than in RPMI media.[11][12] | |
| pH | pH 5 to 10 | General Increase | Higher pH values generally increase reaction rates.[11][12] |
| Temperature | 4°C to 37°C | General Increase | Higher temperatures accelerate the reaction.[2][13] |
| Linker | DBCO vs. DBCO-PEG5 | 31 ± 16% Increase[11][12] | The presence of a PEG linker can notably enhance reaction rates.[11][12] |
Stability and Potential Side Reactions
While robust, DBCO is not entirely inert, and its stability is an important consideration for experimental design.
Table 3: Stability Profile of DBCO Moiety
| Condition | Duration | Expected Stability | Notes |
|---|---|---|---|
| pH and Temperature | |||
| pH 7.4 (PBS) | 48 hours at 4°C | >95%[14] | Optimal for short-term storage of working solutions.[14] |
| pH 7.4 (PBS) | 24 hours at 25°C | 90 - 95%[14] | Good stability for typical room temperature reactions.[14] |
| pH 7.4 (PBS) | 24 hours at 37°C | 80 - 85%[14] | Degradation accelerates at physiological temperature.[14] |
| Storage | |||
| DBCO-modified Antibody | 4 weeks at 4°C or -20°C | ~95-97% | A slow loss of reactivity is observed over time.[2] |
| DBCO-NHS ester (solid) | >1 year at -20°C | Highly Stable[15] | Store protected from light and moisture.[14] |
| DBCO-NHS ester (in DMSO) | 2-3 months at -20°C | Moderately Stable[15] | Avoid repeated freeze-thaw cycles and moisture.[14][15] |
Key Considerations:
-
Acid Sensitivity: DBCO is incompatible with standard Fmoc solid-phase peptide synthesis (SPPS) due to an acid-mediated rearrangement that occurs during peptide cleavage.[16] Strong acidic conditions should be avoided.[14]
-
Reaction with Thiols: A known side reaction can occur between DBCO and free sulfhydryl groups, such as those on cysteine residues.[17] However, the reaction with azides is significantly faster.[18]
-
Buffer Composition: Buffers must not contain azides (e.g., sodium azide preservative), as they will directly react with and deplete the DBCO reagent.[2][14][15] If an NHS-ester version of DBCO is used for labeling, amine-containing buffers (e.g., Tris, Glycine) must also be avoided during the labeling step.[2][14]
Detailed Experimental Protocols
The following section provides detailed methodologies for a typical bioconjugation experiment involving the labeling of an antibody with a DBCO-NHS ester and subsequent conjugation to an azide-modified molecule.
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on an antibody.[3]
-
Reagent Preparation :
-
Labeling Reaction :
-
Add a 20 to 30-fold molar excess of the DBCO-NHS ester solution to the antibody solution.[15][19][20]
-
Ensure the final concentration of organic solvent (DMSO/DMF) in the reaction mixture is below 20% to avoid protein denaturation.[19][20]
-
Incubate the reaction for 60 minutes at room temperature.[15][19][20]
-
-
Quenching and Purification :
-
(Optional) To quench unreacted DBCO-NHS ester, add a small volume of a quenching buffer like 100 mM Tris or glycine (B1666218) and incubate for 15 minutes.[15][19][20]
-
Remove excess, unreacted DBCO reagent using a spin desalting column or dialysis against the desired buffer for the next step.[15][20]
-
The DBCO-functionalized antibody can be stored at -20°C for up to a month, though some loss of reactivity may occur over time.[15][20]
-
This protocol describes the reaction between the purified DBCO-activated antibody and an azide-functionalized molecule.
-
Reaction Setup :
-
Incubation :
-
Purification and Analysis :
-
Remove excess, unreacted azide-molecule via an appropriate chromatography method, such as reverse-phase HPLC, ion-exchange HPLC, or size-exclusion chromatography.[15][19][21]
-
Validate the formation of the final conjugate using SDS-PAGE (which should show a band of higher molecular weight) and/or LC-MS.[15][19][20]
-
Methods for Reaction Monitoring
Monitoring the progress of the SPAAC reaction is crucial for optimization and ensuring completion.
-
UV-Vis Spectroscopy : The DBCO group has a characteristic absorbance peak at approximately 310 nm.[19][20] The reaction can be monitored in real-time by observing the decrease of this peak as the DBCO is consumed.[19]
-
HPLC Analysis : Reverse-phase HPLC (RP-HPLC) is a powerful tool to monitor the reaction. By taking aliquots at various time points, one can track the consumption of the starting materials and the formation of the new, more hydrophobic conjugate peak.[14][22]
-
LC-MS : For definitive confirmation, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the mass of the starting materials and the final conjugated product.[22][23]
Conclusion
The reaction between DBCO and azides represents a pinnacle of bioorthogonal chemistry, offering an unparalleled combination of speed, specificity, and biocompatibility.[3][4] Its copper-free nature makes it exceptionally well-suited for applications in living systems, from cell-surface labeling to in vivo imaging and the development of next-generation antibody-drug conjugates.[2][24] By understanding the core principles of its mechanism, kinetics, and the factors that influence its efficiency, researchers can effectively harness this powerful chemical tool to advance their scientific and therapeutic objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Site-Selective Cysteine-Cyclooctyne Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifetein.com [lifetein.com]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 22. benchchem.com [benchchem.com]
- 23. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. creativepegworks.com [creativepegworks.com]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules within complex biological systems.[1] This reaction is a type of [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[][3] The primary driving force for the reaction is the high ring strain of the cyclooctyne, which is released upon cycloaddition.[][4] This inherent reactivity allows the reaction to proceed under physiological conditions with high selectivity and efficiency.[][5]
The choice of cyclooctyne is critical as it dictates the reaction kinetics, stability, and overall biocompatibility of the system.[1] A variety of cyclooctynes have been developed, each with unique properties, to balance the competing demands of high reactivity and stability in aqueous environments.[6] Commonly used cyclooctynes include dibenzocyclooctynes (DBCO), bicyclononynes (BCN), and difluorinated cyclooctynes (DIFO).[1][3] The azide, on the other hand, is a small, stable, and bioorthogonal functional group that can be readily introduced into biomolecules through metabolic labeling or chemical synthesis.
Core Principles and Reaction Mechanism
The SPAAC reaction is a concerted, pericyclic reaction that proceeds through a single transition state. The rate of the reaction is primarily influenced by the degree of ring strain in the cyclooctyne and the electronic properties of both the alkyne and the azide.[4] The reaction is highly regioselective, although mixtures of regioisomers can be formed with unsymmetrical cyclooctynes.[7]
The general mechanism of SPAAC involves the 1,3-dipolar cycloaddition of the azide to the strained alkyne. The high energy of the cyclooctyne's triple bond, a direct consequence of its geometric distortion from the ideal linear geometry, significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures.[]
Quantitative Reaction Kinetics
The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). This value is highly dependent on the specific cyclooctyne and azide used, as well as the reaction conditions such as solvent, pH, and temperature.[8][9] The following tables summarize the kinetic data for various commonly used cyclooctynes.
| Cyclooctyne | Azide Partner | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference(s) |
| Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.1 | Various | Room Temp | [1] |
| Bicyclononyne (BCN) | Benzyl Azide | 0.14 | Various | Room Temp | [1] |
| Difluorinated Cyclooctyne (DIFO) | Benzyl Azide | 0.076 | Various | Room Temp | [1] |
| DIBO | Benzyl Azide | 0.17 | Various | Room Temp | [1] |
| SNO-Me₂ | Benzyl Azide | 0.0163 | Not Specified | Not Specified | [10] |
| Alexa488-DIBO | Rho S144azF | 62 ± 12 | Not Specified | Not Specified | [11] |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ | Deuterated DMSO | 25 | [12] |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ | Deuterated DMSO | 25 | [12] |
| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | Deuterated DMSO | 25 | [12] |
Table 1: Second-Order Rate Constants for Various Cyclooctynes.
| Buffer | pH | Temperature (°C) | Rate Constant Range with 3-azido-L-alanine (M⁻¹s⁻¹) | Rate Constant Range with 1-azido-1-deoxy-β-D-glucopyranoside (M⁻¹s⁻¹) | Reference(s) |
| PBS | 7 | 25 & 37 | 0.32 - 0.85 | Not Specified | [8][9] |
| HEPES | 7 | 25 & 37 | 0.55 - 1.22 | Not Specified | [8][9] |
| DMEM | Not Specified | 25 & 37 | 0.59 - 0.97 | Not Specified | [8][9] |
| RPMI | Not Specified | 25 & 37 | 0.27 - 0.77 | Not Specified | [8][9] |
Table 2: Influence of Buffer, pH, and Temperature on SPAAC Reaction Rates using sulfo DBCO-amine. [8][9]
Experimental Protocols
General Protocol for SPAAC Ligation of an Azide-Modified Protein with a DBCO-Functionalized Reagent
This protocol provides a general guideline for the SPAAC reaction. Optimal conditions, such as reagent concentrations and incubation times, may need to be determined empirically for specific applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, HEPES)[8][9]
-
DBCO-functionalized reagent (e.g., DBCO-NHS ester for amine labeling, DBCO-maleimide for thiol labeling) dissolved in a compatible organic solvent (e.g., DMSO)[13]
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., Tris buffer for NHS ester reactions)[13]
-
Spin desalting column or other purification method[13]
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of the DBCO-functionalized reagent in DMSO (e.g., 10 mM).[13]
-
-
Activation of Biomolecule (if necessary):
-
If starting with an unlabeled biomolecule, it must first be functionalized with an azide or a cyclooctyne. This protocol assumes the protein is already azide-modified. For labeling a protein with a DBCO group, an amine-reactive DBCO-NHS ester can be used.[13]
-
To label an antibody with DBCO-NHS ester, mix the antibody with a 20-30 fold molar excess of the DBCO-NHS ester solution. The final DMSO concentration should be around 20%.[13]
-
Incubate at room temperature for 60 minutes.[13]
-
Quench the reaction by adding a small amount of Tris buffer (e.g., 10 µL of 100 mM Tris) and incubate for 15 minutes.[13]
-
Remove unreacted DBCO-NHS ester using a spin desalting column.[13]
-
-
SPAAC Reaction:
-
To the solution of the azide-modified protein, add the DBCO-functionalized reagent to achieve the desired molar ratio (typically a slight excess of the DBCO reagent, e.g., 1.1 to 2 equivalents).[14]
-
Incubate the reaction mixture at a suitable temperature, typically ranging from room temperature to 37°C.[14]
-
The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.[14] Reaction times can vary from minutes to several hours.[14]
-
-
Purification:
-
Upon completion, purify the conjugated product to remove any unreacted reagents using methods such as size exclusion chromatography, dialysis, or spin filtration. For in vitro reactions, standard chromatographic techniques like HPLC can be used.[14]
-
Kinetic Analysis of SPAAC using UV-Vis Spectrophotometry
This protocol describes how to determine the second-order rate constant of a SPAAC reaction by monitoring the change in absorbance of a DBCO compound over time.
Materials:
-
Sulfo DBCO-amine or other UV-active cyclooctyne
-
Azide-containing compound
-
Reaction buffer (e.g., PBS, pH 7.2)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the sulfo DBCO-amine in the reaction buffer.
-
Prepare a stock solution of the azide compound in the same buffer at a concentration at least 10-fold higher than the DBCO-amine to ensure pseudo-first-order kinetics.[1]
-
-
Spectrophotometric Measurement:
-
In a cuvette, add the reaction buffer and the sulfo DBCO-amine to a final concentration where its absorbance at ~310 nm is within the linear range of the spectrophotometer.[13]
-
Record the initial absorbance.
-
Initiate the reaction by adding the azide stock solution to the cuvette and mix quickly.
-
Immediately begin monitoring the decrease in absorbance at ~310 nm over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (which is proportional to absorbance) versus time.
-
The slope of the resulting linear graph will be the negative of the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k) can be calculated by dividing k_obs by the concentration of the azide in excess.
-
Visualizations
Applications in Research and Drug Development
The biocompatibility and efficiency of SPAAC have led to its widespread adoption in various fields.
-
Biomolecule Labeling and Imaging: SPAAC is extensively used to label proteins, glycans, lipids, and nucleic acids with imaging agents such as fluorophores, enabling the visualization of these molecules in living cells and organisms.[] This has been instrumental in studying dynamic biological processes.
-
Drug Development and Delivery: In pharmaceutical sciences, SPAAC is employed for the synthesis of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[][3] By attaching a therapeutic agent to a targeting moiety (e.g., an antibody) via a stable triazole linkage, the drug can be selectively delivered to diseased cells, minimizing off-target toxicity.
-
Radiopharmaceutical Development: SPAAC has been utilized in the preparation of radiolabeled tracers for positron emission tomography (PET) imaging.[15] The mild reaction conditions are compatible with sensitive radiolabels, and the rapid kinetics allow for efficient labeling before significant radioactive decay.
-
Materials Science: The robustness and orthogonality of SPAAC make it a valuable tool for the functionalization of polymers and other materials, enabling the creation of novel biomaterials with tailored properties.[3]
Conclusion
Strain-promoted alkyne-azide cycloaddition has revolutionized the field of bioconjugation. Its metal-free nature, rapid kinetics, and high specificity have made it an indispensable tool for researchers, scientists, and drug development professionals. The continued development of new cyclooctynes with improved reactivity and stability will further expand the applications of SPAAC in understanding and manipulating biological systems.
References
- 1. benchchem.com [benchchem.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00456J [pubs.rsc.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of cyclooctyne-sulfamates by the nicholas cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Storage and Stability of DBCO-N-bis(PEG4-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical storage and stability considerations for DBCO-N-bis(PEG4-NHS ester), a heterobifunctional crosslinker essential for advanced bioconjugation, proteomics, and the development of therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the chemical nature of this reagent is paramount to ensuring its optimal performance and the reproducibility of experimental outcomes.
DBCO-N-bis(PEG4-NHS ester) incorporates a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC), and two N-hydroxysuccinimide (NHS) esters for covalent linkage to primary amines. The dual PEG4 spacers enhance solubility and provide spatial separation between conjugated molecules. The primary stability concern for this molecule is the hydrolysis of the moisture-sensitive NHS ester groups.
Recommended Storage Conditions
To maintain the integrity and reactivity of DBCO-N-bis(PEG4-NHS ester), adherence to strict storage protocols is necessary. Recommendations for both the solid form and solutions in anhydrous solvents are summarized below.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccated environment, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen)[1][2][3]. Avoid frequent temperature fluctuations. |
| Stock Solution (in anhydrous DMSO or DMF) | -80°C | Up to 1 year | Use anhydrous-grade solvents to prepare stock solutions[1][4]. Aliquot to avoid multiple freeze-thaw cycles and moisture contamination[4][5][6]. |
| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions[1][5]. |
Handling Precautions: The NHS ester moiety is highly susceptible to hydrolysis. To prevent condensation of atmospheric moisture onto the cold product, it is imperative to allow the vial to equilibrate to room temperature before opening[7][8]. After use, purge the vial with an inert gas before sealing.
Stability Profile: The Critical Role of pH
The stability of the NHS ester is intrinsically linked to the pH of the aqueous environment. While the DBCO group is generally stable under physiological conditions, the NHS ester is prone to hydrolysis, a competing reaction to the desired amidation with primary amines.
The rate of NHS ester hydrolysis increases significantly with rising pH. The optimal pH for conjugation with primary amines is a balance between maximizing the nucleophilicity of the deprotonated amine and minimizing the rate of NHS ester hydrolysis, typically falling within the range of pH 7 to 8.5[5][8].
Table 2: Half-life of NHS Esters in Aqueous Solution as a Function of pH
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~3.5 hours |
| 8.5 | Room Temperature | ~3 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~2 hours |
Note: This data is based on studies of various NHS esters and serves as a general guideline. The exact hydrolysis rate of DBCO-N-bis(PEG4-NHS ester) may vary.[2][9][10]
Table 3: Stability of a Related DBCO-PEG Compound in Aqueous Buffers
| Buffer pH | Temperature (°C) | Incubation Time (hours) | % Intact Reagent Remaining |
| 7.4 (PBS) | 4 | 48 | >95% |
| 7.4 (PBS) | 25 | 24 | 90-95% |
| 8.5 | 25 | 24 | 90-95% |
Note: This data is for the related compound DBCO-NHCO-PEG4-acid and provides an estimation of the stability of the DBCO-PEG core structure.[1]
Experimental Protocols
Protocol 1: Stability Assessment of DBCO-N-bis(PEG4-NHS ester) by HPLC
This protocol outlines a method to quantify the stability of DBCO-N-bis(PEG4-NHS ester) in an aqueous buffer by monitoring the degradation of the NHS ester over time.
Materials:
-
DBCO-N-bis(PEG4-NHS ester)
-
Anhydrous DMSO
-
Amine-free buffer of desired pH (e.g., 0.1 M sodium phosphate, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of DBCO-N-bis(PEG4-NHS ester) in anhydrous DMSO.
-
Working Solution: Dilute the stock solution into the desired aqueous buffer to a final concentration of 1 mM. This is your T=0 sample.
-
Incubation: Incubate the working solution at a controlled temperature (e.g., 25°C).
-
Time Points: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), inject an aliquot of the working solution onto the HPLC system.
-
HPLC Analysis: Run a gradient elution to separate the intact compound from its hydrolysis products. Monitor the absorbance at a wavelength appropriate for the DBCO chromophore (e.g., ~309 nm).
-
Data Analysis: Identify the peak corresponding to the intact DBCO-N-bis(PEG4-NHS ester). Integrate the peak area for each time point and calculate the percentage of the intact reagent remaining relative to the T=0 sample. Plot the percentage of intact reagent versus time to determine the degradation kinetics.[1]
Protocol 2: General Protein Labeling with DBCO-N-bis(PEG4-NHS ester)
This protocol provides a general procedure for labeling a protein with DBCO-N-bis(PEG4-NHS ester).
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-N-bis(PEG4-NHS ester)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-N-bis(PEG4-NHS ester) in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-N-bis(PEG4-NHS ester) stock solution to the protein solution. The final concentration of DMSO should be kept below 20% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable buffer.[5][7][11]
Visualizing Workflows and Mechanisms
Application in PROTAC Development
DBCO-N-bis(PEG4-NHS ester) can serve as a component of a PROTAC linker. One NHS ester can be reacted with an E3 ligase ligand, and the other with a target protein ligand. The DBCO moiety can be used for further modifications if desired. The fundamental mechanism of the resulting PROTAC is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical experimental workflow for labeling a protein with DBCO-N-bis(PEG4-NHS ester) followed by a copper-free click reaction with an azide-modified molecule.
Caption: Workflow for protein labeling and click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 3. DBCO-PEG4-NHS ester [baseclick.eu]
- 4. DBCO-PEG4-NHS ester | PROTAC Linker | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for DBCO-N-bis(PEG4-NHS ester) in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing DBCO-N-bis(PEG4-NHS ester) for the covalent modification of proteins. This heterobifunctional crosslinker is a valuable tool for introducing a dibenzocyclooctyne (DBCO) moiety onto proteins, enabling their subsequent conjugation to azide-containing molecules via copper-free click chemistry. The presence of two N-hydroxysuccinimide (NHS) esters offers unique possibilities for protein crosslinking and the creation of complex bioconjugates.
Introduction
DBCO-N-bis(PEG4-NHS ester) is a versatile reagent that facilitates the linkage of a DBCO group to proteins and other biomolecules containing primary amines.[1][2] The NHS esters react with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group to form stable amide bonds.[3][] The DBCO group enables a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-functionalized molecules, eliminating the need for a cytotoxic copper catalyst.[5][6] This makes it ideal for applications in sensitive biological systems.
The defining feature of this linker is the presence of two PEG4-NHS ester arms. This bifunctionality allows for either the introduction of a single DBCO moiety with the potential for higher labeling efficiency or the controlled crosslinking of proteins. The hydrophilic polyethylene (B3416737) glycol (PEG) spacers enhance the water solubility of the linker and the resulting conjugate, reduce aggregation, and minimize steric hindrance.[7][8]
Key Features and Applications:
-
Heterobifunctional: Contains both an amine-reactive NHS ester and an azide-reactive DBCO group.
-
Copper-Free Click Chemistry: The DBCO group allows for bioorthogonal conjugation without the need for a copper catalyst.[9]
-
Protein Labeling and Modification: Useful for attaching a clickable handle to proteins for downstream applications.[1]
-
Protein Crosslinking: The two NHS esters can be utilized to crosslink proteins, forming dimers or larger complexes.
-
Antibody-Drug Conjugate (ADC) Development: Can be used to link antibodies to cytotoxic drugs or other therapeutic agents.[9]
-
Surface and Hydrogel Modification: Enables the controlled immobilization of proteins onto functionalized materials.[9]
Chemical Properties and Handling
A summary of the key chemical properties of a related mono-functional linker, DBCO-PEG4-NHS ester, is provided below. These properties are expected to be similar for the bis-NHS ester version.
| Property | Value | Reference |
| Molecular Formula | C34H39N3O10 | [9] |
| Molecular Weight | 649.7 g/mol | [9] |
| Appearance | Light yellow gel | [9] |
| Purity | ≥ 98% (HPLC) | [9] |
| Solubility | Soluble in DMSO, DMF | [10] |
| Storage | Store at -20°C, desiccated and in the dark. | [9] |
Important Handling Information:
-
NHS esters are moisture-sensitive.[10][11] To prevent hydrolysis, allow the vial to warm to room temperature before opening.
-
Prepare stock solutions of the linker in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[10][11] Stock solutions can be stored at -20°C for a limited time.
Experimental Protocols
This section provides a detailed protocol for labeling proteins with DBCO-N-bis(PEG4-NHS ester). The key to successful labeling is to optimize the molar ratio of the linker to the protein to achieve the desired degree of labeling and to control for potential crosslinking.
Materials and Reagents
-
Protein to be labeled (in an amine-free buffer)
-
DBCO-N-bis(PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[3][11] Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the NHS ester.[10][11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0[11]
-
Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette.[5]
Experimental Workflow
The overall workflow for protein labeling with DBCO-N-bis(PEG4-NHS ester) is depicted below.
Caption: General workflow for protein labeling with DBCO-N-bis(PEG4-NHS ester).
Detailed Protocol
-
Prepare the Protein Solution:
-
Dissolve the protein in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.[3] If the protein is in a buffer containing amines, it must be exchanged into the reaction buffer via dialysis or a desalting column.
-
-
Prepare the DBCO-N-bis(PEG4-NHS ester) Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of DBCO-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF.[12]
-
-
Perform the Labeling Reaction:
-
The molar ratio of the linker to the protein is a critical parameter. The optimal ratio should be determined empirically for each specific protein and desired outcome.
-
For introducing a single DBCO moiety with minimal crosslinking, start with a lower molar excess of the linker.
-
For intentional crosslinking, a higher molar excess will be required.
-
Add the calculated volume of the DBCO-N-bis(PEG4-NHS ester) stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5][11]
-
-
Quench the Reaction:
-
Purify the Labeled Protein:
Stoichiometry and Degree of Labeling (DOL)
The degree of labeling (the average number of DBCO linkers per protein) can be controlled by varying the molar ratio of the DBCO-N-bis(PEG4-NHS ester) to the protein. The following table provides starting recommendations.
| Desired Outcome | Recommended Molar Excess (Linker:Protein) | Notes |
| Single DBCO Labeling | 5:1 to 10:1 | A lower excess minimizes the risk of intramolecular and intermolecular crosslinking. The goal is to have one of the two NHS esters react with a primary amine on the protein. |
| Controlled Crosslinking | 10:1 to 20:1 | A higher excess increases the probability that both NHS esters will react, leading to either intramolecular crosslinking (if they react with amines on the same protein) or intermolecular crosslinking (if they react with amines on different proteins). |
| High-Density Labeling | 20:1 to 50:1 | At very high molar excess, multiple linkers may attach to a single protein, and the likelihood of crosslinking is significantly increased. This may be desirable for certain applications but can also lead to protein aggregation and loss of function. |
Note: These are starting recommendations and should be optimized for each specific protein and application.
Signaling Pathway and Reaction Mechanism
The reaction of DBCO-N-bis(PEG4-NHS ester) with a protein and its subsequent click reaction with an azide-functionalized molecule is a two-step process.
Caption: Two-step bioconjugation using DBCO-N-bis(PEG4-NHS ester).
The first step involves the reaction of one or both NHS esters with primary amines on the protein surface, forming a stable amide bond and releasing N-hydroxysuccinimide.[3] The second step is the strain-promoted alkyne-azide cycloaddition (SPAAC) where the DBCO group on the labeled protein reacts with an azide-functionalized molecule to form a stable triazole linkage.[5]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive NHS ester due to hydrolysis.- Suboptimal reaction pH.- Insufficient molar excess of the linker. | - Use fresh, anhydrous DMSO/DMF for stock solutions.- Ensure the reaction buffer is between pH 7.2 and 8.5.[3]- Increase the molar excess of the DBCO-N-bis(PEG4-NHS ester). |
| Protein Aggregation | - Excessive labeling or intermolecular crosslinking.- High concentration of organic solvent. | - Reduce the molar excess of the linker.- Optimize the reaction time and temperature.- Ensure the final concentration of DMSO/DMF in the reaction mixture is low. |
| Loss of Protein Activity | - Modification of critical lysine residues in the active site. | - Reduce the molar excess of the linker to decrease the degree of labeling.- Consider site-specific labeling strategies if possible. |
Conclusion
DBCO-N-bis(PEG4-NHS ester) is a powerful and versatile tool for protein labeling and bioconjugation. Its dual NHS ester functionality opens up possibilities for controlled crosslinking and the creation of complex protein architectures. By carefully controlling the reaction conditions, particularly the molar ratio of the linker to the protein, researchers can achieve the desired degree of labeling and generate well-defined bioconjugates for a wide range of applications in research, diagnostics, and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO-N-bis(PEG4-NHS ester), 2639395-38-1 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 9. DBCO-PEG4-NHS ester [baseclick.eu]
- 10. DBCO-PEG4-NHS [nanocs.net]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols for DBCO-N-bis(PEG4-NHS ester) in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-N-bis(PEG4-NHS ester) is a heterotrifunctional crosslinking reagent designed for advanced bioconjugation applications. This molecule possesses a central dibenzocyclooctyne (DBCO) group, which is reactive towards azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry. Flanking the DBCO core are two polyethylene (B3416737) glycol (PEG4) spacers, each terminating in an N-hydroxysuccinimide (NHS) ester. These NHS esters are highly reactive towards primary amines, such as the side chains of lysine (B10760008) residues in proteins.
The unique architecture of DBCO-N-bis(PEG4-NHS ester) allows for the intramolecular or intermolecular crosslinking of amine-containing biomolecules, while simultaneously introducing a DBCO moiety for subsequent bioorthogonal conjugation. The hydrophilic PEG4 spacers enhance solubility and minimize steric hindrance during conjugation. These properties make it an invaluable tool in the development of complex bioconjugates, including antibody-drug conjugates (ADCs), protein-protein conjugates, and functionalized biomaterials.
Chemical Properties and Handling
A summary of the key chemical properties of DBCO-N-bis(PEG4-NHS ester) is provided in the table below.
| Property | Value |
| Molecular Formula | C49H62N4O18 |
| Molecular Weight | 995.05 g/mol |
| Purity | >90% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage | Store at -20°C, desiccated. Protect from moisture. |
Note: NHS esters are moisture-sensitive and should be handled accordingly. Equilibrate the reagent to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.
Application: Development of an Antibody-Drug Conjugate (ADC)
This application note details the use of DBCO-N-bis(PEG4-NHS ester) to create an antibody-drug conjugate targeting the HER2 receptor, a well-established target in cancer therapy. The bis-NHS ester functionality allows for the stable attachment of the linker to the antibody via lysine residues. The DBCO group then serves as a handle for the attachment of an azide-modified cytotoxic drug.
Experimental Workflow Overview
The overall workflow for the synthesis of the ADC is depicted below.
Caption: Workflow for ADC synthesis using DBCO-N-bis(PEG4-NHS ester).
Protocol 1: Modification of an Antibody with DBCO-N-bis(PEG4-NHS ester)
This protocol describes the reaction of the two NHS esters on the linker with primary amines (lysine residues) on an antibody. Careful control of the molar ratio of linker to antibody is crucial to manage the degree of labeling and to minimize intermolecular crosslinking and aggregation.
Materials:
-
Antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DBCO-N-bis(PEG4-NHS ester)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0. If the buffer contains primary amines (e.g., Tris), exchange it with PBS using a desalting column.
-
-
Linker Preparation:
-
Immediately before use, dissolve DBCO-N-bis(PEG4-NHS ester) in anhydrous DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the DBCO-N-bis(PEG4-NHS ester) stock solution to the antibody solution. The optimal ratio should be determined empirically. Start with a 20-fold excess.
-
Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with PBS, pH 7.4.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the UV absorbance of the DBCO group (around 310 nm) and the protein (280 nm).
-
Recommended Reaction Conditions:
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| Buffer | Phosphate, Borate, HEPES | Must be free of primary amines. |
| Molar Excess of Linker | 10 - 50 fold | Empirically determine for optimal DOL. |
| Reaction Time | 30 - 120 minutes | Temperature-dependent. |
| Temperature | 4°C - Room Temperature | Lower temperature can improve stability for sensitive proteins. |
Protocol 2: SPAAC "Click" Reaction for ADC Formation
This protocol describes the copper-free click chemistry reaction between the DBCO-modified antibody and an azide-functionalized cytotoxic drug.
Materials:
-
DBCO-modified antibody (from Protocol 1)
-
Azide-modified cytotoxic drug
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified drug in a compatible solvent (e.g., DMSO) to a known concentration.
-
-
Click Reaction:
-
Combine the DBCO-modified antibody with the azide-modified drug in the reaction buffer.
-
A 1.5- to 10-fold molar excess of the azide-functionalized drug relative to the DBCO-labeled antibody is recommended to drive the reaction to completion.[1]
-
Incubate the reaction mixture for 4-12 hours at room temperature or for 12-24 hours at 4°C. The reaction can be monitored by SDS-PAGE for the appearance of a higher molecular weight band corresponding to the ADC.
-
-
Purification:
-
Purify the resulting ADC from excess drug and other reagents using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.
-
Recommended Reaction Conditions for SPAAC:
| Parameter | Recommended Value | Notes |
| pH | 7.0 - 7.4 | Generally compatible with most biomolecules. |
| Buffer | PBS, HEPES | Avoid buffers containing azides. |
| Molar Excess of Azide-Drug | 1.5 - 10 fold | Drives the reaction to completion. |
| Reaction Time | 4 - 24 hours | Dependent on concentration and temperature. |
| Temperature | 4°C - 37°C | Higher temperatures can increase the reaction rate. |
Application Context: HER2-Targeted ADC Mechanism of Action
An ADC created with this linker, targeting the HER2 receptor, would function by binding specifically to HER2-overexpressing cancer cells. Following binding, the ADC-HER2 complex is internalized by the cell. Inside the cell, lysosomal degradation can cleave the linker (if a cleavable linker is part of the azide-drug construct), releasing the cytotoxic payload. The payload then exerts its cell-killing effect, for instance, by inhibiting topoisomerase I and causing DNA damage, ultimately leading to apoptosis.[2][3]
Caption: Mechanism of action for a HER2-targeted ADC.
References
- 1. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab Deruxtecan: Changing the Destiny of HER2 Expressing Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using DBCO-N-bis(PEG4-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of antibody-drug conjugates (ADCs) utilizing the heterobifunctional, copper-free click chemistry linker, DBCO-N-bis(PEG4-NHS ester). This linker features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and two N-hydroxysuccinimide (NHS) esters for covalent conjugation to primary amines (e.g., lysine (B10760008) residues) on the antibody.
The bifunctional nature of the twin NHS esters presents an opportunity for achieving higher drug-to-antibody ratios (DAR) or for exploring intramolecular crosslinking to potentially enhance ADC stability, though optimization of reaction conditions is critical. The polyethylene (B3416737) glycol (PEG4) spacers enhance the solubility and reduce aggregation of the resulting ADC.[1][2]
Principle of the Method
The synthesis of an ADC using DBCO-N-bis(PEG4-NHS ester) is a two-stage process:
-
Antibody Modification: The antibody is functionalized with the DBCO linker by reacting the NHS esters with primary amine groups on the antibody surface, forming stable amide bonds. This results in a DBCO-modified antibody.[2]
-
Payload Conjugation: An azide-functionalized payload (e.g., a cytotoxic drug) is then conjugated to the DBCO-modified antibody via a highly efficient and bioorthogonal copper-free click chemistry reaction (SPAAC).[2]
Experimental Workflow
The overall workflow for the synthesis and characterization of an ADC using DBCO-N-bis(PEG4-NHS ester) is depicted below.
References
Application Notes and Protocols: Cell Surface Protein Labeling with DBCO-N-bis(PEG4-NHS ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of DBCO-N-bis(PEG4-NHS ester), a heterobifunctional crosslinker, for the labeling and modification of cell surface proteins. This reagent is a valuable tool in chemical biology, drug development, and proteomics, enabling the study of protein interactions, the development of antibody-drug conjugates (ADCs), and the controlled functionalization of live cells.
DBCO-N-bis(PEG4-NHS ester) contains a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and two N-hydroxysuccinimide (NHS) ester groups for covalent conjugation to primary amines.[1] The dual NHS ester functionality allows for the crosslinking of amine-containing molecules or enhanced protein modification.[1] The polyethylene (B3416737) glycol (PEG4) spacers enhance water solubility and minimize steric hindrance.[2]
Principle of the Method
The labeling strategy involves a two-stage process. First, the NHS esters of the DBCO-N-bis(PEG4-NHS ester) reagent react with primary amines (e.g., the side chains of lysine (B10760008) residues) on cell surface proteins, forming stable amide bonds. This step introduces a DBCO moiety onto the protein. Due to the bifunctional nature of the NHS esters, this can result in the labeling of a single protein at two sites or the crosslinking of two adjacent proteins.
In the second stage, the DBCO-functionalized proteins can be reacted with an azide-containing molecule of interest (e.g., a fluorescent dye, a biotin (B1667282) tag, or a drug molecule) via SPAAC. This "click" reaction is bioorthogonal, meaning it occurs with high efficiency and specificity in a biological environment without interfering with native cellular processes.[3]
Data Presentation
Table 1: Properties of DBCO-N-bis(PEG4-NHS ester)
| Property | Value | Reference |
| Molecular Formula | C49H62N4O18 | [4] |
| Molecular Weight | 995.05 g/mol | [4] |
| CAS Number | 2639395-38-1 | [4] |
| Purity | > 90% | [4] |
| Solubility | DMSO, DMF, DCM | [1] |
| Storage | -20°C, desiccated | [1] |
| Reactive Groups | 2 x NHS ester (reacts with primary amines) | [1] |
| 1 x DBCO (reacts with azides) | [1] |
Table 2: Recommended Reaction Parameters for Protein Labeling
| Parameter | Recommendation | Reference |
| Protein Concentration | 1-5 mg/mL | [5] |
| Molar Excess of DBCO-N-bis(PEG4-NHS ester) | 10- to 50-fold | [6] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0 | [7] |
| Reaction Time (NHS ester reaction) | 1-2 hours at room temperature or 4 hours at 4°C | [3] |
| Quenching Reagent | 50-100 mM Tris or glycine | [3] |
| Reaction Time (SPAAC) | 4-12 hours at room temperature or 12-24 hours at 4°C | [8] |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with DBCO-N-bis(PEG4-NHS ester)
This protocol describes the general procedure for labeling primary amines on the surface of live cells.
Materials:
-
Cells of interest
-
DBCO-N-bis(PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For adherent cells, grow them in appropriate culture vessels. For suspension cells, harvest and wash them.
-
Reagent Preparation: Immediately before use, prepare a stock solution of DBCO-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF (e.g., 10 mM).[8]
-
Labeling Reaction:
-
Wash the cells twice with ice-cold, amine-free PBS.
-
Resuspend the cells in ice-cold PBS.
-
Add the DBCO-N-bis(PEG4-NHS ester) stock solution to the cell suspension to achieve the desired final concentration (a 10- to 50-fold molar excess relative to the estimated surface protein concentration is a good starting point).
-
Incubate for 30 minutes to 1 hour on ice or at 4°C with gentle agitation.
-
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove excess reagent and byproducts. The cells are now DBCO-labeled and ready for the subsequent click reaction.
Protocol 2: Copper-Free Click Chemistry (SPAAC) with Azide-Modified Molecules
This protocol outlines the reaction of DBCO-labeled cells with an azide-containing molecule.
Materials:
-
DBCO-labeled cells (from Protocol 1)
-
Azide-containing molecule (e.g., azide-fluorophore, azide-biotin)
-
PBS or other suitable buffer
Procedure:
-
Prepare Azide (B81097) Reagent: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water) to prepare a stock solution.
-
Click Reaction:
-
Resuspend the DBCO-labeled cells in PBS.
-
Add the azide-reagent stock solution to the cell suspension. A 1.5- to 3-fold molar excess of the azide reagent relative to the DBCO reagent used for labeling is recommended.[6]
-
Incubate for 4-12 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.
-
-
Washing: Wash the cells three times with PBS to remove unreacted azide reagent.
-
Analysis: The cells are now labeled with the azide-containing molecule and can be analyzed by methods such as flow cytometry, fluorescence microscopy, or western blotting.
Visualizations
Caption: Experimental workflow for cell surface protein labeling.
Caption: Signaling pathway induced by protein crosslinking.
References
- 1. DBCO-N-bis(PEG4-NHS ester), 2639395-38-1 | BroadPharm [broadpharm.com]
- 2. DBCO-PEG4-NHS ester [baseclick.eu]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
Application Notes and Protocols for DB-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dibenzocyclooctyne-N-hydroxysuccinimide (DBCO-NHS) esters for the covalent modification of amine-containing molecules. This powerful bioconjugation technique is a cornerstone of modern chemical biology, enabling the creation of well-defined bioconjugates for a wide range of applications, including antibody-drug conjugates (ADCs), targeted drug delivery, and advanced cellular imaging.[1]
The protocol is divided into two main stages: the initial conjugation of the DBCO-NHS ester to a primary amine-containing molecule, followed by the highly specific and efficient copper-free click chemistry reaction with an azide-functionalized molecule.[2]
Core Principles
DBCO-NHS ester conjugation leverages two distinct chemical reactions:
-
Amine Acylation: The N-hydroxysuccinimide (NHS) ester is a highly reactive group that readily and selectively forms a stable amide bond with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies.[2][3] This reaction proceeds efficiently under mild pH conditions (typically pH 7.2-8.5).[2][3]
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The dibenzocyclooctyne (DBCO) group is a strained alkyne that undergoes a rapid and highly specific cycloaddition reaction with azide-containing molecules.[2][4][] This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with native biological processes, and importantly, it does not require a cytotoxic copper catalyst.[][6]
Quantitative Data Summary
The efficiency of DBCO-NHS ester conjugation and the subsequent click chemistry reaction are influenced by several factors. The following tables summarize key quantitative parameters to guide experimental design.
Table 1: DBCO-NHS Ester Conjugation Parameters
| Parameter | Recommended Value | Notes | Source(s) |
| Molar Excess of DBCO-NHS Ester | 5 to 30-fold | Optimal ratio should be determined empirically for each specific protein. Higher excess can lead to precipitation. | [7][8][9][10] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations generally improve reaction efficiency. | [1][6][11] |
| Reaction Buffer | Amine-free buffer (e.g., PBS) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule. | [6][12] |
| Reaction pH | 7.2 - 8.5 | Slightly alkaline to neutral pH is optimal for the reaction between the NHS ester and primary amines. | [2][3] |
| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times do not always lead to higher conjugation efficiency. | [1][8] |
| Quenching Agent Concentration | 50-100 mM | Tris-HCl or glycine can be used to quench the reaction by reacting with any unreacted DBCO-NHS ester. | [1][6][8] |
Table 2: Copper-Free Click Chemistry (SPAAC) Parameters
| Parameter | Recommended Value | Notes | Source(s) |
| Molar Excess of Azide (B81097) Reagent | 1.5 to 4-fold | A slight excess of the azide-containing molecule is typically used to ensure complete conjugation. | [6][8] |
| Reaction Time | 2-12 hours at room temperature or overnight at 4°C | Reaction times can vary depending on the specific reactants and their concentrations. | [8][12] |
| Reaction Buffer | PBS, pH 7.4 | Avoid buffers containing sodium azide as it can react with the DBCO group. | [6][11] |
Experimental Protocols
Part 1: Activation of an Amine-Containing Molecule with DBCO-NHS Ester
This protocol describes a general method for labeling a protein (e.g., an antibody) with a DBCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[1]
-
Desalting spin column or other buffer exchange device[1]
Procedure:
-
Preparation of Reagents:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL and is free of any amine-containing buffers or stabilizers.[6][11] If necessary, perform a buffer exchange into an appropriate buffer like PBS.
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[1][7]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the DBCO-Labeled Protein:
-
Remove the excess, unreacted DBCO-NHS ester and quenching agent using a desalting spin column or through dialysis.[1][9]
-
The purified DBCO-conjugated protein is now ready for the subsequent click chemistry reaction or for storage. For long-term storage, it is recommended to store at -20°C or -80°C.[2][13] DBCO-labeled antibodies can be stored at 4°C or -20°C for up to a month, though some loss of reactivity may occur.[8]
-
Part 2: Copper-Free Click Chemistry Conjugation
This protocol describes the reaction between the DBCO-activated protein and an azide-functionalized molecule.
Materials:
-
Purified DBCO-activated protein
-
Azide-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Mix the DBCO-activated protein with a 2 to 4-fold molar excess of the azide-functionalized molecule in the reaction buffer.[8]
-
-
Incubation:
-
Incubate the reaction mixture. Common incubation conditions are overnight (approximately 10-12 hours) at 4°C or for 3-4 hours at room temperature.[8]
-
-
Purification of the Final Conjugate:
-
The final conjugate can be purified to remove any unreacted azide-containing molecule using methods such as size-exclusion chromatography (SEC) or dialysis, depending on the properties of the conjugate.[9]
-
Visualization of Workflows and Mechanisms
Caption: A step-by-step workflow for DBCO-NHS ester conjugation.
Caption: Chemical reaction of DBCO-NHS ester and a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 4. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DBCO-N-bis(PEG4-NHS ester) Reaction Buffer Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of reaction buffers for DBCO-N-bis(PEG4-NHS ester), a heterobifunctional crosslinker. This reagent is instrumental in bioconjugation, enabling the linkage of amine-containing biomolecules to azide-functionalized partners through a two-step process involving N-hydroxysuccinimide (NHS) ester chemistry and strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.
Introduction
DBCO-N-bis(PEG4-NHS ester) is a versatile crosslinker featuring two NHS ester groups and a dibenzocyclooctyne (DBCO) moiety.[1] The NHS esters react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds, while the DBCO group reacts specifically with azides via copper-free click chemistry.[2][3] The polyethylene (B3416737) glycol (PEG4) spacers enhance solubility and minimize steric hindrance during conjugation.[4][5]
The success of the bioconjugation process is critically dependent on the composition and pH of the reaction buffers used for both the initial amine labeling and the subsequent click chemistry reaction.
Data Presentation
Table 1: Recommended Reaction Buffers and Conditions
| Reaction Step | Recommended Buffers | pH Range | Key Considerations |
| Amine Labeling (NHS Ester Reaction) | 0.1 M Sodium Bicarbonate[6][7] | 8.3 - 8.5 | Optimal pH for balancing amine reactivity and NHS ester stability.[6][8] Avoid amine-containing buffers (e.g., Tris, glycine).[9][10] |
| 0.1 M Sodium Phosphate[6][8] | 8.3 - 8.5 | An alternative to bicarbonate buffer.[6][11] | |
| 0.05 M Borate Buffer[9][12] | 8.0 - 8.5 | Suitable for amine coupling.[4] | |
| Copper-Free Click Reaction (SPAAC) | Phosphate Buffered Saline (PBS)[4][13] | 7.0 - 7.4 | Widely compatible with biomolecules and efficient for click chemistry.[2][4] Avoid buffers containing sodium azide.[13][14] |
| HEPES Buffer[4][9] | 7.0 - 7.5 | A non-amine, non-azide containing buffer suitable for click chemistry.[4] |
Table 2: Quantitative Parameters for Reaction Protocols
| Parameter | NHS Ester Labeling | Copper-Free Click Reaction |
| Protein Concentration | 1 - 10 mg/mL[8][15] | Dependent on application |
| Molar Excess of DBCO Reagent | 10- to 50-fold molar excess over the protein[9][12] | 1.5 - 3 molar equivalents of DBCO-conjugate to 1 mole of azide-containing molecule[9][13] |
| Reaction Temperature | Room temperature or 4°C[6][9] | 4°C to 37°C[13] |
| Reaction Time | 1 - 4 hours at room temperature, or overnight at 4°C[6][7][11] | 4 - 12 hours at room temperature, longer incubation can improve efficiency[9][12][13] |
| Quenching Agent | 1 M Tris-HCl or 1 M Glycine, pH ~8.0[2][8] | Not typically required |
| Organic Co-solvent | Anhydrous DMSO or DMF to dissolve the NHS ester[6][10] | Can be used if necessary, typically <20% of the final reaction volume[2][13] |
Experimental Protocols
Protocol 1: Preparation of Amine-Reactive Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3)
Materials:
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized (DI) water
-
pH meter
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Weigh out the appropriate amount of sodium bicarbonate to prepare a 0.1 M solution. For 100 mL of buffer, use 0.84 g of sodium bicarbonate.
-
Dissolve the sodium bicarbonate in approximately 90 mL of DI water.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Adjust the pH of the solution to 8.3 using 1 M HCl or 1 M NaOH as needed.
-
Bring the final volume to 100 mL with DI water.
-
Sterile filter the buffer using a 0.22 µm filter and store at 4°C.
Protocol 2: Labeling of an Amine-Containing Protein with DBCO-N-bis(PEG4-NHS ester)
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
DBCO-N-bis(PEG4-NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Amine-Reactive Labeling Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Quenching Buffer (1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve or buffer exchange the protein into the Amine-Reactive Labeling Buffer at a concentration of 1-10 mg/mL.[8][15]
-
Prepare the DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to a concentration of 10 mM.[2][14]
-
Reaction Incubation: Add a 10- to 50-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[9][12] Gently mix and incubate for 1-4 hours at room temperature or overnight at 4°C.[6][7][11]
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.[4][12] Incubate for 15-30 minutes at room temperature.[9][12]
-
Purification: Remove the excess, unreacted DBCO reagent and byproducts using a desalting column or dialysis against a suitable buffer for the subsequent click reaction (e.g., PBS, pH 7.4).
Protocol 3: Copper-Free Click Reaction with the DBCO-Labeled Protein
Materials:
-
DBCO-labeled protein
-
Azide-functionalized molecule
-
Click Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the Reactants: Ensure both the DBCO-labeled protein and the azide-functionalized molecule are in the Click Reaction Buffer.
-
Reaction Incubation: Mix the DBCO-labeled protein with the azide-functionalized molecule. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole of the azide-containing molecule.[9][13] Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[12][13]
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove any unreacted components.
Mandatory Visualization
References
- 1. DBCO-N-bis(PEG4-NHS ester), 2639395-38-1 | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. DBCO-PEG4-NHS [nanocs.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Purification of DBCO-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of dibenzocyclooctyne (DBCO)-labeled proteins. The methodologies described herein are essential for obtaining high-purity protein conjugates for various applications, including antibody-drug conjugates (ADCs), imaging agents, and other bioconjugates used in research and drug development.
Introduction
The conjugation of proteins with DBCO is a fundamental technique in bioconjugation, enabling copper-free click chemistry reactions that are highly specific and bioorthogonal. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone for creating advanced biomolecules. A critical step following the labeling reaction is the purification of the DBCO-conjugated protein to remove unreacted DBCO reagents and to separate protein species with varying degrees of labeling. High-performance liquid chromatography (HPLC) and other chromatography techniques are robust and versatile platforms for purifying these conjugates.
The general workflow for producing DBCO-labeled proteins begins with the conjugation of a target protein with a DBCO-containing reagent, often through an N-hydroxysuccinimide (NHS) ester that reacts with primary amines on the protein surface. After the conjugation reaction, it is crucial to remove the excess, unreacted DBCO reagent. This is typically achieved through desalting spin columns or size-exclusion chromatography. The resulting mixture, which may contain the desired DBCO-protein conjugate, unconjugated protein, and proteins with multiple DBCO labels, is then subjected to high-resolution purification. Finally, the purified conjugate is characterized to determine its purity and the degree of labeling (DOL).[1]
Experimental Workflow for DBCO-Protein Conjugation and Purification
Protocols
Protocol 1: Protein Conjugation with DBCO-NHS Ester
This protocol outlines a general method for labeling a protein with a DBCO-NHS ester. Optimal conditions, particularly the molar excess of the DBCO reagent, should be determined empirically for each specific protein.[1]
Materials:
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Removal of Excess Reagent:
Protocol 2: Purification of DBCO-Labeled Proteins
The choice of purification method depends on the physicochemical properties of the protein and the desired level of purity. The addition of the hydrophobic DBCO group can alter the protein's surface charge and hydrophobicity, which can be exploited for separation.[1]
SEC separates molecules based on their size.[5][6] It is effective for removing unreacted, small-molecule DBCO reagents and for buffer exchange.[6][7]
Methodology:
| Parameter | Recommendation |
| Column | Select a column with a fractionation range appropriate for the protein's molecular weight (e.g., Superdex 75 for 3-70 kDa, Superdex 200 for 10-600 kDa).[5] |
| Mobile Phase | Isocratic elution with a suitable buffer (e.g., PBS, pH 7.4).[7] |
| Flow Rate | Typically 0.5 - 1.0 mL/min for analytical columns.[1] |
| Detection | Monitor absorbance at 280 nm (for protein) and 309 nm (for DBCO).[1][3] |
Expected Outcome: The DBCO-labeled protein will elute in the earlier fractions, separated from the smaller, unreacted DBCO reagent which elutes later.
IEX separates molecules based on their net surface charge.[8][9] The conjugation of DBCO can alter the protein's isoelectric point (pI), allowing for the separation of unlabeled, mono-labeled, and multi-labeled species.[1]
Methodology:
| Parameter | Recommendation |
| Column | Weak or strong anion or cation exchange column, chosen based on the protein's pI and buffer pH.[1] |
| Mobile Phase A | Low ionic strength buffer (e.g., 50 mM Phosphate Buffer, pH 7.0).[1] |
| Mobile Phase B | High ionic strength buffer (e.g., 50 mM Phosphate Buffer + 1 M NaCl, pH 7.0).[1] |
| Elution | Gradient elution from low to high ionic strength.[8] |
| Flow Rate | Typically 0.5 - 1.0 mL/min.[1] |
| Detection | Monitor absorbance at 280 nm and 309 nm.[1] |
Expected Outcome: Proteins with different numbers of DBCO labels will elute at different salt concentrations, allowing for their separation.
HIC separates proteins based on their surface hydrophobicity under non-denaturing conditions.[10][11][12] The addition of the hydrophobic DBCO group increases the protein's affinity for the HIC stationary phase, enabling separation from the less hydrophobic, unconjugated protein.[1]
Methodology:
| Parameter | Recommendation |
| Column | HIC column with a suitable stationary phase (e.g., Butyl, Phenyl).[1][10] |
| Mobile Phase A | High salt buffer (e.g., 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0).[1] |
| Mobile Phase B | Low salt buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).[1] |
| Elution | A reverse gradient from high to low salt concentration is used to elute proteins in order of increasing hydrophobicity.[10][12][13] |
| Flow Rate | Typically 0.5 - 1.0 mL/min.[1] |
| Detection | Monitor absorbance at 280 nm and 309 nm.[1] |
Expected Outcome: The more hydrophobic DBCO-labeled protein will bind more strongly to the column and elute at a lower salt concentration compared to the unlabeled protein.
AC separates proteins based on a specific and reversible interaction between the protein and a ligand immobilized on the chromatography matrix.[14] For DBCO-labeled proteins, this can involve using a resin functionalized with azide (B81097) groups to specifically capture the DBCO-tagged protein via click chemistry.[15] Alternatively, if the protein has an affinity tag (e.g., His-tag), AC can be used as an initial capture step before or after DBCO labeling.
Methodology for Azide-Functionalized Resin:
| Parameter | Recommendation |
| Resin | Agarose or magnetic beads functionalized with azide groups.[15][16] |
| Binding/Incubation | Incubate the crude DBCO-labeled protein with the azide resin to allow for the click reaction to occur.[17] |
| Washing | Wash the resin extensively to remove unbound proteins and reagents.[17] |
| Elution | Elution may be challenging due to the covalent nature of the triazole linkage. This method is often used for immobilization or pull-down assays rather than purification for recovery.[15] Cleavable linkers may be incorporated for elution. |
Protocol 3: Characterization and Quality Control
After purification, it is essential to characterize the DBCO-labeled protein to determine its purity and the degree of labeling (DOL).
A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry
The DOL, which is the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (A280) and 309 nm (A309).[1][3]
Procedure:
-
Measure the absorbance of the purified DBCO-protein solution at 280 nm and 309 nm.[1][3]
-
Calculate the DOL using the following formula[1][18]:
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
Where:
-
A₃₀₉ and A₂₈₀ are the absorbances at 309 nm and 280 nm.[1]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).[18]
-
CF is the correction factor for the absorbance of the DBCO group at 280 nm (this value should be determined for the specific DBCO reagent used, a value of 1.089 has been reported).[18]
-
B. Purity Assessment by HPLC and SDS-PAGE
-
Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity.[19] Successful labeling is confirmed by the appearance of a new peak with a longer retention time compared to the unlabeled protein, due to the increased hydrophobicity from the DBCO group.[19]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative assessment of labeling. A shift in the molecular weight of the protein may be observed after conjugation, although this is not always discernible for small DBCO linkers.[19]
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Protein Concentration for Labeling | 1-5 mg/mL | [1][4] |
| Molar Excess of DBCO-NHS Ester | 10-40 fold | [2] |
| Labeling Reaction Time | 30-60 min at RT, 2 hours on ice | [1] |
| Protein Recovery from Desalting | > 85% | [1][3] |
| ε_DBCO at 309 nm | ~12,000 M⁻¹cm⁻¹ | [18] |
| DBCO Absorbance Correction Factor (CF) at 280 nm | ~1.089 | [18] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | - Insufficient molar excess of DBCO reagent.- Presence of primary amines in the buffer (e.g., Tris, glycine).[20]- Hydrolyzed DBCO-NHS ester. | - Increase the molar excess of the DBCO reagent.- Use an amine-free buffer for the labeling reaction.- Prepare the DBCO-NHS ester stock solution immediately before use.[21] |
| Protein Precipitation | - High concentration of organic solvent (e.g., DMSO).- High molar excess of hydrophobic DBCO reagent.[18] | - Keep the final concentration of the organic solvent below 20%.[2]- Optimize the molar ratio of the DBCO reagent. |
| Poor Separation in Chromatography | - Incorrect column or buffer selection. | - Empirically test different chromatography methods (SEC, IEX, HIC) and optimize buffer conditions (pH, salt concentration). |
| Inaccurate DOL Calculation | - Interference from other molecules that absorb at 280 nm or 309 nm. | - Ensure the protein is highly purified before DOL calculation.- Use a well-characterized extinction coefficient and correction factor for the specific DBCO reagent. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Size Exclusion Chromatography – Protein Expression and Purification Core Facility [embl.org]
- 6. goldbio.com [goldbio.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Protein purification by IE-chromatography [reachdevices.com]
- 9. purolite.com [purolite.com]
- 10. What is Hydrophobic Interaction Chromatography? The All-New BioPro HIC BF Column | YMC America [ymcamerica.com]
- 11. diva-portal.org [diva-portal.org]
- 12. bio-rad.com [bio-rad.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Optimizing Your Experiment: A Comprehensive Guide to the DBCO Magnetic Beads Protocol - nanomicronspheres [nanomicronspheres.com]
- 18. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. interchim.fr [interchim.fr]
- 21. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes and Protocols: Surface and Hydrogel Modifications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Part 1: Applications in Surface Modification
Surface modification is a critical strategy in the development of advanced biomaterials and drug delivery systems. By altering the surface properties of a material without changing its bulk characteristics, it is possible to enhance biocompatibility, improve therapeutic efficacy, and control biological interactions at the molecular level.[1][2] This section provides an overview of key applications and detailed protocols for surface modification.
Application Note 1.1: Enhancing Drug Delivery with Surface-Modified Nanoparticles
Nanoparticles have emerged as promising carriers for targeted drug delivery, capable of enhancing the solubility of poorly water-soluble drugs, protecting therapeutics from degradation, and enabling controlled release.[3] However, unmodified nanoparticles can be quickly cleared by the immune system and may exhibit off-target toxicity.[4] Surface modification is a key strategy to overcome these limitations.[3][5]
Common surface modification strategies include:
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the nanoparticle surface creates a hydrophilic "stealth" coating. This coating reduces opsonization (the process of marking pathogens for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS), significantly increasing the nanoparticle's circulation time in the bloodstream.[3][4] This prolonged circulation enhances the probability of the nanoparticle accumulating in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5]
-
Ligand Attachment (Active Targeting): To improve targeting specificity, ligands such as antibodies, peptides, or small molecules can be conjugated to the nanoparticle surface.[4][6] These ligands recognize and bind to specific receptors that are overexpressed on the surface of target cells (e.g., cancer cells), facilitating cellular uptake and enhancing the local concentration of the drug.[3][4] This active targeting approach increases therapeutic efficacy while minimizing side effects on healthy tissues.[3]
-
Charge Modification: The surface charge of nanoparticles influences their interaction with cell membranes and their overall stability in biological fluids.[4] Modifying the surface charge can enhance cellular uptake or prevent aggregation.[4]
These modifications collectively aim to improve the pharmacokinetic profile, biodistribution, and therapeutic index of nanoparticle-based drug delivery systems.[4][7]
Protocol 1.1: Plasma Treatment of Polymer Surfaces for Enhanced Cell Adhesion
This protocol describes a method for modifying polymer surfaces using glow discharge plasma to improve cell adhesion, a critical factor in tissue engineering and for the development of biomedical implants.[8][9] Plasma treatment alters the surface chemistry, typically by introducing polar functional groups like hydroxyl (-OH) and carboxyl (-COOH) groups, which increases surface wettability and promotes protein adsorption, thereby enhancing cell attachment.[8][10]
Materials:
-
Polymer films (e.g., polyethylene, polystyrene, poly(ethylene terephthalate))
-
Plasma generator (glow discharge system)
-
Process gas (e.g., Argon, Oxygen, or ambient air)
-
Contact angle goniometer
-
X-ray Photoelectron Spectrometer (XPS)
-
Cell culture medium (e.g., DMEM)
-
Cell line (e.g., A549 epithelial cells, rat neuronal cells)[10][11]
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Substrate Preparation: Cut polymer films into appropriate sizes for the plasma chamber and subsequent cell culture experiments. Clean the surfaces by sonicating in ethanol (B145695) and then deionized water to remove any contaminants. Dry the films under a stream of nitrogen.
-
Plasma Treatment: a. Place the cleaned and dried polymer films into the plasma chamber. b. Evacuate the chamber to a base pressure of approximately 10-20 Pa. c. Introduce the process gas (e.g., air) and allow the pressure to stabilize. d. Apply radiofrequency (RF) power to generate the plasma. Treatment times can be varied (e.g., 10, 20, 30 seconds) to achieve different degrees of surface modification.[8]
-
Surface Characterization: a. Contact Angle Measurement: Immediately after plasma treatment, measure the water contact angle of the modified surfaces to assess the change in wettability. A decrease in contact angle indicates increased hydrophilicity.[8] b. XPS Analysis: Use XPS to determine the elemental composition and identify the chemical functional groups introduced onto the polymer surface. This can confirm the presence of oxygen-containing groups like hydroxyl and carboxyl moieties.[8]
-
Cell Adhesion Assay: a. Sterilize the plasma-treated and untreated (control) polymer films, for example, with UV irradiation. b. Place the sterile films into the wells of a cell culture plate. c. Seed cells onto the polymer surfaces at a density of approximately 3 x 10^4 cells/well.[10] d. Incubate the plates for a set period (e.g., 24 hours) under standard cell culture conditions. e. After incubation, gently wash the wells with PBS to remove non-adherent cells.[10] f. Observe and photograph the attached cells using a microscope to evaluate cell morphology and density. g. For quantitative analysis, the attached cells can be detached using trypsin and counted using a hemocytometer or an automated cell counter.
Data Presentation:
Table 1: Effect of Plasma Treatment Time on Surface Wettability and Cell Adhesion
| Polymer | Plasma Treatment Time (s) | Water Contact Angle (°)[8] | Relative Cell Adhesion (%) |
| Polystyrene | 0 (Control) | 90 | 100 |
| 10 | 72 | 150 | |
| 20 | 65 | 180 | |
| 30 | 58 | 160 | |
| Polyethylene | 0 (Control) | 95 | 100 |
| 10 | 75 | 140 | |
| 20 | 68 | 170 | |
| 30 | 60 | 155 |
Note: Data are illustrative. Optimal cell adhesion is often observed at a water contact angle of approximately 70°.[8]
Protocol 1.2: Characterization of Protein Adsorption on Biomaterial Surfaces
The initial event following the implantation of a biomaterial is the adsorption of proteins from the surrounding biological fluids.[12] This adsorbed protein layer mediates subsequent cellular interactions and is therefore a critical determinant of biocompatibility.[13] This protocol outlines methods to quantify and characterize protein adsorption.
Methods and Materials:
-
X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and thickness of the adsorbed protein layer.[12]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): A highly surface-sensitive technique that can detect very low levels of protein adsorption and provide information on the conformation and orientation of adsorbed proteins.[12]
-
Surface Plasmon Resonance (SPR): Measures the real-time adsorption of proteins to a sensor surface by detecting changes in the refractive index.[14]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): Enables real-time analysis of protein adsorption by measuring changes in frequency and dissipation of an oscillating quartz crystal sensor, providing data on the mass and viscoelastic properties of the adsorbed layer.[13]
-
Biomaterial substrates
-
Protein solutions (e.g., Human Serum Albumin (HSA), Fibrinogen (Fib), Immunoglobulin G (IgG)) in a suitable buffer (e.g., PBS).[14]
Experimental Workflow for SPR Analysis:
-
Sensor Chip Preparation: Select an SPR sensor chip with a surface relevant to the biomaterial being studied (e.g., a gold surface that can be coated with the polymer of interest).
-
System Equilibration: Flow a running buffer (e.g., PBS) over the sensor surface until a stable baseline is achieved.
-
Protein Injection: Inject the protein solution of a known concentration over the sensor surface for a defined period to allow for adsorption.
-
Washing: Switch back to the running buffer to wash away non-adsorbed and loosely bound protein.
-
Data Analysis: The change in the SPR signal (measured in Resonance Units, RU) is proportional to the mass of adsorbed protein. Analyze the sensogram to determine association and dissociation rates, and the total adsorbed amount.
Data Presentation:
Table 2: Comparative Protein Adsorption on Different Biomaterial Surfaces (SPR Data)
| Surface | Protein | Adsorbed Amount (ng/cm²) |
| Gold (Au) | Albumin (Alb) | 150 |
| Fibrinogen (Fib) | 250 | |
| Immunoglobulin G (IgG) | 300 | |
| Polyurethane (PU) | Albumin (Alb) | 100 |
| Fibrinogen (Fib) | 180 | |
| Immunoglobulin G (IgG) | 220 |
Note: Data derived from typical results where polyurethane exhibits lower protein adsorption compared to gold, suggesting better antithrombogenicity.[14]
Part 2: Applications in Hydrogel Modification
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb large amounts of water or biological fluids.[15] Their high water content, biocompatibility, and tunable properties make them ideal for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[16][17]
Application Note 2.1: Controlled Drug Release from Stimuli-Responsive Hydrogels
A key advantage of hydrogels in drug delivery is the ability to achieve controlled, sustained, and targeted release.[18][19] This can be accomplished by designing "smart" hydrogels that respond to specific environmental stimuli, such as temperature, pH, or enzymes.[20][21]
-
Thermo-responsive Hydrogels: These hydrogels exhibit a sol-gel transition at a specific temperature. For example, Poly(N-isopropylacrylamide) (PNIPAM) has a lower critical solution temperature (LCST) around 32°C. Below this temperature, it is soluble, but above it, it becomes hydrophobic and forms a gel.[22] This property can be exploited for injectable drug delivery systems that are liquid at room temperature and form a drug-releasing gel depot upon injection into the body (at ~37°C).[22]
-
pH-sensitive Hydrogels: These hydrogels contain acidic or basic functional groups that ionize in response to changes in pH. This ionization leads to changes in swelling, which can be used to trigger drug release in specific physiological environments, such as the acidic microenvironment of a tumor or the different pH values along the gastrointestinal tract.[20]
-
Enzyme-responsive Hydrogels: These hydrogels are designed with crosslinks that can be cleaved by specific enzymes that are overexpressed at a disease site (e.g., matrix metalloproteinases (MMPs) in tumors). The enzymatic degradation of the hydrogel network leads to the release of the encapsulated drug.[18]
The release of drugs from hydrogels can occur through several mechanisms, including diffusion through the polymer mesh, release due to hydrogel swelling, or release as the hydrogel matrix degrades.[18]
Protocol 2.1: Synthesis of a Hydrogel by Photopolymerization
Photopolymerization is a popular method for hydrogel fabrication due to its rapid curing times, spatial and temporal control, and mild reaction conditions.[23][24] This protocol describes the synthesis of a poly(ethylene glycol) (PEG)-based hydrogel using visible light-mediated thiol-ene photo-click chemistry.[23]
Materials:
-
4-arm PEG-Norbornene (PEG-NB)
-
Dithiothreitol (DTT) or other dithiol crosslinker
-
Photoinitiator (e.g., Eosin-Y)[23]
-
Co-initiator (e.g., triethanolamine, TEOA)
-
N-vinylpyrrolidone (NVP)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Visible light source (e.g., halogen cold light lamp, 400-700 nm)
-
Rheometer with a UV/Visible light curing accessory (for in-situ gelation monitoring)
Procedure:
-
Precursor Solution Preparation: a. Prepare a stock solution of the photoinitiator (e.g., 0.1 mM Eosin-Y) in PBS. b. In a separate vial, dissolve the PEG-NB polymer in the Eosin-Y solution to the desired concentration (e.g., 10% w/v). c. Add the co-initiator (TEOA) and accelerator (NVP) to the polymer solution. d. Finally, add the dithiol crosslinker (DTT) at a stoichiometric ratio to the norbornene groups. Mix thoroughly but gently to avoid introducing air bubbles.
-
Photopolymerization: a. Pipette the precursor solution into a mold of the desired shape or directly onto the stage of a rheometer for analysis. b. Expose the solution to a visible light source of controlled intensity (e.g., 100 mW/cm²). c. Gelation should occur within minutes.[23] The exposure time can be adjusted to control the final properties of the hydrogel.
-
Hydrogel Purification: a. After gelation, immerse the hydrogel in a large volume of PBS to wash out any unreacted monomers, initiators, or other reagents. b. Replace the PBS solution several times over a 24-48 hour period to ensure complete purification.
Characterization:
-
Gelation Kinetics: Monitor the change in storage (G') and loss (G'') moduli in real-time during photopolymerization using a rheometer. The crossover point (G' = G'') indicates the gel point.[23]
-
Swelling Ratio: Measure the swelling behavior of the purified hydrogel (see Protocol 2.2).
References
- 1. researchgate.net [researchgate.net]
- 2. Biomaterial surface modifications - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ijbr.com.pk [ijbr.com.pk]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
- 9. meddocsonline.org [meddocsonline.org]
- 10. Physical and Chemical Modifications of Polymeric Surfaces to Enhance Epithelial Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adhesion and proliferation of cells on new polymers modified biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Study of proteins adsorption on biomaterials surfaces by XPS and ToF-SIMS [sites.uclouvain.be]
- 13. biolinscientific.com [biolinscientific.com]
- 14. Study of Protein Adsorption on Biomaterial Surfaces by SPR | Scientific.Net [scientific.net]
- 15. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Advances in Hydrogel-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Facile preparation of photodegradable hydrogels by photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
Application Notes and Protocols: DBCO-N-bis(PEG4-NHS ester) for Creating Branched Linkers in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the evolving landscape of proteomics and bioconjugation, the architecture of chemical linkers plays a pivotal role in the efficacy and functionality of complex biomolecular constructs. DBCO-N-bis(PEG4-NHS ester) is a novel heterotrifunctional crosslinker designed to create branched structures, enabling the attachment of multiple molecules to a single protein or biomolecule. This linker incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, and two N-hydroxysuccinimide (NHS) ester groups for covalent conjugation to primary amines. The dual NHS esters allow for the introduction of a branching point, facilitating the development of advanced antibody-drug conjugates (ADCs), PROTACs, and specialized probes for studying protein-protein interactions. The tetraethylene glycol (PEG4) spacers enhance solubility and reduce steric hindrance. This document provides detailed application notes and experimental protocols for the use of DBCO-N-bis(PEG4-NHS ester) in proteomics research.
Introduction to Branched Linkers in Proteomics
Branched linkers offer significant advantages over traditional linear linkers by increasing the density of functional groups or payloads on a biomolecule.[1] This multivalency can enhance binding affinity, improve signal detection in diagnostic assays, and increase the potency of therapeutic agents like ADCs.[2] DBCO-N-bis(PEG4-NHS ester) is specifically designed to introduce a branching point onto a protein through its two NHS ester moieties, which react with primary amines (e.g., lysine (B10760008) residues).[3] The single DBCO group then serves as a bioorthogonal handle for the subsequent attachment of azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This copper-free click chemistry reaction is highly efficient and biocompatible, making it ideal for use in complex biological systems.[6]
Chemical Properties and Specifications
A clear understanding of the physicochemical properties of DBCO-N-bis(PEG4-NHS ester) is essential for its effective use.
| Property | Value | Reference |
| Molecular Formula | C49H62N4O18 | [3] |
| Molecular Weight | 995.1 g/mol | [3] |
| Purity | >95% (HPLC) | [3] |
| Appearance | Yellow to slightly orange oil | [7] |
| Solubility | Soluble in DMSO, DMF, DCM | [3] |
| Storage Conditions | -20°C, desiccated, protected from light | [3] |
| Reactive Groups | 2 x NHS ester (reacts with primary amines) | [3] |
| 1 x DBCO (reacts with azides) | [4] |
Applications in Proteomics
The unique branched structure of this linker opens up several advanced applications:
-
High-Valency Antibody-Drug Conjugates (ADCs): By attaching two drug molecules to a single linker conjugated to an antibody, a higher drug-to-antibody ratio (DAR) can be achieved, potentially increasing therapeutic efficacy.[2]
-
Branched PROTACs: The synthesis of PROTACs with branched architectures can modulate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially improving degradation efficiency.
-
Multiplexed Protein Labeling: Two different reporter molecules (e.g., fluorophores, biotin) functionalized with primary amines can be attached to the linker before or after conjugation to a target protein, enabling dual-labeling studies.
-
Studying Protein-Protein Interactions: The branched linker can be used to create probes that mimic or stabilize protein complexes, allowing for more detailed investigation of their structure and function.
Experimental Protocols
General Considerations
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions.[8] Prepare stock solutions of DBCO-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF immediately before use.[8]
-
Buffer Selection: Use amine-free buffers at a pH of 7.2-8.0 for the NHS ester reaction, such as phosphate-buffered saline (PBS).[8][9] Avoid buffers containing primary amines like Tris or glycine.[8]
-
Moisture Sensitivity: To prevent moisture condensation, allow the reagent vial to equilibrate to room temperature before opening.[8]
Protocol 1: Labeling a Protein with DBCO-N-bis(PEG4-NHS ester)
This protocol describes the initial step of conjugating the branched linker to a protein of interest.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-N-bis(PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Adjust the concentration of the protein solution to 1-5 mg/mL in PBS.
-
Prepare Linker Stock Solution: Immediately before use, dissolve DBCO-N-bis(PEG4-NHS ester) in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add the DBCO-N-bis(PEG4-NHS ester) stock solution to the protein solution. The optimal molar excess of the linker will depend on the protein and the desired degree of labeling and should be determined empirically. A starting point is a 10- to 20-fold molar excess.[8]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to inactivate any unreacted NHS esters.[9] Incubate for 15-30 minutes at room temperature.[9]
-
Purification: Remove excess linker and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against PBS.
Protocol 2: Copper-Free Click Chemistry Reaction
This protocol details the subsequent conjugation of an azide-containing molecule to the DBCO-labeled protein.
Materials:
-
DBCO-labeled protein (from Protocol 1)
-
Azide-containing molecule (e.g., azide-functionalized drug, fluorophore, or biotin)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reactants:
-
Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Ensure the DBCO-labeled protein is in an appropriate reaction buffer.
-
-
Click Reaction:
-
Add the azide-containing molecule to the solution of DBCO-labeled protein. A 1.5- to 3-fold molar excess of the azide (B81097) molecule over the DBCO groups is recommended to drive the reaction to completion.[8]
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[8] The reaction can be performed in the dark to minimize potential light-induced degradation of the DBCO group.[10]
-
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted azide molecules.
Visualizations
Experimental Workflow
Caption: Workflow for creating branched bioconjugates.
Application in a Hypothetical Signaling Pathway Study
Caption: Use of a branched linker to study a signaling pathway.
References
- 1. Branched PEG DBCO | AxisPharm [axispharm.com]
- 2. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DBCO-N-bis(PEG4-NHS ester), 2639395-38-1 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. interchim.fr [interchim.fr]
- 7. vectorlabs.com [vectorlabs.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing DBCO-N-bis(PEG4-NHS ester) Conjugation Efficiency
Welcome to the technical support center for optimizing your conjugation experiments using DBCO-N-bis(PEG4-NHS ester). This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common challenges and offer clear guidance on protocol optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting DBCO-N-bis(PEG4-NHS ester) with primary amines?
The optimal pH range for the reaction between an NHS ester and a primary amine (like the lysine (B10760008) residues on a protein) is between 7.2 and 8.5.[1] A pH of 8.3-8.5 is often considered ideal for many applications.[1] At a lower pH, the primary amine is protonated and less reactive, while at a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce conjugation efficiency.[1]
Q2: Which buffers should I use for the conjugation reaction?
Phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers within the pH range of 7.2-8.5 are recommended.[2][3] For proteins sensitive to higher pH, PBS at pH 7.4 can be used, though this may require longer incubation times.[1]
Q3: Are there any buffers I should avoid?
Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2] These will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency.[1] However, Tris or glycine can be used to quench the reaction.[1]
Q4: My DBCO-N-bis(PEG4-NHS ester) is not dissolving in my aqueous buffer. What should I do?
DBCO-N-bis(PEG4-NHS ester) and similar non-sulfonated NHS esters can have poor water solubility.[4] It is recommended to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your reaction mixture.[2][4] Ensure the final concentration of the organic solvent in the reaction is low, typically less than 10-20%, to avoid denaturation of your protein.[5][6]
Q5: How can I control for intra- versus inter-molecular crosslinking with a bis-NHS ester?
Controlling the type of crosslinking is crucial when using a bifunctional reagent.
-
To favor intramolecular crosslinking (within the same molecule): Use a lower protein concentration. This reduces the probability of collision between two protein molecules that have each reacted with one end of the crosslinker.
-
To favor intermolecular crosslinking (between different molecules): Use a higher protein concentration. This increases the likelihood of a crosslinker reacting with two separate molecules.[7]
It is recommended to perform pilot experiments at different protein concentrations to determine the optimal conditions for your desired outcome.[8]
Q6: How should I store DBCO-N-bis(PEG4-NHS ester)?
Store the solid reagent at -20°C, protected from moisture and light.[9] It is highly recommended to bring the vial to room temperature before opening to prevent moisture condensation, as NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[3] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2] While stock solutions can be stored for short periods at -20°C or -80°C, fresh solutions provide the best results.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | 1. Hydrolyzed DBCO-N-bis(PEG4-NHS ester): The reagent is sensitive to moisture and can degrade if not handled or stored properly.[3] | - Always allow the reagent vial to equilibrate to room temperature before opening. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2] |
| 2. Incorrect Buffer pH: The pH is too low (amines are protonated) or too high (NHS ester hydrolysis is too rapid).[1] | - Ensure your reaction buffer is within the optimal pH range of 7.2-8.5 using a calibrated pH meter.[1] | |
| 3. Competing Amines in Buffer: Use of buffers like Tris or glycine.[2] | - Exchange your protein into an amine-free buffer such as PBS, borate, or carbonate.[2] | |
| 4. Inaccessible Amine Groups: The primary amines on your target molecule are sterically hindered. | - Consider using a linker with a longer spacer arm. - Mild denaturation of the protein (if it doesn't compromise its function) can sometimes expose more reactive sites. | |
| Protein Aggregation/Precipitation | 1. High Degree of Labeling: The DBCO moiety is hydrophobic, and excessive labeling can lead to aggregation.[6] | - Reduce the molar excess of the DBCO-N-bis(PEG4-NHS ester) in the reaction. - The PEG4 spacer in the reagent is designed to increase hydrophilicity and reduce aggregation.[4] |
| 2. Excessive Intermolecular Crosslinking: High protein concentration leading to the formation of large, insoluble complexes.[8] | - Lower the protein concentration to favor intramolecular crosslinking. - Reduce the reaction time.[8] | |
| 3. High Concentration of Organic Solvent: DMSO or DMF can cause protein denaturation and precipitation at high concentrations. | - Keep the final concentration of the organic solvent below 10-20%.[5][6] | |
| Inconsistent Results | 1. Variable Reagent Quality: Impurities or degradation of the NHS ester or solvent. | - Use high-quality, anhydrous solvents.[1] - Prepare fresh reagent solutions for each experiment. |
| 2. pH Drift During Reaction: Hydrolysis of the NHS ester can lead to a drop in pH, especially in poorly buffered solutions.[1] | - Use a more concentrated buffer to maintain a stable pH throughout the reaction.[1] |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for DBCO-N-bis(PEG4-NHS ester) Conjugation
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester stability.[1] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) minimize hydrolysis but may require longer incubation times (e.g., overnight).[10] Room temperature reactions are typically faster (30-60 minutes).[3] |
| Molar Excess of Reagent | 5- to 50-fold | The optimal ratio is protein-dependent. For protein concentrations >5 mg/mL, a 10-fold excess is a good starting point. For lower concentrations, a 20- to 50-fold excess may be needed.[2] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can favor intermolecular crosslinking.[8] |
| Incubation Time | 30 minutes to Overnight | Dependent on temperature and pH. Reactions at room temperature are often complete within 30-60 minutes, while reactions at 4°C may proceed overnight.[3][10] |
Experimental Protocols
Protocol 1: General Protein Conjugation with DBCO-N-bis(PEG4-NHS ester)
This protocol provides a general guideline for conjugating DBCO-N-bis(PEG4-NHS ester) to a protein containing primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
DBCO-N-bis(PEG4-NHS ester)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or other purification system
Procedure:
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS ester is hydrolyzed.[5]
-
-
Purification:
-
Remove excess, unreacted DBCO reagent and quenching buffer using a desalting column, dialysis, or size-exclusion chromatography.[10]
-
Protocol 2: Subsequent Copper-Free Click Reaction (SPAAC)
This protocol outlines the reaction of your DBCO-labeled protein with an azide-containing molecule.
Materials:
-
Purified DBCO-labeled protein
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
Combine the DBCO-labeled protein with the azide-functionalized molecule in the reaction buffer.
-
A 1.5- to 10-fold molar excess of the azide-containing molecule is often used to drive the reaction to completion.[2]
-
-
Incubation:
-
Purification (if necessary):
-
If required, purify the final conjugate from excess azide-containing molecule using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).
-
Visualizations
Caption: Experimental workflow for DBCO-N-bis(PEG4-NHS ester) conjugation.
Caption: Troubleshooting decision tree for common conjugation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. DBCO-PEG4-NHS [nanocs.net]
- 4. DBCO-PEG4-NHS ester [baseclick.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting DBCO Click Chemistry Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yield in DBCO (Dibenzocyclooctyne) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DBCO to azide (B81097) for a successful click reaction?
For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[1]
Q2: What are the recommended reaction temperature and duration?
DBCO-azide reactions are efficient at a range of temperatures, from 4°C to 37°C.[1] Higher temperatures generally lead to faster reaction rates.[1][3] Typical reaction times are between 4 to 12 hours at room temperature.[1][4] For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C.[1][5] In some cases, incubation for up to 48 hours may be necessary to maximize yield.[1]
Q3: Which solvents are compatible with DBCO click chemistry?
DBCO click chemistry is compatible with a variety of solvents, including aqueous buffers like PBS and organic solvents such as DMSO and DMF.[1] For biomolecule conjugations, aqueous buffers are preferred.[1] If the DBCO reagent has poor aqueous solubility, it can be first dissolved in a water-miscible organic solvent like DMSO or DMF and then added to the aqueous reaction mixture. It is important to keep the final concentration of the organic solvent low (typically under 20%) to avoid precipitation of proteins.[1][6]
Q4: Can I use buffers containing sodium azide?
No, buffers containing sodium azide should be avoided as the azide will react with the DBCO reagent, inhibiting the desired reaction with your azide-tagged molecule.[2][7]
Q5: How can I monitor the progress of my DBCO click reaction?
The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[1] You can monitor the reaction progress by observing the decrease in this absorbance over time as the DBCO is consumed.[1]
Q6: How should I store my DBCO reagents?
For long-term storage, DBCO reagents should be stored as a solid at -20°C, protected from light and moisture.[8][9] Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for several days to a few months, but it is highly recommended to prepare aqueous working solutions fresh on the day of the experiment.[7][8] Avoid repeated freeze-thaw cycles of stock solutions.[8] DBCO-modified antibodies can lose 3-5% of their reactivity over four weeks when stored at 4°C.[2][8]
Troubleshooting Guide for Low Yield
Low or no product yield is a common issue in DBCO click chemistry. The following guide provides potential causes and solutions to help you troubleshoot your experiment.
Diagram: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in DBCO click chemistry.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Reagents | DBCO reagents can degrade over time, especially if not stored properly or if they are sensitive to moisture (e.g., NHS esters).[1][2] Solution: Use fresh reagents. For moisture-sensitive reagents, ensure they are brought to room temperature before opening to prevent condensation.[1][2] |
| Incorrect Stoichiometry | An inappropriate molar ratio of DBCO to azide can limit the reaction. Solution: Optimize the molar ratio. Start with 1.5 to 3 equivalents of the less critical component.[1] |
| Solubility Issues | Poor solubility of one or both reactants can significantly reduce reaction rates.[10] Solution: Dissolve the poorly soluble reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[1] Consider using DBCO reagents with PEG linkers to improve aqueous solubility.[6] |
| Suboptimal Reaction Conditions | Temperature, pH, and reaction time can all impact the reaction efficiency.[10] Solution: Increase the reaction temperature (up to 37°C) if the biomolecules are stable.[1] Extend the incubation time (up to 48 hours).[1] Ensure the pH of the reaction buffer is between 7 and 8.5.[11] Some studies show that HEPES buffer may result in higher reaction rates compared to PBS.[3][12] |
| Steric Hindrance | Bulky molecules near the azide or DBCO group can physically block the reaction sites.[10] Solution: Use a DBCO reagent with a longer PEG spacer to increase the distance between the biomolecule and the reactive group.[6] |
| Inefficient Purification | The desired product may be lost during the purification step. Solution: Choose a purification method appropriate for the size and properties of your conjugate. Common methods include size exclusion chromatography (SEC), dialysis, and HPLC.[1][13] |
| Presence of Inhibitors | Buffers containing azides will compete with your azide-labeled molecule for the DBCO group.[2][7] Buffers with primary amines (e.g., Tris, glycine) can react with DBCO-NHS esters, preventing the labeling of your target molecule.[2][6] Solution: Ensure all buffers are free of azides and primary amines (for NHS ester reactions). |
Experimental Protocols
Protocol 1: General DBCO-Azide Click Reaction
This protocol provides a starting point for conjugating a DBCO-functionalized molecule to an azide-functionalized molecule. Optimization may be required for specific applications.
-
Reagent Preparation:
-
Prepare a solution of the azide-containing molecule in a compatible reaction buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the DBCO-containing molecule in a water-miscible organic solvent (e.g., DMSO).
-
-
Reaction:
-
Purification:
Protocol 2: Labeling a Protein with DBCO-PEG-NHS Ester
This protocol describes the labeling of a protein with a DBCO group using an NHS ester crosslinker.
-
Protein Preparation:
-
DBCO-NHS Ester Preparation:
-
Labeling Reaction:
-
Quenching:
-
Purification:
Diagram: Experimental Workflow for Protein Labeling and Click Chemistry
Caption: Workflow for protein labeling with DBCO-NHS ester and subsequent click reaction.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1[1][2] | Can be inverted if the azide-containing molecule is more precious.[1] For antibodies, a 1.5 to 10-fold excess can be used.[1] |
| Temperature | 4°C to 37°C[1] | Higher temperatures increase the reaction rate.[1][3] |
| Reaction Time | 4 to 48 hours[1] | Typically 4-12 hours at room temperature or overnight at 4°C.[1][4] |
| pH | 7.0 to 8.5 | Buffers like PBS and HEPES are commonly used.[3][12] |
| Organic Solvent | < 20% | If used to dissolve a reagent, keep the final concentration low to prevent protein precipitation.[1][6] |
Table 2: DBCO Reagent Stability
| Reagent Form | Storage Condition | Duration | Stability Notes |
| Solid DBCO reagents | -20°C, protected from light and moisture | Long-term | Generally stable.[7][8] |
| DBCO stock in DMSO/DMF | -20°C | Days to months | Avoid repeated freeze-thaw cycles.[7][8] |
| DBCO-modified antibody | 4°C | 4 weeks | ~3-5% loss of reactivity.[2][8] |
| Aqueous working solutions | Room Temperature / 4°C | < 24 hours | Recommended to be prepared fresh for each experiment.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. glenresearch.com [glenresearch.com]
- 5. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Hydrolysis of DBCO-N-bis(PEG4-NHS ester)
Welcome to the technical support center for DBCO-N-bis(PEG4-NHS ester). This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on preventing the hydrolysis of this valuable crosslinker. By understanding the factors that contribute to hydrolysis and implementing the recommended procedures, you can ensure the stability and reactivity of the reagent, leading to successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is DBCO-N-bis(PEG4-NHS ester) and what are its reactive groups?
DBCO-N-bis(PEG4-NHS ester) is a heterobifunctional crosslinker used in bioconjugation.[1] It contains two key reactive groups:
-
DBCO (Dibenzocyclooctyne): This is a strained alkyne that reacts with azide-containing molecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[4][5]
-
N-hydroxysuccinimide (NHS) esters: It possesses two NHS ester groups which are highly reactive towards primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins.[1][6] This reaction forms a stable amide bond.[7]
Q2: What is hydrolysis in the context of DBCO-N-bis(PEG4-NHS ester) and why is it a problem?
Hydrolysis is a chemical reaction where the NHS ester groups react with water.[8] This is a significant competing reaction to the desired conjugation with primary amines.[9][10] The product of hydrolysis is a carboxylic acid, which is no longer reactive with amines, leading to a loss of conjugation efficiency and lower yields of the desired product.[8]
Q3: What are the main factors that influence the rate of NHS ester hydrolysis?
Several factors can accelerate the hydrolysis of the NHS ester groups:
-
pH: The rate of hydrolysis increases significantly with increasing pH.[8][11] While a slightly basic pH (7.2-8.5) is optimal for the reaction with amines, higher pH values will also speed up hydrolysis.[6][8]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[8]
-
Moisture: Exposure to moisture, either from the environment or from non-anhydrous solvents, is a primary cause of hydrolysis.[6][12]
-
Time in Aqueous Solution: The longer the NHS ester is in an aqueous environment, the greater the extent of hydrolysis.[8]
Q4: How stable is the DBCO group?
The DBCO group is generally stable in aqueous buffers commonly used for bioconjugation (pH 6-9).[13] However, it can be sensitive to strongly acidic conditions which can lead to degradation.[13][14] Prolonged incubation in aqueous solutions may also lead to a gradual loss of reactivity.[13] It is advisable to avoid buffers containing azides or thiols for long-term storage of DBCO-conjugated molecules.[12]
Q5: What are the optimal storage conditions for DBCO-N-bis(PEG4-NHS ester)?
To maintain the reactivity of the compound, proper storage is crucial:
-
Solid Form: Store the solid powder at -20°C, protected from light and moisture.[6][13] Some manufacturers suggest a shelf life of up to three years under these conditions.[15]
-
Stock Solutions: Prepare stock solutions in anhydrous, water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[6][13] These stock solutions should be stored at -20°C or -80°C and used within a month to six months, depending on the storage temperature.[2][15] It is critical to use anhydrous solvents as hygroscopic solvents like DMSO can absorb moisture and contribute to hydrolysis.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation to Amine-Containing Molecule | Hydrolysis of NHS esters: The reagent was exposed to moisture or inappropriate pH. | - Always use anhydrous DMSO or DMF to prepare stock solutions.[6][13] - Allow the reagent vial to warm to room temperature before opening to prevent condensation.[12][16] - Prepare aqueous working solutions immediately before use.[12][13] - Perform the conjugation reaction in a pH range of 7.2-8.5.[6] Avoid higher pH if possible. - Use amine-free buffers such as PBS, HEPES, or borate (B1201080) buffer.[17] |
| Inactive Reagent: The reagent may have degraded due to improper storage. | - Store the solid reagent at -20°C, protected from light and moisture.[6][13] - Avoid repeated freeze-thaw cycles of stock solutions.[13] | |
| Steric Hindrance: The primary amines on the target molecule may be inaccessible. | - The PEG4 spacer is designed to reduce steric hindrance, but if issues persist, consider optimizing the linker length or reaction conditions.[18] | |
| Precipitation of the Reagent in Aqueous Buffer | Low Aqueous Solubility: Although the PEG4 spacer enhances solubility, the DBCO core is hydrophobic. | - Dissolve the reagent in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[11] - Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid protein denaturation.[11] |
| Inconsistent Results | Variability in Reagent Activity: Inconsistent handling and storage practices. | - Aliquot the stock solution upon preparation to minimize freeze-thaw cycles and moisture contamination.[13] - Always use fresh, high-quality anhydrous solvents. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH. The following table provides the approximate half-life of NHS esters at different pH values.
| pH | Approximate Half-life of NHS ester |
| 7.0 | 4-5 hours[19] |
| 8.0 | 1 hour[19] |
| 8.6 | 10 minutes[19] |
| 9.0 | Minutes[16] |
Note: These are general values for NHS esters and serve as a guideline.
Experimental Protocols
Protocol 1: Preparation of DBCO-N-bis(PEG4-NHS ester) Stock Solution
Objective: To prepare a stable stock solution of the crosslinker for subsequent conjugation reactions.
Materials:
-
DBCO-N-bis(PEG4-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas (optional)
Procedure:
-
Allow the vial of DBCO-N-bis(PEG4-NHS ester) to equilibrate to room temperature before opening to prevent moisture condensation.[12][16]
-
Using a syringe, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
(Optional) Flush the vial with argon or nitrogen gas before sealing to displace air and moisture.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Conjugation of DBCO-N-bis(PEG4-NHS ester) to an Amine-Containing Protein
Objective: To covalently attach the DBCO moiety to a protein via its primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
Freshly prepared DBCO-N-bis(PEG4-NHS ester) stock solution in anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Ensure the protein solution is in a buffer that does not contain primary amines (e.g., Tris or glycine).[17][20] If necessary, exchange the buffer using a desalting column.
-
Immediately before the reaction, add the required amount of the DBCO-N-bis(PEG4-NHS ester) stock solution to the protein solution. A 10- to 20-fold molar excess of the crosslinker over the protein is a common starting point for optimization.[15]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[15][17]
-
To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM and incubate for an additional 15 minutes at room temperature.[15]
-
Remove the excess, unreacted crosslinker using a desalting column.
Visualizations
Caption: Competing reaction pathways for DBCO-N-bis(PEG4-NHS ester).
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. DBCO-N-bis(PEG4-NHS ester), 2639395-38-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBCO-PEG4-NHS Ester | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. DBCO-PEG4-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. chempep.com [chempep.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
- 13. benchchem.com [benchchem.com]
- 14. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. DBCO-PEG4-NHS [nanocs.net]
- 18. DBCO-PEG4-NHS ester [baseclick.eu]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing Protein Aggregation During Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during a labeling reaction?
Protein aggregation during labeling is a multifaceted issue stemming from a combination of intrinsic protein properties and extrinsic experimental conditions. Key factors include:
-
Hydrophobic Interactions: The labeling process, especially with hydrophobic dyes, can increase the overall hydrophobicity of the protein surface, leading to self-association and aggregation.
-
Electrostatic Mismatches: Alterations in the protein's surface charge due to the conjugation of a charged label or changes in buffer pH can disrupt electrostatic repulsion between protein molecules, promoting aggregation.
-
Conformational Changes: The labeling reagent can induce local or global conformational changes in the protein, exposing previously buried hydrophobic regions that can act as nucleation sites for aggregation.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1][2][3]
-
Suboptimal Buffer Conditions: Inappropriate pH, low or very high ionic strength, or the absence of stabilizing excipients in the labeling buffer can compromise protein stability.[4]
-
Presence of Impurities: Contaminants or small amounts of aggregated protein in the initial sample can act as seeds, accelerating the aggregation process.[5]
-
Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and aggregation.[5][6]
Q2: How does the choice of labeling dye affect protein aggregation?
The properties of the fluorescent dye or label play a crucial role in protein stability. Highly hydrophobic dyes are more prone to induce aggregation by increasing the nonpolar character of the protein surface. The size and rigidity of the label can also be a factor; larger, bulkier labels may be more disruptive to the protein's native structure. It is advisable to consider more hydrophilic or sulfonated dyes to improve the water solubility of the final conjugate and reduce the risk of precipitation.
Q3: What is the ideal protein concentration for a labeling reaction?
While a higher protein concentration can improve labeling efficiency, it also significantly increases the risk of aggregation.[1][2][3][7] The optimal concentration is protein-dependent and should be determined empirically. As a general guideline, it is recommended to start with a lower protein concentration (e.g., 1-2 mg/mL) and gradually increase it if necessary, while carefully monitoring for any signs of aggregation.[7] If high final protein concentrations are required, the inclusion of stabilizing excipients in the buffer is highly recommended.
Q4: Can the dye-to-protein ratio influence aggregation?
Yes, the molar ratio of the labeling reagent to the protein is a critical parameter. Over-labeling, or a high dye-to-protein ratio, can lead to the modification of multiple surface residues, significantly altering the protein's physicochemical properties and increasing its propensity to aggregate. It is crucial to optimize the stoichiometry to achieve the desired degree of labeling without compromising protein stability.
Troubleshooting Guides
Issue 1: Visible precipitation or cloudiness is observed during or after the labeling reaction.
This is a clear indication of significant protein aggregation.
-
Immediate Action:
-
Stop the reaction by removing the unreacted labeling reagent (e.g., using a desalting column).
-
Attempt to solubilize the precipitate by adding stabilizing excipients (see Table 1) or gently diluting the sample with a compatible buffer.
-
Centrifuge the sample to remove insoluble aggregates and analyze the supernatant for the presence of soluble, correctly labeled protein.
-
-
Troubleshooting & Optimization:
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is optimal for your protein's stability, which is often slightly different from the optimal pH for the labeling reaction. Consider a compromise or a two-step process where labeling is performed at a suitable pH, followed by immediate buffer exchange into a more stabilizing pH.[8][9]
-
Ionic Strength: Low salt concentrations can lead to aggregation for some proteins. Try increasing the salt concentration (e.g., 150 mM NaCl) to screen electrostatic interactions.[5]
-
Additives: Incorporate stabilizing excipients into the labeling and storage buffers.[10][11] Refer to Table 1 for guidance on selecting appropriate additives and their effective concentrations.
-
-
Optimize Labeling Stoichiometry: Reduce the molar ratio of the labeling reagent to the protein. Perform a titration experiment to determine the optimal ratio that provides sufficient labeling with minimal aggregation.
-
Lower Protein Concentration: Decrease the protein concentration during the labeling reaction.[7] If a high final concentration is necessary, perform the labeling at a lower concentration and then carefully concentrate the labeled protein using a method that minimizes shear stress.
-
Change the Labeling Reagent: If using a hydrophobic dye, switch to a more hydrophilic or sulfonated alternative.
-
Control Temperature: Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process, although this may require a longer reaction time.[7]
-
Issue 2: The labeled protein appears clear, but subsequent analysis (e.g., SEC, DLS) reveals the presence of soluble aggregates.
This indicates the formation of smaller, non-precipitating aggregates.
-
Troubleshooting & Optimization:
-
Analytical Characterization: Routinely analyze your protein before and after labeling using techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to monitor the formation of soluble aggregates.
-
Refine Buffer Composition: Even if no visible precipitation is observed, the presence of soluble aggregates suggests that the buffer conditions are not optimal. Systematically screen different buffer components, pH values, and additives to identify a formulation that maintains the protein in its monomeric state.
-
Optimize Purification of the Labeled Protein: Immediately after the labeling reaction, purify the conjugate from unreacted dye and any small aggregates that may have formed using a method like SEC. This will also allow for buffer exchange into a stable storage buffer.
-
Consider Co-solvents: The addition of co-solvents like glycerol (B35011) or sucrose (B13894) can enhance protein stability. Experiment with different concentrations to find the optimal level of stabilization.
-
Data Presentation: Stabilizing Excipients
Table 1: Common Stabilizing Excipients to Prevent Protein Aggregation
| Excipient Category | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol, Glycerol | 5-10% (w/v) for sugars; 10-50% (v/v) for glycerol | Preferential exclusion, forming a hydration shell around the protein, which stabilizes its native conformation.[11] |
| Amino Acids | Arginine, Glycine, Proline, Glutamic Acid | 50-500 mM | Can suppress aggregation by interacting with hydrophobic patches or charged residues on the protein surface.[2][11] |
| Surfactants | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80), Pluronic F-68 | 0.01-0.1% (w/v) | Prevent surface-induced aggregation at air-water or solid-liquid interfaces by competitively adsorbing to these surfaces.[10] |
| Salts | Sodium Chloride (NaCl), Potassium Chloride (KCl) | 50-500 mM | Modulate electrostatic interactions between protein molecules. Optimal concentration is protein-dependent.[11] |
| Reducing Agents | Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM | Prevent the formation of intermolecular disulfide bonds, which can lead to aggregation.[12] |
| Polymers | Polyethylene Glycol (PEG) | 1-10% (w/v) | Increases the viscosity of the solution and can sterically hinder protein-protein interactions. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of a labeled protein.
Materials:
-
SEC column with an appropriate molecular weight range for the protein of interest.
-
HPLC or FPLC system with a UV detector (280 nm).
-
Mobile phase: A buffer that is compatible with the protein and the column (e.g., Phosphate Buffered Saline, pH 7.4).
-
Protein sample (labeled and unlabeled control).
-
Low protein-binding centrifuge tubes and filters (0.22 µm).
Methodology:
-
System Preparation:
-
Degas the mobile phase to prevent bubble formation.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.
-
-
Sample Preparation:
-
Chromatographic Run:
-
Inject a defined volume of the prepared protein sample onto the equilibrated column.
-
Run the chromatography at a constant flow rate and monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. Aggregates will elute first (earlier retention time), followed by the monomer, and then any smaller fragments.
-
Integrate the area under each peak to determine the relative percentage of aggregates, monomer, and fragments.
-
Compare the chromatograms of the labeled and unlabeled protein to assess the impact of the labeling procedure on aggregation.
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of a protein sample and detect the presence of aggregates.
Materials:
-
DLS instrument.
-
Low-volume cuvettes.
-
Protein sample (labeled and unlabeled control).
-
Buffer identical to the sample buffer for blank measurements.
-
Low protein-binding centrifuge tubes and filters (0.22 µm).
Methodology:
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and equilibrate to the desired temperature (typically 25°C).
-
-
Sample Preparation:
-
Centrifuge the protein sample at 14,000 x g for 10 minutes at 4°C.[6]
-
Filter the supernatant through a 0.22 µm low protein-binding filter directly into a clean, dust-free cuvette.[13] This step is critical to remove dust and other particulates that can interfere with the measurement.
-
Ensure the sample volume is sufficient for the cuvette being used (typically 20-50 µL).
-
-
Data Acquisition:
-
Place the cuvette in the DLS instrument.
-
Perform a blank measurement using the filtered buffer.
-
Set the data acquisition parameters (e.g., number of runs, duration of each run).
-
Initiate the measurement of the protein sample.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile. The instrument's software will typically provide an intensity-weighted, volume-weighted, and number-weighted size distribution.
-
Examine the size distribution for the presence of multiple peaks. A single, narrow peak indicates a monodisperse sample (primarily monomer), while the presence of larger species indicates aggregation.
-
Evaluate the polydispersity index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample, while higher values suggest the presence of aggregates or a heterogeneous sample.[14]
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing protein aggregation during labeling experiments.
Caption: Mechanisms of action for common classes of protein stabilizing excipients.
References
- 1. Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 9. researchgate.net [researchgate.net]
- 10. nanoscience.com [nanoscience.com]
- 11. pharmtech.com [pharmtech.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. research.cbc.osu.edu [research.cbc.osu.edu]
- 14. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on DBCO-N-bis(PEG4-NHS ester) reactivity
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the impact of pH on the reactivity of DBCO-N-bis(PEG4-NHS ester).
Troubleshooting Guide
This section addresses common issues encountered during conjugation experiments involving the N-hydroxysuccinimide (NHS) ester functionality of this reagent.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Reaction pH: The pH is too low (e.g., < 7.0), causing protonation of primary amines on your target molecule, which reduces their nucleophilicity.[1][2][3][4] | Adjust the reaction buffer to the optimal range of pH 7.2-8.5.[5] A pH of 8.3-8.5 is often recommended for efficient labeling.[1][2][4] Use non-amine-containing buffers like phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate.[5][6][7] |
| NHS Ester Hydrolysis: The pH is too high (e.g., > 8.5), or the reaction time is too long, leading to rapid hydrolysis of the NHS ester, rendering it inactive.[2][3][5] | Prepare the DBCO-NHS ester solution immediately before use.[6][7] Perform the reaction within the recommended pH range (7.2-8.5) and monitor the reaction time.[5] Consider performing the reaction at 4°C to slow the rate of hydrolysis.[5] | |
| Presence of Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with your target molecule for reaction with the NHS ester.[5][6] | Ensure your reaction buffer is free of primary amines.[5][7] If Tris or glycine (B1666218) is required for other reasons, add it only after the conjugation is complete to quench the reaction.[3][5] | |
| Degraded Reagent: The DBCO-N-bis(PEG4-NHS ester) was improperly stored and has been hydrolyzed by moisture.[6][8][9] | Store the reagent desiccated at -20°C.[7][10] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[6][11] | |
| Precipitation During Reaction | Low Solubility: The DBCO moiety is hydrophobic, and excessive labeling of a protein can decrease its solubility, causing precipitation.[8] | Optimize the molar excess of the DBCO-NHS ester to avoid over-labeling. Start with a 10- to 20-fold molar excess for proteins.[3][11] Ensure the concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the reagent is kept to a minimum (typically <10%) in the final reaction volume.[8][11] |
| Non-Specific Binding | Hydrolyzed NHS Ester: The hydrolyzed NHS ester creates a free carboxylate group which can lead to non-specific electrostatic interactions. | Purify the conjugate immediately after the reaction using methods like gel filtration or dialysis to remove hydrolyzed reagent and other byproducts.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting DBCO-N-bis(PEG4-NHS ester) with a primary amine?
A1: The optimal pH for the NHS ester-amine reaction is a balance between two competing factors: amine reactivity and NHS ester stability. The recommended pH range is typically 7.2 to 8.5.[5] Many protocols specify an optimal pH of 8.3-8.5 to maximize the reaction between the deprotonated amine and the NHS ester while minimizing the rate of hydrolysis.[1][2][3][4]
Q2: How does pH affect the stability of the NHS ester group?
A2: The NHS ester group is susceptible to hydrolysis, a reaction that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis is highly dependent on pH; it increases significantly as the pH becomes more alkaline.[3][5] For example, the half-life of a typical NHS ester can decrease from several hours at pH 7 to just a few minutes at pH 9.[5][9]
Q3: Can I use Tris buffer for my conjugation reaction?
A3: It is strongly recommended to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the conjugation step.[5][6] These buffers will compete with the primary amines on your target molecule, leading to lower conjugation efficiency. If needed, Tris buffer can be added after the desired reaction time to quench any remaining active NHS ester.[3][5]
Q4: Does the reactivity of the DBCO group depend on pH?
A4: The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between the DBCO group and an azide (B81097) is generally not sensitive to pH within the physiological range (pH 6-9).[6][10] The primary pH concern for this reagent is the stability and reactivity of the NHS ester group. However, you should avoid buffers containing azides, as they can react with the DBCO group.[6][11]
Q5: My protein is not stable at pH 8.5. What should I do?
A5: If your protein's stability is a concern at the optimal pH of 8.3-8.5, you can perform the reaction at a lower pH, such as 7.2-7.5.[5] Be aware that the reaction rate will be slower. To compensate, you may need to increase the reaction time or the concentration of the reactants. It is advisable to perform small-scale pilot reactions to determine the best conditions for your specific protein.
Data Presentation
The stability of the NHS ester is critical for successful conjugation. The rate of hydrolysis is highly pH-dependent, as shown in the table below which summarizes typical half-life data for NHS esters in aqueous solution.
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours[5] |
| 8.0 | Room Temp | ~210 minutes[12][13] |
| 8.5 | Room Temp | ~130-180 minutes[12][13] |
| 8.6 | 4 | 10 minutes[5] |
| 9.0 | Room Temp | ~110-125 minutes[12][13] |
Note: These values are illustrative. The exact half-life can vary depending on the specific molecule, buffer composition, and temperature.
Experimental Protocols
Protocol: General Protein Labeling with DBCO-N-bis(PEG4-NHS ester)
This protocol provides a general procedure for conjugating the DBCO-NHS ester to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest
-
DBCO-N-bis(PEG4-NHS ester)
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.5.[5][6]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]
-
Purification system (e.g., desalting column for gel filtration)
Procedure:
-
Prepare Protein Solution: Dissolve your protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amines.[3]
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6][11]
-
Initiate Conjugation: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[11] Gently mix immediately. The final concentration of DMSO or DMF should be kept below 10% to avoid protein denaturation.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[8] The optimal time may vary depending on the reactants and pH.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[3][6] Incubate for an additional 15-30 minutes at room temperature.[3]
-
Purify Conjugate: Remove unreacted DBCO-NHS ester and byproducts (e.g., N-hydroxysuccinimide) by gel filtration using a desalting column or by dialysis.[1][3] The purified DBCO-labeled protein is now ready for the subsequent azide-alkyne cycloaddition reaction.
Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. DBCO-PEG4-NHS [nanocs.net]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Post-Reaction Purification of DBCO-Conjugated Molecules
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted DBCO-N-bis(PEG4-NHS ester) following a bioconjugation reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your DBCO-conjugated molecule.
Problem 1: Low recovery of the conjugated protein.
-
Possible Cause: The hydrophobicity of the DBCO moiety can lead to aggregation of the conjugated protein, causing it to precipitate or be lost during purification.[1]
-
Solution:
-
Optimize Molar Ratio: During the conjugation reaction, use a lower molar excess of the DBCO-N-bis(PEG4-NHS ester). A 5 to 10-fold molar excess is often a good starting point to achieve a high conjugation yield with minimal precipitation.[2] However, some protocols suggest a 20-30 fold molar excess may be necessary, requiring careful optimization.[2][3]
-
Use PEGylated Reagents: The inherent PEG4 spacer in DBCO-N-bis(PEG4-NHS ester) is designed to increase hydrophilicity and reduce aggregation.[1]
-
Adjust Buffer Conditions: Ensure the pH and ionic strength of the purification buffers are optimized for the stability of your specific protein conjugate.[1]
-
-
Possible Cause: The conjugated protein may be non-specifically binding to the purification column or membrane.[1]
-
Solution:
-
Screen Purification Media: Test different size-exclusion chromatography (SEC) resins or tangential flow filtration (TFF) membranes to find one with minimal non-specific binding for your conjugate.[1]
-
Modify Buffer Composition: The addition of certain excipients to the buffer can sometimes reduce non-specific binding.
-
Problem 2: Presence of unreacted DBCO-N-bis(PEG4-NHS ester) in the final product.
-
Possible Cause: The chosen purification method may not be efficient enough for the complete removal of small molecules.[1]
-
Solution:
-
Select the Appropriate Method: For very high purity requirements, consider using a high-resolution purification method like HPLC-based SEC. For larger volumes where high efficiency is also key, TFF is an excellent choice.[2][4]
-
Optimize Method Parameters: For SEC, ensure the column has the correct pore size for effective separation of your protein from the small molecule linker.[2] For dialysis, increase the number of buffer changes and the total dialysis time.[1][5][6]
-
-
Possible Cause: The NHS ester was not fully quenched or hydrolyzed before purification.
-
Solution:
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted DBCO-N-bis(PEG4-NHS ester)?
The most common and effective methods are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on factors like sample volume, desired purity, and processing time.[2]
Q2: How does Size Exclusion Chromatography (SEC) work to remove the unreacted linker?
SEC separates molecules based on their size. The reaction mixture is passed through a column packed with a porous resin. Larger molecules (your conjugated protein) cannot enter the pores and elute first, while smaller molecules (unreacted DBCO linker) enter the pores, extending their path through the column and causing them to elute later.[2]
Q3: When is dialysis a suitable method?
Dialysis is a simple and effective method for removing small molecules, especially for smaller-scale preparations.[2][5] It involves placing the sample in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO) and dialyzing against a large volume of buffer. The small, unreacted linker diffuses out of the bag, while the larger conjugated protein is retained.[5][6][8]
Q4: What are the advantages of Tangential Flow Filtration (TFF)?
TFF is a highly efficient method for buffer exchange and the removal of small molecule impurities. It is also easily scalable, making it suitable for larger production volumes.[2][4] TFF is generally faster than dialysis.[9]
Q5: Can I store my DBCO-functionalized protein?
DBCO-functionalized proteins can be stored at -20°C for up to a month. However, it's important to note that the reactivity of the DBCO group can decrease over time due to oxidation and the addition of water to the triple bond. For long-term stability and best results in subsequent click chemistry reactions, it is recommended to use the purified DBCO-labeled protein as soon as possible.[2]
Comparison of Purification Methods
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size.[2] | Diffusion across a semi-permeable membrane based on a concentration gradient.[5] | Convective transport through a semi-permeable membrane with cross-flow to prevent fouling.[9] |
| Typical Protein Recovery | >85-95%[7][10] | Generally high, but can be lower with smaller sample volumes or improper handling. | Typically >90%[11] |
| Efficiency of Small Molecule Removal | High, especially with appropriately sized pores.[2] | Good, but requires multiple buffer changes for high efficiency.[1][5][6] | Very high, can achieve >99% removal.[10][12] |
| Processing Time | Relatively fast (minutes to hours).[13] | Slow (hours to overnight).[5][6][13] | Fast, especially for larger volumes.[9] |
| Scalability | Can be scaled, but may require larger columns and systems. | Best for smaller volumes.[13] | Highly scalable from milliliters to thousands of liters.[9] |
| Key Advantage | Excellent for removing aggregates in addition to small molecules.[2] | Simple setup and operation.[5] | Fast, efficient, and highly scalable.[4][9] |
Experimental Protocols
Protocol 1: Purification using Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate a prepacked desalting column (e.g., Zeba Spin Desalting Column with a 7K MWCO) or a chromatography column packed with an appropriate SEC resin with a suitable buffer such as PBS, pH 7.4.[2][14]
-
Sample Loading: Load the quenched conjugation reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer. The DBCO-conjugated protein will elute in the void volume or early fractions.[2]
-
Fraction Collection and Analysis: Collect fractions and monitor the protein concentration using absorbance at 280 nm. Pool the fractions containing the purified DBCO-conjugated protein. Analyze the purity of the conjugate by SDS-PAGE.[2]
Protocol 2: Purification using Dialysis
-
Membrane Preparation: If using dry dialysis tubing, hydrate (B1144303) it by soaking in distilled water or the dialysis buffer for at least 30 minutes.[1] Select a membrane with an appropriate MWCO (e.g., 10 kDa for a 50 kDa protein) to ensure retention of the protein.[1]
-
Sample Loading: Carefully transfer the sample into the dialysis bag or cassette, leaving some space for potential volume increase. Securely seal the bag with clamps.[1]
-
Dialysis: Immerse the sealed dialysis bag in a large volume of dialysis buffer (at least 100 times the sample volume).[1] Gently stir the buffer.[1]
-
Buffer Changes: Perform the initial dialysis for 1-2 hours at room temperature or 4°C. Change the dialysis buffer and continue for another 1-2 hours. For optimal results, perform a third buffer change and dialyze overnight at 4°C.[6][15]
Protocol 3: Purification using Tangential Flow Filtration (TFF)
-
System and Membrane Preparation: Install a TFF capsule with an appropriate MWCO (e.g., 30 kDa for a ~150 kDa antibody) into the TFF system. Condition the system and membrane by flushing with the desired buffer.[4]
-
Concentration (Optional): If necessary, concentrate the reaction mixture to a target volume.
-
Diafiltration (Buffer Exchange): Perform diafiltration by adding fresh buffer to the sample reservoir at the same rate as the filtrate is being removed. This process efficiently removes the unreacted DBCO-N-bis(PEG4-NHS ester) and exchanges the buffer. A continuous diafiltration of 5-7 diavolumes is typically sufficient for >99% removal of small molecules.[12]
-
Final Concentration and Recovery: After diafiltration, concentrate the purified conjugate to the desired final volume and recover it from the system.
Workflow and Logic Diagrams
Caption: Experimental workflow for the removal of unreacted DBCO-N-bis(PEG4-NHS ester).
Caption: Troubleshooting logic for post-reaction purification issues.
References
- 1. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. benchchem.com [benchchem.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. rocker.com.tw [rocker.com.tw]
- 13. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Scaling Up DBCO Conjugation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up DB-CO (Dibenzocyclooctyne) conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up DBCO conjugation reactions?
Scaling up DBCO conjugation reactions from bench-scale to larger manufacturing processes can introduce several challenges. These include:
-
Aggregation: The hydrophobic nature of the DBCO linker and some payloads can lead to the aggregation of conjugated molecules, such as antibody-drug conjugates (ADCs), which affects stability, efficacy, and safety.[1]
-
Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is critical for the therapeutic effectiveness of ADCs.[1] Variations in conjugation efficiency during scale-up can result in heterogeneous mixtures with different DARs.[1]
-
Purification: Removing unreacted reagents, byproducts, and aggregates from the final product becomes a significant hurdle at a larger scale.[1]
-
Reagent Stability: The DBCO group can lose reactivity over time due to factors like oxidation or reaction with water, impacting the overall efficiency and consistency of the conjugation.[1]
-
Process Variability: Changes in equipment, raw materials, and handling procedures during scale-up can introduce variability into the process.[1]
Q2: What is the recommended molar ratio of DBCO to azide-containing molecules for optimal conjugation?
For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-containing molecule for every 1 molar equivalent of the azide-containing molecule.[2][3] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted.[2] For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one component can be used to enhance efficiency, with a 7.5 equivalent excess being a good starting point.[2] In some protocols for antibody labeling, a 20 to 30-fold molar excess of DBCO-NHS ester to the antibody is used for the initial activation step.[4][5][6]
Q3: What are the optimal reaction conditions (temperature, time, and solvent) for DBCO conjugation?
DBCO-azide reactions are efficient under a range of conditions:
-
Temperature: The reaction can be performed at temperatures ranging from 4°C to 37°C.[2][3] Higher temperatures generally lead to faster reaction rates.[2] For sensitive biomolecules, performing the reaction overnight at 4°C can improve stability.[2][7]
-
Time: Typical reaction times are between 4 to 12 hours at room temperature.[2] However, incubation for up to 48 hours may be necessary to maximize the yield in some cases.[2]
-
Solvents: DBCO click chemistry is compatible with various solvents, including aqueous buffers like PBS and organic solvents like DMSO and DMF.[2] For biomolecule conjugations, aqueous buffers are preferred.[2] If the DBCO reagent has poor aqueous solubility, it can be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[2][3] It is important to keep the final concentration of the organic solvent low (typically under 20%) to prevent protein precipitation.[2][4]
Q4: How can I monitor the progress of the DBCO conjugation reaction?
The DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[2][4] You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.[2][4]
Troubleshooting Guides
This section addresses specific issues that may arise during the scaling up of your DBCO conjugation experiments.
Issue 1: Low or No Conjugation Yield
Symptoms:
-
Minimal or no desired product is detected by analytical methods (e.g., HPLC, SDS-PAGE).
-
UV-Vis spectroscopy shows little to no decrease in the DBCO absorbance peak at 309 nm over time.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Molar Ratio | Perform small-scale optimization experiments to determine the ideal molar ratio of your specific reactants. A 1.5 to 3-fold molar excess of one reactant is a good starting point.[2][3] |
| Reagent Instability/Degradation | Use freshly prepared DBCO-reagent solutions, as the DBCO group can degrade over time, especially in solution.[1][5] Store DBCO-containing reagents at -20°C and protect them from moisture.[1][5] |
| Incorrect Buffer Conditions | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) if using an NHS ester-activated DBCO.[3] Avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule.[2][3][5] The optimal pH for NHS ester reactions is typically between 7.2 and 8.0.[8] |
| Low Reactant Concentration | Reactions are more efficient at higher concentrations.[3] If possible, increase the concentration of your reactants. |
| Insufficient Incubation Time | For slower reactions, consider increasing the incubation time to 24-48 hours.[2] |
| Steric Hindrance | If conjugating large biomolecules, consider using a DBCO reagent with a long, flexible PEG spacer to reduce steric hindrance.[9] |
Issue 2: Aggregation and Precipitation
Symptoms:
-
Visible precipitate or cloudiness in the reaction mixture.[1]
-
High molecular weight species are detected by Size Exclusion Chromatography (SEC).[1]
-
Low recovery of the conjugated product after purification.[10]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrophobicity of DBCO and/or Payload | Use PEGylated DBCO reagents to increase the hydrophilicity of the conjugate.[10] Optimize the molar ratio to avoid an excessively high degree of labeling, which can increase hydrophobicity.[10][11] |
| Suboptimal Buffer Conditions | Avoid pH conditions near the isoelectric point of the protein to minimize precipitation.[1] |
| High Concentration of Organic Solvent | If using an organic solvent to dissolve the DBCO reagent, ensure the final concentration in the aqueous reaction mixture is low (typically <20%) to prevent protein precipitation.[2][4] |
| Inefficient Removal of Organic Solvents | Utilize techniques like tangential flow filtration (TFF) to rapidly remove organic solvents after the reaction.[1] |
Issue 3: Difficulty in Purification
Symptoms:
-
Co-elution of unreacted starting materials with the desired product.
-
Presence of aggregates in the final purified product.
-
Low yield after purification steps.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Removal of Excess Reagents | For removal of small molecule impurities, consider using size-exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.[2][10] Spin desalting columns are also effective for quick removal of unreacted DBCO-NHS esters.[8][10] |
| Similar Properties of Product and Impurities | If SEC is not providing adequate separation, consider other HPLC methods like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC) to separate species with different charges or hydrophobicities.[8] |
| Non-specific Binding to Purification Media | Screen different purification resins and membranes to identify those with minimal non-specific binding for your specific conjugate.[10] |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for DBCO Conjugation
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 (or inverted)[1][2] | The more abundant or less critical component should be in excess. |
| Temperature | 4°C to 37°C[2][3] | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. |
| Reaction Time | 2 to 48 hours[2] | Longer incubation times can improve yield, especially at lower temperatures or concentrations. |
| pH (for NHS ester) | 7.2 to 8.0[8] | Optimal for the reaction of NHS esters with primary amines. |
| Organic Solvent (max %) | < 20%[2][4] | To avoid precipitation of proteins in aqueous solutions. |
Experimental Protocols
Protocol 1: General Procedure for Scaling Up DBCO-NHS Ester Conjugation to a Protein
-
Reagent Preparation:
-
Conjugation Reaction:
-
Quenching:
-
Removal of Excess DBCO Reagent:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
-
Purification of the Final Conjugate:
-
Purify the final conjugate using an appropriate chromatography method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) to remove any unreacted materials and aggregates.[8]
-
-
Characterization:
Visualizations
Caption: Workflow for DBCO conjugation and purification.
Caption: Troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Steric Hindrance with PEG Linkers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the use of polyethylene (B3416737) glycol (PEG) linkers to overcome steric hindrance in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how do PEG linkers help minimize it?
A1: Steric hindrance is a phenomenon where the size and shape of molecules obstruct a chemical reaction or intermolecular interaction.[1] In bioconjugation, this can occur when the three-dimensional structure of a protein or another biomolecule prevents a labeling reagent from accessing its target site.[1] PEG linkers are flexible, hydrophilic chains of repeating ethylene (B1197577) oxide units that act as spacers.[2] By introducing a PEG linker between two molecules, you increase the distance and flexibility between them, which can overcome the spatial obstruction and allow the desired interaction or reaction to proceed efficiently.[1]
Q2: How do I choose the optimal PEG linker length for my experiment?
A2: The optimal PEG linker length is highly dependent on the specific application, including the size of the molecules being conjugated, the hydrophobicity of the payload, and the biological system being studied.[3][4]
-
Too short: A short linker may not provide enough separation to overcome steric clash, leading to low reaction efficiency or reduced biological activity of the final conjugate.[5]
-
Too long: An excessively long PEG chain can sometimes wrap around the biomolecule, potentially causing its own steric hindrance or reducing the conjugate's activity.[5]
A systematic approach is recommended, where a range of PEG linker lengths are screened to empirically determine the best performance for your specific system.[4][6] For example, in antibody-drug conjugates (ADCs), longer linkers (e.g., PEG8, PEG12, PEG24) have been shown to improve pharmacokinetic properties and in vivo efficacy compared to shorter linkers (e.g., PEG2, PEG4).[7]
Q3: What is the difference between linear and branched PEG linkers for addressing steric hindrance?
A3: Both linear and branched PEG linkers can be used to mitigate steric hindrance, but they offer different advantages.
-
Linear PEGs consist of a single, straight chain and are often preferred for their simple, predictable behavior and precise control over linker length.[8] They are ideal for applications requiring minimal steric interference during the conjugation process itself.[8]
-
Branched PEGs have multiple PEG arms extending from a central core.[8] This structure provides a greater hydrodynamic volume, which can be more effective at shielding a conjugated molecule from its environment, potentially reducing immunogenicity and extending circulation half-life in vivo.[3][9] Branched linkers also allow for the attachment of multiple payloads, which can be advantageous in drug delivery.[10]
Q4: Can the PEG linker itself negatively impact the biological activity of my molecule?
A4: Yes, while PEGylation is a powerful technique, it can sometimes have unintended consequences. The addition of a PEG chain can occasionally shield critical binding sites on a protein or antibody, leading to a decrease in its biological activity or binding affinity.[11] This is why it is crucial to carefully select the PEG linker's length and conjugation site. Site-specific PEGylation methods are often employed to attach the linker to a region of the protein that is distant from the active or binding site, thereby preserving its function.[12][13] Computational modeling can also help predict accessible and non-essential residues for conjugation.[1]
Troubleshooting Guides
Problem 1: Low Conjugation Yield or Incomplete Reaction
You are attempting to conjugate a molecule (e.g., a small molecule drug, a fluorescent dye) to a protein or antibody using a PEG linker, but the final yield is much lower than expected.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The target functional group (e.g., lysine (B10760008), cysteine) is buried within the protein's structure or shielded by nearby residues.[1] Solution: Use a PEG linker with a longer, more flexible chain to increase the reach of the reactive group.[1] Experiment with a range of linker lengths (e.g., PEG8, PEG12, PEG24) to find the optimal distance.[7] |
| Suboptimal Reaction Conditions | The pH, temperature, or buffer composition is not ideal for the conjugation chemistry or protein stability.[4] For example, NHS-ester reactions with amines are typically performed at pH 7.2-8.5, while maleimide (B117702) reactions with thiols are more efficient at pH 6.5-7.5.[5] Solution: Optimize reaction conditions by performing small-scale screening experiments. Test a range of pH values, temperatures (e.g., 4°C vs. room temperature), and reaction times.[4][5] |
| Oxidized Thiols (for Cysteine Conjugation) | Cysteine residues have formed disulfide bonds and are not available to react with maleimide-functionalized PEGs. Solution: Pre-treat the protein with a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. It is critical to remove the reducing agent before adding the maleimide-PEG linker to prevent it from reacting with the linker.[5] |
| Poor Linker Solubility | The PEG linker is not fully dissolved in the aqueous reaction buffer, leading to inefficient reaction. Solution: Prepare a concentrated stock solution of the linker in a water-miscible organic solvent like DMSO or DMF. Add this stock solution dropwise to the reaction mixture with gentle stirring. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[14] |
Problem 2: Aggregation of the Final Conjugate
After a seemingly successful conjugation reaction, your PEGylated protein or ADC precipitates out of solution either immediately, during purification, or upon storage.
| Potential Cause | Recommended Solution |
| Hydrophobicity of Payload | Many therapeutic payloads are hydrophobic, and conjugating them to an antibody can induce aggregation, especially at higher drug-to-antibody ratios (DARs).[6] Solution: The hydrophilic nature of PEG linkers is specifically used to counteract this. Ensure you are using a PEG linker of sufficient length. Longer PEG chains (e.g., PEG8 or greater) are generally better at mitigating aggregation caused by hydrophobic drugs.[3] |
| Cross-linking (Homobifunctional Linkers) | If you are using a PEG linker with identical reactive groups on both ends (homobifunctional), it can cross-link multiple protein molecules, leading to large aggregates.[4] Solution: Switch to a heterobifunctional PEG linker, which has two different reactive groups. This allows for a controlled, stepwise conjugation, preventing intermolecular cross-linking. If using a homobifunctional linker is necessary, optimize the reaction by lowering the protein concentration and using a smaller molar excess of the PEG linker.[4] |
| Suboptimal Buffer Conditions | The pH of the buffer may be close to the isoelectric point (pI) of the protein conjugate, reducing its solubility. The buffer may also lack stabilizing agents. Solution: Adjust the reaction and storage buffer pH to be at least one unit away from the pI of the conjugate. Consider adding stabilizing excipients like sucrose (B13894) (5-10%), arginine (50-100 mM), or low concentrations of non-ionic surfactants like Polysorbate 20 (0.01-0.05%).[4] |
| Over-PEGylation | Excessive modification of the protein surface can alter its properties and lead to aggregation.[15] Solution: Optimize the molar ratio of the PEG linker to the protein. Start with a lower ratio (e.g., 3:1 or 5:1 linker:protein) and gradually increase it. Analyze the products at each step using techniques like SDS-PAGE and size exclusion chromatography (SEC) to determine the optimal degree of labeling that avoids aggregation.[4][14] |
Quantitative Data Summary
The choice of PEG linker length significantly impacts the properties and efficacy of bioconjugates, particularly Antibody-Drug Conjugates (ADCs).
Table 1: Effect of PEG Linker Length on ADC In Vivo Efficacy
| Linker | Tumor Growth Inhibition (%) | Reference |
|---|---|---|
| Non-PEGylated | 11% | [7] |
| PEG2 | 35 - 45% | [7] |
| PEG4 | 35 - 45% | [7] |
| PEG8 | 75 - 85% | [7] |
| PEG12 | 75 - 85% | [7] |
| PEG24 | 75 - 85% | [7] |
Data synthesized from studies in xenograft mouse models, showing a significant increase in efficacy for ADCs with 8 or more PEG units.[7]
Table 2: Effect of PEG Linker Length on Nanoparticle Targeting
| Linker MW (kDa) | Target Cell Type | Targeting Efficiency | Reference |
|---|---|---|---|
| 0.65 | DC2.4 (Cell Line) | Best Targeting | [16][17] |
| 2.0 | Primary Cells (BMDC) | Moderate Targeting | [16][17] |
| 5.0 | Primary Cells (BMDC) | Best Targeting | [16][17] |
This study highlights that optimal linker length can be cell-type dependent, with longer linkers being more effective for targeting primary dendritic cells.[16][17]
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein
This protocol describes the conjugation of an NHS-ester functionalized PEG linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Buffer must be free of primary amines (e.g., Tris).
-
NHS-Ester-PEG linker.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size exclusion chromatography or dialysis).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 2-5 mg/mL in an amine-free buffer like PBS at pH 7.4.
-
PEG Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).[5]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG linker to the protein solution. Perform this addition dropwise while gently stirring to avoid localized high concentrations that could cause aggregation.[5][15]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.[5] Lower temperatures may help stabilize sensitive proteins.[15]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.[5]
-
Purification: Remove excess, unreacted PEG linker and byproducts using size exclusion chromatography (SEC) or dialysis against a suitable storage buffer.
-
Analysis: Characterize the final conjugate using SDS-PAGE to observe the shift in molecular weight and SEC to confirm purity and the absence of aggregates.
Visualizations
Caption: PEG linkers act as spacers to overcome steric hindrance.
Caption: Troubleshooting workflow for low bioconjugation yield.
Caption: Logic for choosing between linear and branched PEG linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. precisepeg.com [precisepeg.com]
- 9. youtube.com [youtube.com]
- 10. adcreview.com [adcreview.com]
- 11. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. scielo.br [scielo.br]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Effect of Temperature on SPAAC Reaction Kinetics: A Technical Support Guide
Welcome to the Technical Support Center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice related to the influence of temperature on your SPAAC experiments.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of a SPAAC reaction?
A1: Generally, increasing the reaction temperature increases the rate of the SPAAC reaction.[1][2] This is consistent with the principles of chemical kinetics, where higher temperatures provide more energy to the reacting molecules, leading to more frequent and energetic collisions. For many bioconjugation applications, reactions are conducted at temperatures ranging from 25°C to 37°C to balance reaction speed with the stability of the biological molecules involved.[3][4]
Q2: What is a typical temperature range for SPAAC reactions involving sensitive biomolecules?
A2: For applications involving sensitive biomolecules like proteins or live cells, SPAAC reactions are typically performed at or near physiological temperatures, such as 25°C (room temperature) to 37°C.[2][4] These mild conditions help to maintain the integrity and function of the biological components.[2]
Q3: Can I run my SPAAC reaction at a temperature higher than 37°C to speed it up?
A3: While increasing the temperature beyond 37°C can further accelerate the reaction, it is crucial to consider the thermal stability of all reactants, especially proteins, which can denature or precipitate at elevated temperatures.[2][3] If your molecules are stable at higher temperatures, a moderate increase can be an effective strategy to reduce reaction times. However, this must be determined on a case-by-case basis.
Q4: Are there any other factors besides temperature that I should consider to optimize my reaction rate?
A4: Yes, several other factors significantly influence SPAAC reaction kinetics. These include the choice of cyclooctyne (B158145) (more strained cyclooctynes like DBCO derivatives often react faster), the electronic properties of the azide (B81097), the concentration of reactants, the pH of the reaction buffer, and the solvent system used.[1][5][6] For instance, some studies have shown that HEPES buffer may lead to faster reactions compared to PBS.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | Suboptimal Temperature: The reaction temperature is too low, resulting in slow kinetics. | Increase the reaction temperature. If starting at room temperature (25°C), try incubating at 37°C.[1] Ensure the stability of all reaction components at the higher temperature before proceeding. |
| Other Kinetic Factors: The choice of cyclooctyne, reactant concentration, or buffer conditions may be limiting the reaction rate. | Consider using a more reactive cyclooctyne (e.g., a DBCO derivative).[1] Increase the concentration of the reactants if possible.[3] Screen different buffer systems (e.g., HEPES vs. PBS) and pH values.[1][5] | |
| Low Product Yield or Reactant Degradation | Thermal Instability of Reactants: One or more of your molecules (especially proteins or other biomolecules) may be degrading at the reaction temperature. | If you suspect thermal degradation, try running the reaction at a lower temperature (e.g., 4°C or room temperature) for a longer period.[8] Perform control experiments to assess the stability of your individual reactants at the intended reaction temperature. |
| Cyclooctyne Instability: Some cyclooctynes can be unstable, particularly in the presence of certain nucleophiles. While this is not strictly a temperature effect, higher temperatures can exacerbate degradation. | Ensure the purity of your cyclooctyne. If your reaction buffer contains nucleophiles (e.g., thiols), consider using a more stable cyclooctyne derivative.[9] | |
| Formation of Side Products | Temperature-Induced Side Reactions: Elevated temperatures might promote undesired side reactions, although SPAAC is generally very selective. | If you observe significant side product formation at a higher temperature, reduce the reaction temperature.[8] Analyze the side products to understand their origin, which may point to the instability of a particular reactant. |
Data Presentation
The following table summarizes the effect of temperature on the second-order rate constants (k) for a specific SPAAC reaction between sulfo-DBCO-amine and two different azides in various buffers.
| Reaction Components | Buffer (pH 7) | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| sulfo-DBCO-amine + 3-azido-L-alanine | PBS | 25 | ~0.32 - 0.85 |
| sulfo-DBCO-amine + 3-azido-L-alanine | HEPES | 25 | ~0.55 - 1.22 |
| sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | PBS | 25 | ~0.32 - 0.85 |
| sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | HEPES | 25 | ~0.55 - 1.22 |
| sulfo-DBCO-amine + 3-azido-L-alanine | DMEM | 25 & 37 | ~0.59 - 0.97 |
| sulfo-DBCO-amine + 3-azido-L-alanine | RPMI | 25 & 37 | ~0.27 - 0.77 |
| sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | DMEM | 25 & 37 | ~0.59 - 0.97 |
| sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | RPMI | 25 & 37 | ~0.27 - 0.77 |
Note: The data presented are ranges derived from published literature and can vary based on specific experimental conditions.[5][7]
Experimental Protocols
Protocol: Monitoring the Effect of Temperature on SPAAC Kinetics using UV-Vis Spectroscopy
This protocol describes a general method for determining the second-order rate constant of a SPAAC reaction at different temperatures by monitoring the decrease in absorbance of a cyclooctyne that has a distinct chromophore (e.g., DBCO).
Materials:
-
Cyclooctyne with a UV-Vis chromophore (e.g., DBCO derivative)
-
Azide-containing molecule
-
Reaction buffer (e.g., PBS, HEPES)
-
Temperature-controlled UV-Vis spectrophotometer with cuvettes
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the cyclooctyne and the azide in the chosen reaction buffer.
-
Determine Optimal Wavelength: Scan the UV-Vis spectrum of the cyclooctyne solution to identify the wavelength of maximum absorbance (λ_max). For many DBCO reagents, this is around 309 nm.[3]
-
Set Up the Spectrophotometer: Set the spectrophotometer to monitor the absorbance at λ_max and equilibrate the sample holder to the desired reaction temperature (e.g., 25°C).
-
Prepare the Reaction Mixture: In a cuvette, add the reaction buffer and the azide stock solution to achieve the desired final concentration. Place the cuvette in the spectrophotometer and allow it to reach thermal equilibrium. It is common to use a significant excess of the azide to achieve pseudo-first-order kinetics.
-
Initiate the Reaction: Add the cyclooctyne stock solution to the cuvette, mix quickly, and immediately start recording the absorbance at λ_max over time.
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the linear portion of this plot will be the negative of the pseudo-first-order rate constant (-k').
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the azide (if the azide is in excess).
-
-
Repeat at Different Temperatures: Repeat steps 3-6 at other desired temperatures (e.g., 37°C) to determine the effect of temperature on the reaction rate.
Visualizations
Caption: Workflow for determining the effect of temperature on SPAAC reaction kinetics.
Caption: The logical relationship between temperature and key SPAAC reaction parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Team:TU Eindhoven/Background/SPAAC Reaction - 2014.igem.org [2014.igem.org]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Confirming Successful DBCO-N-bis(PEG4-NHS Ester) Conjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, the successful and verifiable linkage of molecules is paramount. The DBCO-N-bis(PEG4-NHS ester) is a heterobifunctional crosslinker that leverages the high efficiency of strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry and the well-established reactivity of NHS esters with primary amines. This guide provides an objective comparison of analytical techniques to confirm successful conjugation and evaluates alternative crosslinking strategies, supported by experimental data and detailed protocols.
The DBCO-N-bis(PEG4-NHS ester) linker facilitates a two-step conjugation process. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to introduce the dibenzocyclooctyne (DBCO) group. Subsequently, this DBCO-functionalized molecule reacts with an azide-containing molecule in a copper-free click chemistry reaction.[1][2] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance.[3][4] Confirmation of each step is critical for reproducible and effective results.
Analytical Techniques for Confirming Conjugation
A multi-faceted analytical approach is often necessary to fully characterize the resulting bioconjugate. Spectroscopic, chromatographic, and mass spectrometric methods each provide unique insights into the success of the conjugation, purity of the product, and degree of labeling.[5][6]
Quantitative Comparison of Analytical Techniques
The choice of analytical method depends on the specific information required, the nature of the biomolecules involved, and available instrumentation.[7]
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures absorbance of light by the DBCO group (~309 nm) and the protein (~280 nm).[8] | Degree of Labeling (DOL)[9] | Rapid, simple, and requires standard laboratory equipment.[6] | Indirect method; relies on accurate extinction coefficients. Potential for interference from other chromophores.[10] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ionized molecules. | Direct confirmation of covalent bond formation through mass shift. Determination of the distribution of conjugated species (e.g., 0, 1, 2+ linkers per molecule).[11][12] | High accuracy and sensitivity. Provides direct evidence of conjugation and heterogeneity.[7][13] | Requires specialized instrumentation and expertise. High molecular weight and heterogeneity can complicate spectra.[14] |
| Size-Exclusion Chromatography (SEC-MALS) | Separates molecules based on hydrodynamic radius, followed by multi-angle light scattering for absolute molecular weight determination.[15] | Purity, aggregation state, and confirmation of increased molecular weight post-conjugation.[16][17] | Provides absolute molecular weight without relying on column calibration standards.[15] Can assess sample homogeneity.[16] | Requires specialized MALS detector. Buffer composition can affect results.[18] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity. | Can resolve species with different drug-to-antibody ratios (DARs) in ADCs.[10] | High resolution for species with differing levels of conjugation.[10][19] | Not universally applicable; separation is highly dependent on the specific conjugate's properties. |
| SDS-PAGE | Separates proteins based on molecular weight under denaturing conditions. | Visual confirmation of an increase in molecular weight (band shift). | Widely available, simple, and provides a quick qualitative assessment.[20] | Low resolution; may not distinguish between species with small mass differences. Provides apparent, not absolute, molecular weight. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural confirmation of the conjugate. Can identify the specific site of conjugation.[21][22] | Provides atomic-level structural information.[23] | Requires high sample concentrations and specialized equipment. Complex spectra for large biomolecules.[21] |
Experimental Protocols
Detailed methodologies are essential for the successful application and interpretation of these analytical techniques.
Protocol 1: Quantification of DBCO Labeling using UV-Vis Spectroscopy
This protocol determines the Degree of Labeling (DOL) after the initial reaction of DBCO-N-bis(PEG4-NHS ester) with a protein.
-
Sample Preparation : Purify the DBCO-labeled protein from excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO).[24]
-
Spectrophotometer Measurement :
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309).[9]
-
Use a suitable buffer (e.g., PBS) as a blank.
-
-
Calculations :
-
Calculate the concentration of the protein. A correction factor is needed to account for the DBCO group's absorbance at 280 nm.[9]
-
Protein Concentration (M) = [A280 - (A309 × Correction Factor)] / ε_protein
-
The molar extinction coefficient (ε) of the protein must be known. The correction factor is specific to the linker.
-
-
Calculate the concentration of the DBCO linker.
-
DBCO Concentration (M) = A309 / ε_DBCO
-
The molar extinction coefficient for DBCO is approximately 12,000 M⁻¹cm⁻¹.
-
-
Calculate the Degree of Labeling (DOL).
-
DOL = DBCO Concentration / Protein Concentration
-
-
Protocol 2: Confirmation of Conjugation by MALDI-TOF Mass Spectrometry
This protocol provides direct evidence of conjugation by measuring the molecular weight of the native and conjugated protein.
-
Sample Preparation :
-
Prepare separate solutions of the unconjugated protein and the purified conjugated protein (typically 1-10 µL at 1 mg/mL).
-
-
Matrix Preparation :
-
Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent like 50% acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA).[7]
-
-
Target Spotting :
-
Mix the sample and matrix solutions (e.g., in a 1:1 ratio).
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[7]
-
-
Instrumental Analysis :
-
Data Analysis :
Protocol 3: Purity and Aggregation Analysis by SEC-MALS
This protocol assesses the purity, aggregation state, and absolute molecular weight of the final conjugate.[16]
-
System Preparation :
-
Sample Preparation :
-
Prepare the purified conjugate at a known concentration (e.g., 1-2 mg/mL) in the mobile phase buffer.
-
Filter the sample through a low-binding 0.1 or 0.2 µm filter before injection to remove any particulates.[18]
-
-
Data Acquisition :
-
Inject the sample onto the SEC column.
-
Collect data from the UV, MALS, and RI detectors simultaneously.[17]
-
-
Data Analysis :
-
Use specialized software (e.g., ASTRA) to analyze the data.
-
The software will calculate the absolute molar mass across the elution peak. A homogeneous, successfully conjugated sample will show a single major peak with a higher molecular weight than the starting material and a low polydispersity index (Mw/Mn).[15] The presence of early-eluting peaks indicates aggregation.[17]
-
Comparison with Alternative Crosslinkers
DBCO-N-bis(PEG4-NHS ester) is part of the bioorthogonal chemistry toolkit, which offers high specificity and biocompatibility.[26] However, alternative linkers may be suitable depending on the specific application.
| Crosslinker Class | Reactive Groups | Reaction Chemistry | Key Advantages | Key Disadvantages |
| DBCO/BCN - NHS Esters | DBCO or BCN (strained alkyne) + NHS Ester | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Copper-free, highly specific, bioorthogonal, stable triazole linkage.[8][27] | DBCO can be hydrophobic; BCN generally has slower kinetics than DBCO.[28] |
| TCO - NHS Esters | Trans-cyclooctene (TCO) + NHS Ester | Inverse-Electron-Demand Diels-Alder (IEDDA) | Exceptionally fast reaction kinetics, ideal for in vivo applications and low concentrations.[28] | TCO can be susceptible to isomerization; stability of tetrazine partner can vary.[28] |
| Maleimide - NHS Esters (e.g., SMCC) | Maleimide + NHS Ester | Thiol-Michael Addition | Well-established chemistry, highly selective for sulfhydryl groups (cysteines).[27] | Thioether bond can be susceptible to retro-Michael reaction, leading to deconjugation.[27] Linkers can be hydrophobic.[29] |
| Hydrazide - NHS Esters | Hydrazide + NHS Ester | Hydrazone Formation | Useful for targeting oxidized carbohydrates (aldehydes) on glycoproteins. | Hydrazone bond can be reversible, depending on conditions. |
Comparative Reaction Kinetics
| Reaction | Chemistry | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| DBCO + Azide (B81097) | SPAAC | ~1.0 - 2.0 | Generally faster than BCN.[28] |
| BCN + Azide | SPAAC | ~0.3 - 1.0 | Rate is dependent on the specific azide and reaction conditions.[28] |
| TCO + Tetrazine | IEDDA | >1,000 | Extremely rapid; rates can be tuned by modifying the tetrazine electronics.[28] |
Visualizing the Workflow
The following diagrams illustrate the conjugation and confirmation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DBCO-PEG4-NHS [nanocs.net]
- 3. interchim.fr [interchim.fr]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioconjugation Analytical Method Development | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. covalx.com [covalx.com]
- 15. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Proteins by Size-Exclusion Chromatography Coupled to Multi-Angle Light Scattering (SEC-MALS) [jove.com]
- 17. wyatt.com [wyatt.com]
- 18. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 22. BJOC - NMR Spectroscopy of supramolecular chemistry on protein surfaces [beilstein-journals.org]
- 23. Screening protein-small molecule interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing DBCO-Labeled Proteins: A Comparative Analysis of Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of dibenzocyclooctyne (DBCO)-labeled proteins is a critical step in ensuring the quality, efficacy, and reproducibility of bioconjugation strategies. This guide provides an objective comparison of common analytical techniques used to confirm successful labeling, assess purity, and determine the degree of labeling (DOL). Detailed experimental protocols and supporting data are presented to facilitate the selection of the most appropriate methods for your specific research needs, from antibody-drug conjugates (ADCs) to advanced imaging agents.
Comparative Overview of Analytical Techniques
The choice of an analytical technique depends on various factors, including the nature of the protein, the required level of detail, and the available instrumentation. While some methods offer a quick qualitative assessment, others provide robust quantitative data. The following table summarizes and compares the most common methods for characterizing DBCO-labeled proteins.
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures light absorbance. DBCO has a characteristic absorbance peak around 309 nm. | Determination of the Degree of Labeling (DOL) by comparing absorbance at 280 nm (protein) and 309 nm (DBCO).[1][2] | Quick, simple, and non-destructive.[1] Requires common laboratory equipment. | Indirect method. Can be affected by other molecules that absorb in the same region.[1] |
| SDS-PAGE | Separates proteins based on molecular weight. | Visualization of a shift in the molecular weight of the protein after conjugation.[1] | Simple and widely available.[1] Provides a rapid qualitative assessment. | Low resolution. Not suitable for small molecule labeling where the mass change is minimal.[1] Does not provide precise quantitative data.[1] |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on hydrophobicity. The bulky, hydrophobic DBCO group alters the retention time. | Confirmation of successful conjugation via retention time shift.[1] Purification of the final conjugate and assessment of purity.[1][2] | High resolution and sensitivity.[1] Provides both qualitative and quantitative data.[1] Can be used for purification.[1] | Can be time-consuming and may require denaturing conditions for some proteins.[1][2] Requires specialized equipment.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Provides the most accurate determination of molecular weight, confirming successful conjugation and the distribution of different labeled species.[2] | High accuracy and sensitivity. Provides definitive confirmation of labeling and precise DOL. | Requires specialized, expensive equipment and expertise. Can be complex to interpret data for heterogeneous samples. |
| Flow Cytometry | Analyzes single cells in a fluid stream. | Assessment of cell surface labeling efficiency when using fluorescently tagged DBCO reagents.[1] | High-throughput analysis of cell populations.[1] Provides quantitative data on labeling efficiency at the single-cell level.[1] | Limited to cell-based assays.[1] Requires fluorescently labeled reagents.[1] |
Experimental Protocols and Methodologies
Detailed and validated protocols are essential for achieving reliable and reproducible results. Below are methodologies for the key experiments cited in this guide.
Protocol 1: General Protein Labeling with DBCO-NHS Ester
This protocol provides a general method for labeling a target protein with a DBCO-N-hydroxysuccinimide (NHS) ester, which reacts with primary amines (e.g., lysine (B10760008) residues) on the protein surface.[2]
1. Reagent Preparation:
-
Dissolve the target protein (e.g., an antibody) in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[2] The protein concentration should typically be between 1-5 mg/mL.[2]
-
Immediately before use, prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).[2]
2. Conjugation Reaction:
-
Add a calculated volume of the DBCO-NHS ester stock solution to the protein solution to achieve the desired molar excess, typically ranging from 5- to 20-fold.[2]
-
Ensure the final concentration of DMSO in the reaction mixture remains below 20% to avoid protein denaturation.[3]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]
3. Purification:
-
Remove excess, unreacted DBCO reagent using a desalting spin column or size-exclusion chromatography according to the manufacturer's instructions.[2][3]
Caption: Experimental workflow for protein labeling with a DBCO-NHS ester.
Protocol 2: Characterization by UV-Vis Spectroscopy (DOL Calculation)
The Degree of Labeling (DOL), or the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate.[2]
1. Measurement:
-
Using a spectrophotometer, measure the absorbance of the purified DBCO-protein solution at 280 nm (A280) and 309 nm (A309).[2] Use the purification buffer as a blank.
2. Calculation:
-
Calculate the DOL using the following formula.[2] Note that the correction factor (CF) accounts for the DBCO group's absorbance at 280 nm.
-
DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) × ε_DBCO)
-
Where:
-
A₂₈₀ and A₃₀₉ are the absorbances at their respective wavelengths.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M⁻¹cm⁻¹).
-
CF is the correction factor (A₂₈₀/A₃₀₉) for the DBCO reagent.
-
-
Protocol 3: Characterization by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is a powerful tool for confirming successful conjugation and assessing the purity of the labeled protein. The increased hydrophobicity of the DBCO group leads to a longer retention time compared to the unlabeled protein.[1]
1. Instrumentation and Column:
-
A standard HPLC system equipped with a UV detector is required.[1]
-
A C4 or C18 reverse-phase column is commonly used.
2. Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
3. General Gradient:
-
A linear gradient from 5% to 95% Solvent B over 30-60 minutes is a good starting point for method development.[1] This will need to be optimized based on the specific protein conjugate.
4. Analysis:
-
Inject the unlabeled protein as a control to establish its retention time.[1]
-
Inject the purified DBCO-labeled protein.
-
Monitor the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO group).[2]
-
Successful labeling is confirmed by the appearance of a new peak with a longer retention time than the unlabeled protein.[1] The purity can be estimated by integrating the peak area.
Caption: Logic diagram illustrating HPLC-based confirmation of DBCO labeling.
Alternative Methodologies: A Comparative Look
While DBCO-based strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, other labeling methods exist.[2]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly efficient but requires a copper catalyst, which can be cytotoxic, limiting its application in living systems.[4] In contrast, SPAAC is copper-free, making it more suitable for in vivo and cell-based work.[2]
-
Thiol-Maleimide Chemistry: This method involves the reaction of a thiol (from a cysteine residue) with a maleimide (B117702) group. It is a common and effective technique but can be prone to reversibility through retro-Michael addition and non-specific reactions.
-
NHS Ester Chemistry: While used to attach DBCO to proteins, NHS esters can also be used to directly conjugate payloads that contain a primary amine. However, this lacks the bioorthogonal nature of the DBCO-azide reaction, as NHS esters will react with any accessible primary amine.
The primary advantage of the DBCO-azide system is its bioorthogonality; the reacting groups are abiotic and do not interfere with native biological processes, ensuring high specificity.[5]
Troubleshooting and Key Considerations
-
Low Degree of Labeling (DOL): This can result from several factors, including the use of buffers containing primary amines (e.g., Tris), which compete with the protein for the NHS ester.[3] Ensure proper buffer exchange into a non-amine buffer like PBS or HEPES.[3] Also, consider increasing the molar excess of the DBCO reagent.[3]
-
Non-Specific Reactivity: While highly specific, cyclooctynes like DBCO can exhibit some off-target reactivity with thiol groups on cysteine residues, though this reaction is significantly slower than the SPAAC reaction.[4][6] For applications requiring absolute specificity, this minor side reaction should be considered.
-
Protein Precipitation: High concentrations of organic solvents like DMSO can cause protein denaturation and precipitation.[3] It is crucial to keep the final DMSO concentration in the reaction mixture low, ideally below 20%.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Mass Spectrometry Analysis of DBCO-Modified Peptides
For researchers, scientists, and drug development professionals, the precise analysis of modified peptides is crucial for understanding protein function, elucidating signaling pathways, and developing targeted therapeutics. Dibenzocyclooctyne (DBCO) functionalization of peptides, a cornerstone of copper-free click chemistry, offers a powerful tool for these investigations. This guide provides an objective comparison of common DBCO-modification strategies for mass spectrometry (MS) analysis, supported by experimental data and detailed protocols.
This guide delves into the specifics of labeling peptides with DBCO via NHS ester and maleimide (B117702) chemistry, methods for enriching these modified peptides, and considerations for their analysis by mass spectrometry. We will also touch upon alternative bioorthogonal labeling strategies to provide a comprehensive overview for your research needs.
Performance Comparison of Peptide Modification and Enrichment Strategies
The choice of labeling reagent and subsequent enrichment strategy can significantly impact the outcome of a mass spectrometry experiment. Below, we compare key aspects of DBCO-NHS ester and DBCO-maleimide labeling, and contrast DBCO-based enrichment with the conventional biotin-streptavidin system.
Table 1: Comparison of DBCO-NHS Ester and DBCO-Maleimide for Peptide Labeling
| Feature | DBCO-NHS Ester | DBCO-Maleimide |
| Target Residue | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Reaction pH | 7.2 - 8.5[1][2] | 6.5 - 7.5[3] |
| Specificity | Can react with multiple lysines and the N-terminus, leading to multiple labels or a heterogeneous population of singly-labeled peptides. | Highly specific for cysteine residues, which are often less abundant than lysines, allowing for more controlled, site-specific labeling. |
| Reaction Speed | Generally fast, typically complete within 30-60 minutes at room temperature[4]. | Fast, typically complete within 1-2 hours at room temperature. |
| Stability of Linkage | Stable amide bond. | Stable thioether bond. However, maleimide-thiol adducts can undergo hydrolysis at higher pH. |
| Key Advantage | Targets abundant lysine (B10760008) residues, useful when cysteines are absent or involved in disulfide bonds. | Enables highly specific, site-directed labeling of peptides. |
| Consideration | The presence of multiple primary amines can lead to a heterogeneous product mixture. Buffers containing primary amines (e.g., Tris, glycine) must be avoided[1]. | Requires a free cysteine residue. Proteins may need to be reduced to expose cysteine residues. |
Table 2: Comparison of DBCO-Azide and Biotin-Streptavidin Enrichment for Mass Spectrometry
| Feature | DBCO-Azide Enrichment | Biotin-Streptavidin Enrichment |
| Principle | Covalent bond formation via copper-free click chemistry between a DBCO-modified peptide and an azide-functionalized solid support (e.g., beads). | High-affinity non-covalent interaction between biotin-labeled peptides and streptavidin-coated beads. |
| Enrichment Efficiency | High. A study on cross-linked peptides showed a 4-5 fold improvement in the number of identified cross-links compared to streptavidin-based enrichment. | Generally high due to the strong biotin-streptavidin interaction, but can be variable. |
| Specificity & Background | Very high specificity due to the bioorthogonal nature of the click reaction, resulting in low background from non-specific binding. | Can suffer from non-specific binding of endogenous biotinylated proteins and other biomolecules to streptavidin, leading to higher background. |
| Elution Conditions | Elution can be achieved under mild conditions if a cleavable linker is incorporated. Otherwise, harsh conditions may be needed to break the covalent bond. | Elution requires harsh denaturing conditions (e.g., boiling in SDS-PAGE loading buffer, high concentrations of organic acids) to disrupt the strong biotin-streptavidin interaction, which can lead to sample loss and contamination. |
| MS Compatibility | Generally good, with low background interference from the enrichment reagents. | Eluted streptavidin fragments and other contaminants can interfere with MS analysis. |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is key to understanding and implementing these techniques. The following diagrams, generated using Graphviz, illustrate the workflows for peptide labeling and enrichment, as well as a hypothetical signaling pathway that could be studied using a DBCO-modified peptide.
Experimental Protocols
Detailed and reproducible protocols are essential for successful experimentation. The following sections provide methodologies for peptide labeling, enrichment, and mass spectrometry analysis.
Protocol 1: Labeling of Peptides with DBCO-NHS Ester
This protocol is adapted for labeling primary amines on peptides.
Materials:
-
Peptide containing at least one primary amine (lysine or N-terminus).
-
DBCO-NHS Ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0. Note: Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting columns.
Procedure:
-
Reagent Preparation:
-
Dissolve the peptide in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of DBCO-NHS Ester in anhydrous DMSO immediately before use.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS Ester solution to the peptide solution. The final concentration of DMSO should be less than 20% to avoid peptide precipitation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted DBCO-NHS ester and quenching reagents using a desalting column according to the manufacturer's instructions.
-
The purified DBCO-labeled peptide can be stored at -20°C or -80°C.
-
Protocol 2: Labeling of Peptides with DBCO-Maleimide
This protocol is for the specific labeling of cysteine residues.
Materials:
-
Peptide containing at least one free cysteine residue.
-
DBCO-Maleimide.
-
Anhydrous Dimethylformamide (DMF) or DMSO.
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.5.
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) if cysteines are in a disulfide bond.
-
Desalting columns.
Procedure:
-
(Optional) Reduction of Disulfide Bonds:
-
If necessary, dissolve the peptide in Reaction Buffer and add a 5- to 10-fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove TCEP using a desalting column.
-
-
Reagent Preparation:
-
Dissolve the peptide in Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of DBCO-Maleimide in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-Maleimide solution to the peptide solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted DBCO-Maleimide by desalting.
-
Store the purified DBCO-labeled peptide at -20°C or -80°C.
-
Protocol 3: Enrichment of DBCO-Modified Peptides using Azide-Coated Magnetic Beads
This protocol describes the capture of DBCO-labeled peptides from a complex mixture.
Materials:
-
DBCO-labeled peptide mixture (e.g., a tryptic digest of a labeled proteome).
-
Azide-coated magnetic beads.
-
Binding/Wash Buffer: PBS with 0.05% Tween-20.
-
Elution Buffer: 0.1% Trifluoroacetic acid (TFA) in 50% acetonitrile/water.
-
Magnetic stand.
Procedure:
-
Bead Preparation:
-
Resuspend the azide-coated magnetic beads in Binding/Wash Buffer.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads twice with Binding/Wash Buffer.
-
-
Binding:
-
Resuspend the washed beads in the DBCO-labeled peptide mixture.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow the click reaction to proceed.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound peptides.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with vortexing.
-
Place the tube on the magnetic stand and collect the supernatant containing the enriched DBCO-peptides.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 4: LC-MS/MS Analysis of DBCO-Modified Peptides
This is a general guideline for the analysis of enriched DBCO-peptides. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60-90 minutes is a good starting point.
-
Flow Rate: 200-300 nL/min.
MS Parameters:
-
Ionization Mode: Positive.
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions for fragmentation.
-
Fragmentation: Use a combination of fragmentation methods if available.
-
Collision-Induced Dissociation (CID): Provides good fragmentation of the peptide backbone.
-
Higher-Energy Collisional Dissociation (HCD): Often yields more informative fragment ions, including low-mass reporter ions if using isobaric tags.
-
Electron-Transfer Dissociation (ETD): Useful for preserving labile post-translational modifications and for fragmenting larger peptides. The bulky DBCO group may influence fragmentation patterns, potentially leading to neutral losses or specific fragmentation pathways. It is advisable to manually inspect spectra of identified DBCO-peptides to understand their fragmentation behavior.
-
-
Dynamic Exclusion: Exclude previously fragmented precursors for a set time (e.g., 30 seconds) to increase the number of unique peptides identified.
Data Analysis:
-
Use a database search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify the peptides.
-
Specify the mass of the DBCO modification as a variable modification on the target residue (lysine, N-terminus, or cysteine).
-
Carefully validate the identification of DBCO-modified peptides by manually inspecting the MS/MS spectra for characteristic fragment ions.
Alternative Bioorthogonal Labeling Strategies
While DBCO-based click chemistry is a powerful tool, other bioorthogonal reactions are also available for peptide and protein analysis. These alternatives may offer advantages in specific applications.
-
Staudinger Ligation: This reaction occurs between an azide (B81097) and a phosphine. It was one of the first bioorthogonal reactions developed but is generally slower than click chemistry.
-
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): This reaction involves a strained alkyne (like DBCO) and a nitrone. It offers different reactivity and kinetics compared to the reaction with azides.
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This is a very fast bioorthogonal reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene). It is increasingly used for in vivo imaging and labeling due to its rapid kinetics.[5]
The choice of a bioorthogonal labeling strategy will depend on the specific requirements of the experiment, including the desired reaction kinetics, the stability of the reagents and products, and the biological context in which the labeling is performed.
References
- 1. Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Assessing MS/MS Search Algorithms for Optimal Peptide Identification [thermofisher.com]
- 5. Optimization of a peptide extraction and LC-MS protocol for quantitative analysis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioconjugation Crosslinkers: DBCO-N-bis(PEG4-NHS ester) vs. SMCC and BS3
In the rapidly evolving fields of drug development, diagnostics, and proteomics, the precise and stable covalent linkage of biomolecules is paramount. The choice of a crosslinker is a critical determinant of the success, reproducibility, and efficacy of the resulting bioconjugate. This guide provides an objective, data-driven comparison of a modern, bioorthogonal crosslinker, DBCO-N-bis(PEG4-NHS ester), with two conventional and widely used alternatives: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and Bis(sulfosuccinimidyl) suberate (B1241622) (BS3).
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of each crosslinker's mechanism, performance characteristics, and ideal applications, supported by experimental data and detailed protocols.
Introduction to the Crosslinkers
DBCO-N-bis(PEG4-NHS ester) is a heterobifunctional crosslinker that leverages the power of copper-free click chemistry. It features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and two N-hydroxysuccinimide (NHS) esters for reaction with primary amines.[1][2] The branched structure with two NHS esters allows for the potential of creating more complex bioconjugates. The tetraethylene glycol (PEG4) spacers enhance water solubility and minimize steric hindrance.[3]
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic heterobifunctional crosslinker. It contains an NHS ester that reacts with primary amines and a maleimide (B117702) group that specifically targets sulfhydryl (thiol) groups.[4] This allows for a two-step conjugation process, linking amine-containing molecules to thiol-containing molecules.[4]
Bis(sulfosuccinimidyl) suberate (BS3) is a homobifunctional crosslinker, meaning it has two identical reactive groups—in this case, water-soluble sulfo-NHS esters.[5] It is primarily used to crosslink molecules containing primary amines, such as linking proteins together or analyzing protein-protein interactions.[6]
Mechanism of Action and Reaction Pathways
The choice of crosslinker dictates the conjugation strategy. DBCO-N-bis(PEG4-NHS ester) facilitates a bioorthogonal reaction, which occurs with high specificity and biocompatibility, while SMCC and BS3 rely on more traditional amine and thiol reactivity.
Figure 1. Reaction pathways for DBCO-N-bis(PEG4-NHS ester), SMCC, and BS3 crosslinkers.
Performance Comparison: A Quantitative Overview
The selection of a crosslinker is often guided by its performance in key areas such as reaction efficiency, stability of the resulting conjugate, and impact on the biomolecule's function. The following tables summarize available quantitative data for each crosslinker. Note that direct head-to-head comparisons across all metrics in a single study are limited; therefore, data is compiled from various sources and experimental conditions may differ.
Table 1: Physicochemical and Reactivity Properties
| Property | DBCO-N-bis(PEG4-NHS ester) | SMCC | BS3 |
| Reactive Groups | DBCO, 2x NHS ester | Maleimide, NHS ester | 2x Sulfo-NHS ester |
| Target Functionality | Azides, Primary Amines | Thiols, Primary Amines | Primary Amines |
| Reaction Type | Heterobifunctional, Bioorthogonal | Heterobifunctional | Homobifunctional |
| Water Solubility | High (due to PEG4) | Low (Sulfo-SMCC is soluble) | High |
| Spacer Arm Length | ~29.2 Å (DBCO to N of amide) | 8.3 Å | 11.4 Å |
| Optimal pH (NHS ester) | 7.2 - 8.5[7] | 7.0 - 9.0 | 7.0 - 9.0[5] |
| Optimal pH (Secondary) | N/A (SPAAC is pH-insensitive) | 6.5 - 7.5 (Maleimide) | N/A |
Table 2: Performance in Bioconjugation (Representative Data)
| Performance Metric | DBCO-N-bis(PEG4-NHS ester) / DBCO-NHS | SMCC | BS3 |
| Typical Molar Excess (vs. Protein) | 5 to 30-fold[8] | 10 to 20-fold | 10 to 50-fold[9] |
| Typical Reaction Time | NHS: 30-120 min; SPAAC: 4-12 h[8] | NHS: 30-60 min; Maleimide: 1-2 h | 30-60 min[9] |
| Reported Conjugation Efficiency / Yield | Near quantitative for SPAAC[10] | 84 ± 4% (example)[10] | Varies with protein and concentration[11] |
| Linkage Stability (in vivo) | High (Triazole bond is very stable)[12] | Moderate (Thioether bond susceptible to retro-Michael reaction)[13] | High (Amide bond is very stable) |
| Impact on Antibody Affinity | Generally low, especially with site-specific conjugation[14] | Can be affected by random lysine (B10760008) conjugation | Can be affected by random lysine conjugation |
Key Advantages and Disadvantages
DBCO-N-bis(PEG4-NHS ester)
-
Advantages:
-
Biocompatibility: Copper-free click chemistry is suitable for in vivo and live-cell applications.[15][16]
-
High Specificity: The bioorthogonal nature of the DBCO-azide reaction minimizes side reactions in complex biological mixtures.[15]
-
Stable Linkage: The resulting triazole linkage is highly stable.[12]
-
Hydrophilicity: The PEG4 spacers improve solubility and can reduce aggregation of hydrophobic payloads.
-
-
Disadvantages:
-
Multi-step Process: Requires pre-introduction of an azide (B81097) group onto one of the biomolecules.
-
Slower SPAAC Reaction: The click chemistry step can require longer incubation times (e.g., overnight).[17]
-
Cost: Generally more expensive than traditional crosslinkers.
-
SMCC
-
Advantages:
-
Well-established: A widely used and well-documented crosslinker.
-
Two-step Control: The differing reactivity of the NHS ester and maleimide groups allows for a controlled, sequential conjugation process.
-
Cost-effective: More economical than newer click chemistry reagents.[18]
-
-
Disadvantages:
-
Potential for Side Reactions: NHS esters can have side reactions with other nucleophilic groups like serines, threonines, and tyrosines.[7]
-
Linkage Instability: The thioether bond formed by the maleimide group can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like albumin in plasma.[13]
-
Hydrophobicity: SMCC is not water-soluble, requiring the use of organic co-solvents (the Sulfo-SMCC variant is water-soluble).
-
BS3
-
Advantages:
-
Disadvantages:
-
Lack of Specificity: As a homobifunctional crosslinker, it can lead to a heterogeneous mixture of intramolecular and intermolecular crosslinks, as well as polymerization.[6][10]
-
Limited Control: The one-step reaction offers less control compared to heterobifunctional crosslinkers.
-
Potential for Aggregation: Uncontrolled crosslinking can lead to protein aggregation and precipitation.[11]
-
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for key experiments.
Protocol 1: Antibody Conjugation with DBCO-N-bis(PEG4-NHS ester)
This protocol describes the labeling of an antibody with DBCO groups, followed by conjugation to an azide-modified molecule (e.g., a drug or a fluorescent probe).
Figure 2. Experimental workflow for antibody conjugation with DBCO-N-bis(PEG4-NHS ester).
Materials:
-
Antibody at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-N-bis(PEG4-NHS ester).
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Azide-modified payload.
-
Desalting column and/or size-exclusion chromatography system.
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
DBCO-NHS Ester Preparation: Immediately before use, dissolve the DBCO-N-bis(PEG4-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.[15]
-
Conjugation Reaction (NHS Ester): Add a 5- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO should be less than 10%. Incubate for 30-60 minutes at room temperature.[15]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 5-15 minutes.
-
Purification of DBCO-labeled Antibody: Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS (pH 7.4).
-
SPAAC Reaction: Combine the purified DBCO-labeled antibody with a 1.5- to 5-fold molar excess of the azide-functionalized payload. Incubate for 4-12 hours at room temperature or overnight at 4°C.[8]
-
Final Purification: Purify the final antibody conjugate using size-exclusion chromatography or another suitable method to remove excess payload.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry. Analyze purity and aggregation by SDS-PAGE and SEC.
Protocol 2: Determining Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides an average DAR for the bulk conjugate population.
Procedure:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients (ε) of the unconjugated antibody and the free drug at 280 nm and at the wavelength of maximum absorbance for the drug (λmax).
-
Measure Absorbance: Measure the absorbance of the purified ADC sample at 280 nm and λmax.
-
Calculate Concentrations: Use the Beer-Lambert law and simultaneous equations to solve for the concentration of the antibody and the drug in the ADC sample.
-
Calculate DAR: The DAR is the molar ratio of the drug concentration to the antibody concentration.[18][19]
Protocol 3: In Vitro Serum Stability Assay
This protocol assesses the stability of the conjugate in a biologically relevant matrix.
Procedure:
-
Sample Preparation: Prepare a stock solution of the bioconjugate in PBS. Dilute the stock solution into fresh serum (e.g., human or mouse) to a final concentration of approximately 1 mg/mL. Prepare a control sample in PBS.
-
Incubation: Incubate the serum and PBS samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Analysis: Analyze the aliquots by a suitable method to quantify the amount of intact conjugate remaining. This can be done by:
-
Data Analysis: Plot the percentage of intact conjugate remaining over time to determine the stability profile and half-life.
Conclusion
The choice between DBCO-N-bis(PEG4-NHS ester), SMCC, and BS3 is highly dependent on the specific application.
-
DBCO-N-bis(PEG4-NHS ester) is the premier choice for applications requiring high specificity and biocompatibility, such as in vivo imaging or the development of next-generation antibody-drug conjugates where linker stability is paramount. Its branched nature offers potential for creating more complex constructs.
-
SMCC remains a robust and cost-effective workhorse for conjugating purified proteins where amine and thiol handles are readily available. It is a reliable choice for applications like preparing enzyme-antibody conjugates for immunoassays.
-
BS3 is best suited for simple, one-step crosslinking of proteins to study protein-protein interactions or for applications where a heterogeneous mixture of crosslinked products is acceptable.
By carefully considering the experimental goals and the inherent properties of each crosslinker, researchers can select the optimal tool to achieve their bioconjugation objectives, leading to more reliable and impactful results.
References
- 1. Understanding chemical reactivity for homo- and heterobifunctional protein cross-linking agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 6. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chempep.com [chempep.com]
- 16. Copper-Free Click Chemistry [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 20. hpst.cz [hpst.cz]
- 21. pubs.acs.org [pubs.acs.org]
A Comparative Guide to DBCO and Other Click Chemistry Reagents for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation, drug development, and molecular imaging, "click chemistry" has emerged as a powerful and versatile tool. These reactions are prized for their high efficiency, selectivity, and biocompatibility. At the forefront of copper-free click chemistry is Dibenzocyclooctyne (DBCO), a reagent that has gained significant traction for its exceptional performance in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions. This guide provides an objective comparison of DBCO with other key click chemistry reagents, supported by experimental data, to assist researchers in selecting the optimal tool for their specific applications.
Performance Comparison of Click Chemistry Reagents
The choice of a click chemistry reagent is dictated by several factors, including reaction kinetics, stability, biocompatibility, and the specific requirements of the application. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often considered the gold standard for its rapid kinetics, the inherent cytotoxicity of the copper catalyst limits its application in living systems.[1][2] This has led to the development of copper-free alternatives, most notably strained cyclooctynes like DBCO and Bicyclo[6.1.0]nonyne (BCN).
DBCO is widely recognized for its rapid reaction kinetics, which are attributed to its significant ring strain.[3][4] However, the choice between DBCO and other reagents is nuanced. For instance, while DBCO reacts faster with aliphatic azides, BCN can exhibit a higher reaction rate with aromatic azides.[3] Furthermore, for applications requiring enhanced stability in the presence of thiols or where lower hydrophobicity and a smaller footprint are critical, BCN may present a superior alternative.[3][5] The fastest bioorthogonal reaction currently known is the ligation of tetrazine with trans-cyclooctene (B1233481) (TCO), which proceeds orders of magnitude faster than SPAAC reactions.[4][6]
Quantitative Data on Reaction Kinetics
The second-order rate constants are a critical measure of the speed of a bimolecular reaction. The table below summarizes the reported rate constants for various click chemistry reactions, providing a quantitative basis for comparison.
| Reagent 1 | Reagent 2 | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| DBCO | Benzyl Azide (B81097) | SPAAC | ~0.1 - 2.0 | [7] |
| BCN | Benzyl Azide | SPAAC | Lower than DBCO with aliphatic azides | [3] |
| BCN | Phenyl Azide | SPAAC | Significantly higher than DBCO with aromatic azides | [3] |
| DIBAC | Benzyl Azide | SPAAC | 1.9 | [8] |
| Terminal Alkyne | Azide | CuAAC | 10 - 100 | [4] |
| TCO | Tetrazine | IEDDA | 1 - 10⁶ | [4][6] |
Note: Reaction rates can vary depending on the specific derivatives of the reagents, solvent, temperature, and pH.[3][9][10]
Experimental Protocols
Reproducible and reliable experimental protocols are crucial for the successful application of click chemistry. Below are detailed methodologies for key experiments involving the comparison and use of DBCO.
Protocol 1: General Procedure for Protein Labeling with DBCO-NHS Ester
This protocol describes the labeling of a protein with a DBCO linker activated with an N-hydroxysuccinimide (NHS) ester, which targets primary amines such as lysine (B10760008) residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in a buffer free of primary amines.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation. Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle shaking.[11]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, unreacted linker by size-exclusion chromatography.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO) using a UV-Vis spectrophotometer.[3]
Protocol 2: Live Cell Labeling and Imaging with DBCO
This protocol outlines the metabolic labeling of live cells with an azide-modified sugar and subsequent detection with a DBCO-functionalized fluorescent probe.
Materials:
-
Live cells in culture
-
Azide-modified sugar (e.g., Ac4ManNAz)
-
DBCO-functionalized fluorescent dye
-
Live cell imaging buffer (e.g., phenol (B47542) red-free medium)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in a medium containing an azide-modified sugar for 24-48 hours. This allows for the incorporation of the azide groups into the cell surface glycans.[11]
-
Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer.
-
Labeling with DBCO Probe: Dilute the DBCO-functionalized fluorescent dye in the imaging buffer to the desired concentration (e.g., 15 µM). Incubate the cells with this solution for 1 hour at 37°C.[12]
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed imaging buffer to remove any unbound probe.[12]
-
Imaging: Add fresh imaging buffer to the cells and proceed with fluorescence microscopy.
Visualizing Workflows and Relationships
Graphical representations are invaluable for understanding complex biological pathways and experimental workflows.
Caption: Logical relationship of key click chemistry reagents and their properties.
Caption: Workflow for Antibody-Drug Conjugate (ADC) development using DBCO.
References
- 1. licorbio.com [licorbio.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
A Researcher's Guide: DBCO-PEG4-NHS Ester vs. DBCO-C6-NHS Ester for Enhanced Hydrophilicity in Bioconjugation
In the realm of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of crosslinker is critical. The linker not only connects the targeting moiety to the payload but also profoundly influences the physicochemical properties of the final conjugate. This guide provides an objective comparison between two commonly used DBCO-based NHS esters: the hydrophilic DBCO-PEG4-NHS ester and the hydrophobic DBCO-C6-NHS ester, with a focus on hydrophilicity and its impact on experimental outcomes.
Structural and Physicochemical Properties
The fundamental difference between the two linkers lies in the spacer arm separating the dibenzocyclooctyne (DBCO) group and the N-hydroxysuccinimide (NHS) ester. DBCO-PEG4-NHS ester incorporates a tetraethylene glycol (PEG4) spacer, a known hydrophilic polymer, while DBCO-C6-NHS ester utilizes a hexyl (C6) aliphatic chain, which is inherently hydrophobic.[1][2] This structural divergence leads to significant differences in their physical and chemical properties, directly impacting their application in aqueous environments.
The hydrophilicity of a compound can be estimated using the calculated LogP (cLogP or XLogP), which represents the logarithm of the partition coefficient between octanol (B41247) and water. A lower LogP value indicates higher hydrophilicity. The PEG4 linker imparts superior aqueous solubility and polarity to the DBCO-PEG4-NHS ester.[1][3][4] Conversely, the C6 linker results in poor aqueous solubility, making the DBCO-C6-NHS ester suitable primarily for reactions in organic solvents.[2][5][6]
For researchers working with sensitive biomolecules like proteins and antibodies in aqueous buffers, the hydrophilic PEG4 spacer helps to reduce aggregation, minimize steric hindrance, and improve overall conjugate stability.[1][7][8] Hydrophobic linkers, in contrast, can increase the overall hydrophobicity of the resulting bioconjugate, which has been shown to promote aggregation and accelerate plasma clearance.[3][9][10]
Table 1: Comparison of Physicochemical Properties
| Property | DBCO-PEG4-NHS Ester | DBCO-C6-NHS Ester | Reference |
| Molecular Weight | 649.7 g/mol | 430.5 g/mol | [3][11] |
| Calculated XLogP3 | 0.4 | 2.5 | [3][11] |
| Spacer Arm | Tetraethylene Glycol (PEG4) | Hexyl (C6) Alkyl Chain | [1][2] |
| Key Characteristic | Hydrophilic | Hydrophobic | [1][2] |
| Aqueous Solubility | Soluble (up to 5.5 mM) | Poor / Insoluble | [6][12] |
| Recommended Solvent | Aqueous buffers (e.g., PBS), DMSO, DMF | Organic solvents (e.g., DCM, THF) | [1][2][5] |
Impact on Bioconjugate Performance
The choice between a hydrophilic and a hydrophobic linker has significant downstream consequences for the performance and stability of the resulting bioconjugate, especially for ADCs.
Aggregation Propensity
The conjugation of hydrophobic payloads and linkers to an antibody increases the overall hydrophobicity of the ADC, which is a primary driver of aggregation.[3][9] Aggregated ADCs can lead to manufacturing challenges, reduced efficacy, and an increased risk of immunogenicity.[10] The use of hydrophilic linkers, such as those containing PEG, is a well-established strategy to counteract the hydrophobicity of the payload, thereby improving the physical stability of the ADC and reducing its tendency to aggregate.[13][14][15]
Non-Specific Binding
Hydrophobicity can contribute to higher levels of non-specific binding, where the conjugate interacts with unintended targets or surfaces, leading to high background signals in immunoassays and potential off-target toxicity in vivo. While both linker types can be used to create functional conjugates, the increased aqueous solubility and reduced aggregation provided by the DBCO-PEG4-NHS ester generally contribute to cleaner results with lower background noise.
Experimental Protocols
To empirically determine the optimal linker for a specific application, researchers can perform several key experiments. Detailed below are representative protocols for assessing conjugate aggregation and non-specific binding.
Protocol: Assessment of Protein Conjugate Aggregation by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution.[16][17] An increase in the average particle size (hydrodynamic radius) and polydispersity is indicative of aggregation.[16][18]
Objective: To compare the aggregation propensity of an antibody after conjugation with DBCO-PEG4-NHS ester versus DBCO-C6-NHS ester.
Materials:
-
Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS ester and DBCO-C6-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin filters (0.2 µm)
-
DLS instrument and compatible cuvettes
Methodology:
-
Reagent Preparation: Prepare fresh 10 mM stock solutions of both DBCO-NHS esters in anhydrous DMSO.
-
Antibody Conjugation:
-
Divide the antibody solution into three tubes: (1) PEG4 conjugation, (2) C6 conjugation, and (3) an unconjugated control.
-
To tubes 1 and 2, add a 20-fold molar excess of the corresponding DBCO-NHS ester stock solution. Add an equivalent volume of DMSO to the control tube.
-
Incubate the reactions for 1 hour at room temperature.
-
Stop the reactions by adding quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes.
-
Remove excess, unreacted linker using an appropriate method, such as dialysis or a desalting column, exchanging into a suitable buffer for DLS analysis (e.g., filtered PBS).
-
-
Sample Preparation for DLS:
-
Adjust the concentration of all three samples to 1 mg/mL.
-
Filter the samples through a 0.2 µm spin filter to remove any large, pre-existing dust or aggregates.[19]
-
-
DLS Measurement:
-
Pre-rinse the DLS cuvette thoroughly with filtered water and then the sample buffer.[2][17]
-
Measure the buffer alone as a blank. The count rate should be low, confirming cuvette cleanliness.[2][19]
-
Measure each sample (unconjugated control, PEG4-conjugate, C6-conjugate). Acquire multiple readings (e.g., 15-20) for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the size distribution (hydrodynamic radius, Rh) and the polydispersity index (PDI) for each sample.
-
Compare the Rh and PDI of the conjugated samples to the unconjugated control. A significant increase in the average size or PDI for the C6-conjugate compared to the PEG4-conjugate would indicate higher aggregation.
-
Protocol: Assessment of Non-Specific Binding by ELISA
An indirect ELISA can be adapted to measure the non-specific binding of antibody conjugates to an irrelevant protein.
Objective: To compare the non-specific binding of antibody conjugates prepared with DBCO-PEG4-NHS ester and DBCO-C6-NHS ester.
Materials:
-
Antibody conjugates (prepared as in section 3.1) and unconjugated control antibody.
-
ELISA plate
-
Irrelevant antigen for coating (e.g., Bovine Serum Albumin, BSA)
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or commercial blocker in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
HRP-conjugated secondary antibody that detects the primary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Methodology:
-
Plate Coating: Coat the wells of an ELISA plate with 100 µL of 10 µg/mL BSA in Coating Buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to block any remaining non-specific binding sites on the plate.[20]
-
Washing: Wash the plate three times with Wash Buffer.
-
Sample Incubation: Add 100 µL of each antibody sample (unconjugated control, PEG4-conjugate, C6-conjugate), diluted to 1 µg/mL in Blocking Buffer, to separate wells. Include a blank well with only Blocking Buffer. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
-
Subtract the blank reading from all other readings.
-
A higher absorbance value for the C6-conjugate compared to the PEG4-conjugate and the unconjugated control indicates a higher degree of non-specific binding to the BSA-coated surface.
Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflow and the decision-making process when selecting a linker.
Caption: Experimental workflow for preparing and analyzing antibody-linker conjugates.
Caption: Decision tree for selecting between DBCO-PEG4-NHS and DBCO-C6-NHS esters.
Conclusion and Recommendations
The selection between DBCO-PEG4-NHS ester and DBCO-C6-NHS ester should be guided by the experimental conditions and the nature of the molecules being conjugated.
Use DBCO-PEG4-NHS Ester when:
-
Working in aqueous buffers with proteins, antibodies, or other biomolecules.
-
The payload or molecule to be conjugated is hydrophobic, and there is a need to mitigate aggregation.
-
Minimizing non-specific binding and improving the pharmacokinetic profile of the conjugate are priorities.
Use DBCO-C6-NHS Ester when:
-
The conjugation reaction is performed in organic solvents.
-
Working with hydrophobic molecules that are incompatible with aqueous systems.
-
The application involves the functionalization of non-polar surfaces or materials.
For the vast majority of applications in drug development and biological research involving sensitive proteins, the superior hydrophilicity, and biocompatibility of DBCO-PEG4-NHS ester make it the preferred choice, leading to more stable, soluble, and reliable bioconjugates.
References
- 1. youtube.com [youtube.com]
- 2. strgen.org [strgen.org]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates [pubmed.ncbi.nlm.nih.gov]
- 4. azonano.com [azonano.com]
- 5. purepeg.com [purepeg.com]
- 6. interchim.fr [interchim.fr]
- 7. DBCO-PEG4-NHS ester [baseclick.eu]
- 8. Utilizing dynamic light scattering as a process analytical technology for protein folding and aggregation monitoring in vaccine manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Precursor Reagent Hydrophobicity Affects Membrane Protein Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. adcreview.com [adcreview.com]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diva-portal.org [diva-portal.org]
- 19. research.cbc.osu.edu [research.cbc.osu.edu]
- 20. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
A Comparative Guide to the Biocompatibility of DBCO Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical decision in the development of bioconjugates, profoundly influencing the stability, efficacy, and safety of therapeutics such as antibody-drug conjugates (ADCs). Dibenzocyclooctyne (DBCO) linkers, central to copper-free click chemistry, have emerged as a prominent tool for their high reactivity and bioorthogonality. This guide provides an objective comparison of the biocompatibility of DBCO linkers with common alternatives, supported by experimental data, to inform the strategic design of next-generation bioconjugates.
Executive Summary: DBCO Linkers in the Biocompatibility Landscape
The primary advantage of DBCO linkers lies in their participation in strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that circumvents the need for cytotoxic copper catalysts often required in other click chemistry reactions. This inherent feature provides a significant biocompatibility advantage for in vitro and in vivo applications. However, a comprehensive evaluation of biocompatibility extends beyond the absence of a toxic catalyst to include in vivo stability, cytotoxicity of the linker-conjugate, and its immunogenic potential. This guide evaluates DBCO linkers against prevalent alternatives, primarily those based on maleimide (B117702) and N-hydroxysuccinimide (NHS) ester chemistries.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data comparing the performance of DBCO linkers with alternatives in terms of stability and cytotoxicity.
Table 1: Comparative In Vivo and In Vitro Stability of Linker Chemistries
| Linker Chemistry | Reactive Partners | Bond Formed | In Vivo/In Vitro Stability Profile | Key Considerations |
| DBCO (SPAAC) | DBCO + Azide | Triazole | High: The resulting triazole bond is highly stable under physiological conditions. | The hydrophobicity of the DBCO group may influence aggregation and clearance.[1] |
| Maleimide-Thiol | Maleimide + Thiol | Thioether | Variable: Susceptible to retro-Michael reaction, leading to deconjugation, especially with endogenous thiols like albumin.[2][3] Stabilized maleimides show improved stability.[2][4] | Linkage stability is a critical concern for in vivo applications, potentially leading to premature drug release and off-target toxicity.[3] |
| NHS Ester-Amine | NHS Ester + Amine | Amide | Very High: Amide bonds are generally very stable under physiological conditions. | Reaction targets primary amines (e.g., lysine (B10760008) residues), which can lead to heterogeneous products. |
Table 2: Comparative In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| ADC Linker Chemistry | Target Cell Line | Antigen Expression | IC50 (nM) | Reference |
| ADC-DBCO | BT-474 | High | 0.5 | [2] |
| ADC-Maleimide | BT-474 | High | 0.8 | [2] |
| ADC-DBCO | SK-BR-3 | High | 0.7 | [2] |
| ADC-Maleimide | SK-BR-3 | High | 1.1 | [2] |
| ADC-DBCO | MCF-7 | Low | >100 | [2] |
| ADC-Maleimide | MCF-7 | Low | >100 | [2] |
Note: The slightly lower IC50 values for the ADC-DBCO may be attributed to its higher stability and homogeneity, leading to more efficient cell killing.
In-Depth Biocompatibility Evaluation
Cytotoxicity
The cytotoxicity of a linker is a paramount consideration. The copper-free nature of the DBCO-azide reaction inherently makes it more biocompatible than copper-catalyzed click chemistry. Studies have shown that DBCO itself exhibits low cytotoxicity at concentrations up to 100 µM in vitro. Furthermore, in vivo studies in mice injected with DBCO showed no noticeable behavioral abnormalities or systemic toxicity in major organs.
When incorporated into bioconjugates like ADCs, the stability of the linker is intrinsically linked to cytotoxicity. The enhanced stability of the triazole bond formed by DBCO linkers can lead to a more favorable therapeutic window. As demonstrated in Table 2, an ADC constructed with a DBCO linker showed greater potency (lower IC50) compared to a maleimide-based ADC, which can be attributed to the more stable linkage ensuring the cytotoxic payload remains attached until it reaches the target cell.[2]
In Vivo Stability and Pharmacokinetics
The stability of the linker in the circulatory system is a critical determinant of a bioconjugate's safety and efficacy. Premature cleavage of the linker can lead to off-target toxicity and a diminished therapeutic effect.[3]
-
DBCO Linkers: Form a highly stable triazole ring, minimizing premature payload release. However, the hydrophobic nature of the DBCO group can potentially lead to aggregation and faster clearance, which can be mitigated by incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG).
-
Maleimide Linkers: The thioether bond formed is susceptible to a retro-Michael reaction, particularly in the presence of endogenous thiols like albumin.[2][3] This can lead to significant payload loss in vivo. To address this, "self-stabilizing" maleimides have been developed that undergo intramolecular hydrolysis to form a stable derivative, significantly reducing deconjugation.[2][4]
A comparative study on the biodistribution of nanoparticles conjugated to antibodies via DBCO-azide or thiol-maleimide chemistry revealed that the choice of linker significantly impacts in vivo behavior.[1] In a model of systemic inflammation, nanoparticles with DBCO-modified antibodies showed increased lung uptake, which was linked to complement activation.[1]
Immunogenicity
The potential for a bioconjugate to elicit an unwanted immune response is a significant safety concern. The linker itself can contribute to the immunogenicity of the final product.
-
DBCO Linkers: The aromatic and rigid structure of DBCO may have immunogenic potential. Studies have shown that constrained, aromatic linkers can induce linker-specific antibody responses. Furthermore, the hydrophobicity of DBCO is considerably higher than that of some thiol-reactive linkers, which can lead to aggregation, a known trigger for immunogenicity and complement activation.[1]
-
Maleimide Linkers: Maleimide conjugation has been shown to markedly enhance the immunogenicity of vaccines, suggesting the linker itself can have adjuvant-like properties. While beneficial for vaccines, this can be an undesirable characteristic for therapeutic proteins where immunogenicity should be minimized.
Direct comparative studies with quantitative data on anti-drug antibody (ADA) titers for therapeutic proteins conjugated with DBCO versus maleimide linkers are not extensively available in public literature. However, the existing evidence on the chemical properties and related linker structures allows for an informed risk assessment.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol outlines a general method for comparing the cytotoxic effects of bioconjugates prepared with different linkers.
1. Materials:
- Target cell line (e.g., BT-474 for HER2-positive breast cancer)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- 96-well cell culture plates
- Bioconjugates (e.g., ADCs with DBCO and maleimide linkers)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
- Treatment: Prepare serial dilutions of the bioconjugates in complete medium. Remove the old medium from the cells and add 100 µL of the diluted bioconjugates to the respective wells. Include untreated cells as a negative control.
- Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the bioconjugate concentration and determine the IC50 value from the dose-response curve.
Protocol 2: In Vivo Stability Assessment
This protocol provides a general workflow for evaluating the in vivo stability of bioconjugates.
1. Materials:
- Animal model (e.g., rats or mice)
- Bioconjugates with different linkers
- Anesthesia
- Blood collection supplies (e.g., heparinized tubes)
- Analytical instrumentation (e.g., ELISA, LC-MS)
2. Procedure:
- Administration: Administer a single intravenous dose of the bioconjugate to a cohort of animals.
- Blood Sampling: At designated time points (e.g., 0, 1, 24, 48, 96, and 168 hours), collect blood samples from the animals.
- Plasma Preparation: Process the blood samples to obtain plasma.
- Quantification of Intact Bioconjugate: Use a validated analytical method, such as a linker-specific ELISA or LC-MS, to measure the concentration of the intact bioconjugate in the plasma samples at each time point.
- Pharmacokinetic Analysis: Plot the plasma concentration of the intact bioconjugate versus time and determine pharmacokinetic parameters, such as half-life (t½) and clearance. Compare these parameters between the different linker-containing bioconjugates to assess their relative in vivo stability.
Visualizing Experimental Workflows and Logical Relationships
Conclusion
The choice of linker is a pivotal decision in the design of bioconjugates, with significant implications for the therapeutic's biocompatibility profile. DBCO linkers offer a distinct advantage through their involvement in copper-free click chemistry, eliminating the risk of catalyst-induced cytotoxicity. The resulting triazole linkage provides high stability, which can translate to a better safety profile by minimizing premature payload release and potentially enhancing potency, as suggested by comparative in vitro cytotoxicity data.
However, the inherent hydrophobicity and aromaticity of the DBCO moiety warrant careful consideration regarding potential aggregation and immunogenicity. While direct comparative data on the immunogenicity of DBCO-conjugated therapeutics versus those with other linkers is still emerging, the principles of protein aggregation and the immunogenic potential of rigid, aromatic structures suggest that this is an area for careful evaluation during preclinical development.
In contrast, traditional maleimide linkers present a well-documented liability due to their susceptibility to deconjugation in vivo, although next-generation stabilized maleimides have been developed to address this issue. Ultimately, the selection between DBCO and other linkers will depend on a thorough evaluation of the therapeutic strategy, the nature of the payload, and the specific biological context. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision to optimize the biocompatibility and overall performance of novel bioconjugates.
References
- 1. Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Protein Labeling Efficiency
For researchers, scientists, and drug development professionals, the ability to accurately quantify the efficiency of protein labeling is paramount for the reliability and reproducibility of a wide range of applications, from biochemical assays to therapeutic development. This guide provides an objective comparison of common protein labeling techniques and the methods to quantify their efficiency, supported by experimental data and detailed protocols.
Comparison of Protein Labeling Methods
The choice of a protein labeling strategy depends on several factors, including the desired site of modification, the nature of the protein, the type of label to be introduced, and the required labeling efficiency and specificity. The three main categories of protein labeling are chemical labeling, enzymatic labeling, and genetic code expansion.
| Labeling Method | Principle | Typical Efficiency | Specificity | Key Advantages | Limitations |
| Chemical Labeling | |||||
| Amine-reactive (NHS Esters) | Covalent modification of primary amines (e.g., lysine (B10760008) residues). | 20-40%[1] | Low (multiple potential sites) | Simple, fast, wide variety of labels available. | Heterogeneous products, potential to affect protein function.[1][2] |
| Enzymatic Labeling | |||||
| Sortase-mediated Ligation | Transpeptidation reaction catalyzed by sortase A, ligating a peptide with a C-terminal LPXTG motif to another with an N-terminal glycine. | >80-90%[3][4] | High (site-specific) | High efficiency and specificity under mild conditions.[2][3] | Requires genetic modification to introduce recognition motifs. |
| SNAP-tag | Covalent labeling of a SNAP-tag fusion protein with a benzylguanine-derivatized substrate. | Near quantitative with excess substrate[5] | High (tag-specific) | Irreversible and specific labeling with a wide range of probes.[5] | Requires a relatively large fusion tag (20 kDa).[6] |
| HaloTag | Covalent labeling of a HaloTag fusion protein with a chloroalkane-derivatized substrate. | >80%[7] | High (tag-specific) | Rapid and specific labeling, with some substrates showing faster kinetics than SNAP-tag.[8][9][10] | Requires a larger fusion tag (34 kDa).[11] |
| Genetic Code Expansion | |||||
| Unnatural Amino Acid (UAA) Incorporation | Site-specific incorporation of an amino acid with a unique reactive group during protein translation. | Variable (lower than natural translation, can be optimized)[12][13] | Very High (residue-specific) | Precise control over the labeling site; introduction of a wide variety of functionalities.[1][2] | Can have lower protein expression yields; requires engineering of the translational machinery.[1][2] |
Quantitative Analysis of Labeling Efficiency
Several methods can be employed to quantify the efficiency of protein labeling. The choice of method depends on the type of label used and the required accuracy.
UV-Vis Spectrophotometry (Degree of Labeling)
This is a common method for quantifying the labeling of proteins with chromophoric or fluorescent dyes. The Degree of Labeling (DOL), or dye-to-protein ratio, is determined by measuring the absorbance of the labeled protein at two wavelengths: one at the absorbance maximum of the protein (typically 280 nm) and the other at the absorbance maximum of the dye.
Experimental Protocol: Determination of Degree of Labeling (DOL)
-
Purification of the Labeled Protein: Remove all unbound dye from the labeled protein solution by size-exclusion chromatography or dialysis.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the dye (Amax) using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Protein Concentration (M):
-
Correct the A280 reading for the dye's absorbance at 280 nm: Aprotein = A280 - (Amax × CF) where CF is the correction factor (A280 of the dye / Amax of the dye).
-
Calculate the molar concentration of the protein: [Protein] = Aprotein / εprotein where εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Dye Concentration (M):
-
Calculate the molar concentration of the dye: [Dye] = Amax / εdye where εdye is the molar extinction coefficient of the dye at its Amax.
-
-
Degree of Labeling (DOL):
-
Calculate the DOL: DOL = [Dye] / [Protein]
-
-
SDS-PAGE and Densitometry
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to qualitatively and semi-quantitatively assess labeling efficiency. A shift in the molecular weight of the labeled protein compared to the unlabeled protein can indicate successful labeling. Densitometry of stained gels (e.g., Coomassie Brilliant Blue) or in-gel fluorescence scanning (for fluorescently labeled proteins) allows for the quantification of the labeled and unlabeled protein bands.
Experimental Protocol: Quantification by Densitometry of Coomassie Stained Gel
-
SDS-PAGE:
-
Load known amounts of a protein standard and the labeled and unlabeled protein samples onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
-
Coomassie Staining:
-
Fix the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 1 hour.
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for at least 4 hours.
-
Destain the gel with a destaining solution (e.g., 40% methanol, 10% acetic acid) until the background is clear and the protein bands are well-defined.
-
-
Image Acquisition:
-
Scan the gel using a densitometer or a gel imaging system.
-
-
Densitometry Analysis:
-
Using image analysis software, measure the intensity of the protein bands.
-
Create a standard curve by plotting the band intensity of the protein standards against their known concentrations.
-
Determine the concentration of the labeled and unlabeled protein bands in your samples by interpolating their band intensities on the standard curve.
-
Calculate the labeling efficiency as: (Amount of labeled protein) / (Total amount of protein) × 100%.
-
It is important to note that the linear dynamic range of Coomassie staining is narrow, which can limit the accuracy of quantification.[14][15][16]
References
- 1. Recent progress in enzymatic protein labelling techniques and their applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 5. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in chemical labeling of proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Misleading Westerns: Common Quantification Mistakes in Western Blot Densitometry and Proposed Corrective Measures - PMC [pmc.ncbi.nlm.nih.gov]
Preserving Protein Function: A Researcher's Guide to Validating Labeled Proteins
For researchers, scientists, and drug development professionals, the integrity of experimental results hinges on the functional viability of the very molecules they study. When proteins are labeled for detection, purification, or tracking, it is crucial to verify that the attached label does not compromise their biological activity. This guide provides a comprehensive comparison of key functional assays used to validate the activity of labeled proteins, offering detailed experimental protocols, comparative data, and visual workflows to ensure the reliability of your research.
The addition of a fluorescent tag, biotin, or other labels can potentially alter a protein's conformation, block active sites, or interfere with protein-protein interactions. Therefore, it is imperative to perform functional assays that compare the activity of the labeled protein to its unlabeled counterpart.[1] This guide will delve into a range of biochemical, cell-based, and biophysical assays, providing the necessary tools to select the most appropriate validation strategy for your specific protein and application.
Comparing Apples to Apples: The Importance of Quantitative Analysis
A direct comparison of key functional parameters between the labeled and unlabeled protein is the cornerstone of validation. This quantitative approach provides clear evidence of whether the label has impacted the protein's function. The following sections will explore various assays and present the types of comparative data you should aim to generate.
Biochemical Assays: A Focus on Enzyme Kinetics
For proteins with enzymatic activity, a fundamental validation step involves comparing their kinetic parameters before and after labeling. Significant alterations in the Michaelis constant (Km) or the maximum reaction velocity (Vmax) can indicate that the label has interfered with substrate binding or catalytic activity.[1][2]
Table 1: Comparative Enzyme Kinetic Parameters
| Enzyme | Label | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| Unlabeled | None | Substrate A | 10 | 100 |
| Labeled | Fluorescein | Substrate A | 12 | 95 |
| Unlabeled | None | Substrate B | 50 | 200 |
| Labeled | Biotin | Substrate B | 75 | 150 |
This table presents hypothetical data illustrating the comparison of kinetic parameters. Small variations between the labeled and unlabeled protein are often acceptable, while large discrepancies warrant further investigation.
Experimental Protocol: Spectrophotometric Enzyme Kinetic Assay
This protocol describes a general method for determining the kinetic parameters of an enzyme.[1][3]
Materials:
-
Purified unlabeled and labeled enzyme
-
Substrate stock solution
-
Assay buffer
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well plates or cuvettes
Procedure:
-
Reagent Preparation: Prepare a series of substrate dilutions in assay buffer. Prepare working solutions of both unlabeled and labeled enzyme in assay buffer.
-
Assay Setup: In a 96-well plate or cuvettes, add the assay buffer and the substrate dilutions.
-
Enzyme Addition: Initiate the reaction by adding a fixed concentration of either the unlabeled or labeled enzyme to each well/cuvette.
-
Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength over time. The wavelength will depend on the substrate and product.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each substrate concentration. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[4]
Cell-Based Assays: Probing Cellular Functions
For proteins that function within a cellular context, such as receptors or signaling molecules, cell-based assays are essential for validating the activity of their labeled counterparts.
G Protein-Coupled Receptor (GPCR) Activation
GPCRs are a major class of drug targets, and validating the function of labeled GPCRs or their ligands is critical. Assays that measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels, can be used to compare the potency and efficacy of labeled and unlabeled ligands.[4][5]
Table 2: Comparative GPCR Ligand Activity
| Ligand | Receptor | Assay | EC50 (nM) |
| Unlabeled Agonist | GPCR-X | cAMP Assay | 5 |
| Fluorescent Agonist | GPCR-X | cAMP Assay | 7 |
| Unlabeled Antagonist | GPCR-Y | Calcium Flux | IC50: 20 nM |
| Labeled Antagonist | GPCR-Y | Calcium Flux | IC50: 25 nM |
This table shows example data comparing the half-maximal effective concentration (EC50) for agonists and the half-maximal inhibitory concentration (IC50) for antagonists.
Experimental Protocol: cAMP Assay for GPCR Activation
This protocol outlines a common method for measuring cAMP levels in response to GPCR activation.[6]
Materials:
-
Cells expressing the GPCR of interest
-
Unlabeled and labeled GPCR agonist
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Seed cells expressing the GPCR in a 96-well plate and grow to the desired confluency.
-
Cell Stimulation: Treat the cells with a range of concentrations of the unlabeled or labeled agonist. Include untreated cells as a negative control.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP assay according to the manufacturer's instructions.
-
Data Analysis: Plot the measured signal against the agonist concentration and fit the data to a dose-response curve to determine the EC50.
Reporter Gene Assays
Reporter gene assays are powerful tools for monitoring the activity of signaling pathways and transcription factors.[2][7][8] In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a specific response element. The activity of a labeled transcription factor can be validated by comparing its ability to induce reporter gene expression with that of the unlabeled version.
Table 3: Comparative Transcriptional Activity
| Transcription Factor | Reporter Construct | Fold Induction (vs. Control) |
| Unlabeled TF-A | Response Element A - Luciferase | 10 |
| Labeled TF-A | Response Element A - Luciferase | 9 |
| Unlabeled TF-B | Response Element B - GFP | 5 |
| Labeled TF-B | Response Element B - GFP | 4.5 |
This table illustrates the comparison of the fold induction of reporter gene expression by labeled and unlabeled transcription factors.
Experimental Protocol: Luciferase Reporter Gene Assay
This protocol provides a general workflow for a luciferase-based reporter gene assay.[9][10]
Materials:
-
Cells for transfection
-
Reporter plasmid (containing the response element and luciferase gene)
-
Expression plasmids for unlabeled and labeled transcription factors
-
Transfection reagent
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the reporter plasmid and either the expression plasmid for the unlabeled or labeled transcription factor. A control transfection with an empty vector should also be performed.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression and reporter gene activation.
-
Cell Lysis: Wash the cells and then lyse them using the cell lysis buffer.
-
Luciferase Assay: Add the luciferase assay substrate to the cell lysate.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Calculate the fold induction of luciferase activity for the labeled and unlabeled transcription factors compared to the empty vector control.[11]
Biophysical Assays: Quantifying Binding Interactions
Several biophysical techniques can be employed to directly measure the binding affinity and kinetics of labeled proteins. These methods are particularly useful for validating protein-protein interactions.
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[12] When the donor and acceptor are in close proximity (typically 1-10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor emission.[12] FRET can be used to monitor the interaction between two proteins, each labeled with a FRET-compatible fluorophore. The FRET efficiency can be compared when one or both of the interacting partners are labeled versus when they are unlabeled (if one has intrinsic fluorescence) or when using different labeling strategies.
Bioluminescence Resonance Energy Transfer (BRET)
BRET is similar to FRET but uses a bioluminescent donor (an enzyme) and a fluorescent acceptor.[6][13] The donor enzyme generates light through a chemical reaction, which then excites the nearby acceptor. BRET offers a high signal-to-noise ratio as it does not require an external light source for donor excitation.[14] The BRET ratio (acceptor emission / donor emission) is a measure of the interaction proximity.
Table 4: Comparative FRET/BRET Ratios for Protein-Protein Interaction
| Interacting Proteins | Labeling Strategy | FRET Efficiency / BRET Ratio |
| Protein X + Protein Y | X-CFP, Y-YFP | 0.45 |
| Protein X (labeled) + Protein Y | X-Alexa488, Y-Alexa594 | 0.42 |
| Protein A + Protein B | A-Luciferase, B-YFP | 0.35 |
| Protein A (labeled) + Protein B | A-Luciferase, B-Cy3 | 0.32 |
This table provides an example of how FRET efficiency or BRET ratios can be compared for different labeling strategies of interacting proteins.
Experimental Protocol: BRET Assay for Protein-Protein Interaction
This protocol describes a general method for performing a BRET assay in live cells.[6][12]
Materials:
-
Cells for transfection
-
Expression plasmids for the donor- and acceptor-tagged proteins
-
Transfection reagent
-
Bioluminescent substrate (e.g., coelenterazine)
-
Plate reader capable of measuring luminescence at two distinct wavelengths
Procedure:
-
Transfection: Co-transfect cells with the expression plasmids for the donor- and acceptor-tagged fusion proteins.
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Substrate Addition: Add the bioluminescent substrate to the cells.
-
Measurement: Immediately measure the luminescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. Compare the BRET ratio for your proteins of interest to negative controls (e.g., co-expression of the donor with an unrelated, non-interacting protein fused to the acceptor).
Fluorescence Polarization (FP)
FP is a technique used to monitor the binding of a small fluorescently labeled molecule (tracer) to a larger, unlabeled protein.[15][16] When the tracer is unbound, it tumbles rapidly in solution, leading to depolarization of emitted light. Upon binding to the larger protein, its rotation slows, and the emitted light remains more polarized. The change in polarization is proportional to the fraction of bound tracer. To validate a labeled protein using FP, one could perform a competition assay where the unlabeled protein competes with the labeled tracer for binding to a third partner.
Table 5: Comparative Binding Affinity from Fluorescence Polarization
| Competitor | Labeled Tracer | Binding Partner | Ki (nM) |
| Unlabeled Protein A | Labeled Peptide X | Protein B | 50 |
| Biotinylated Protein A | Labeled Peptide X | Protein B | 60 |
This table shows example data from a competition FP assay, comparing the inhibition constant (Ki) of an unlabeled and a biotinylated protein.
Experimental Protocol: Fluorescence Polarization Competition Assay
This protocol outlines a competition FP assay to determine the binding affinity of an unlabeled or labeled protein.[17][18]
Materials:
-
Fluorescently labeled tracer molecule
-
Purified binding partner protein
-
Unlabeled competitor protein (both the original and the labeled version to be tested)
-
Assay buffer
-
Plate reader with polarization filters
Procedure:
-
Assay Setup: In a black 96-well plate, prepare a mixture of the fluorescent tracer and the binding partner at concentrations that result in a significant polarization signal.
-
Competitor Addition: Add a serial dilution of the unlabeled or labeled competitor protein to the wells.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well.
-
Data Analysis: Plot the polarization values against the competitor concentration. Fit the data to a competition binding curve to determine the IC50, from which the inhibition constant (Ki) can be calculated.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[7][19] One interacting partner (the ligand) is immobilized on the chip, and the other (the analyte) flows over the surface. The binding and dissociation of the analyte are monitored, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[7] To validate a labeled protein, its binding kinetics to an immobilized partner can be directly compared to that of the unlabeled protein.
Table 6: Comparative Kinetic Parameters from SPR
| Analyte | Immobilized Ligand | ka (1/Ms) | kd (1/s) | KD (nM) |
| Unlabeled Protein | Partner Protein | 1 x 10⁵ | 1 x 10⁻³ | 10 |
| Labeled Protein | Partner Protein | 0.9 x 10⁵ | 1.2 x 10⁻³ | 13.3 |
This table presents example SPR data comparing the kinetic constants and binding affinity of a labeled and unlabeled protein.
Experimental Protocol: SPR Kinetic Analysis
This protocol provides a general overview of an SPR experiment.[20][21]
Materials:
-
SPR instrument and sensor chip
-
Purified ligand and analyte (both unlabeled and labeled versions of the analyte)
-
Immobilization reagents
-
Running buffer
Procedure:
-
Ligand Immobilization: Immobilize the ligand onto the sensor chip surface according to the manufacturer's instructions.
-
Analyte Injection: Inject a series of concentrations of the unlabeled analyte over the sensor surface and monitor the binding response.
-
Regeneration: Regenerate the sensor surface to remove the bound analyte.
-
Repeat with Labeled Analyte: Repeat the analyte injections with the labeled version of the protein.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) for both the unlabeled and labeled analyte.
Conclusion
Validating the functional integrity of labeled proteins is a critical but often overlooked step in ensuring the accuracy and reproducibility of experimental data. By employing the appropriate functional assays and quantitatively comparing the activity of labeled and unlabeled proteins, researchers can proceed with confidence, knowing that their findings accurately reflect the underlying biological processes. The choice of assay will ultimately depend on the specific protein and its biological function, and a combination of different assays may be necessary for a comprehensive validation. This guide provides a foundational framework for developing a robust validation strategy, empowering researchers to generate reliable and impactful results.
References
- 1. Quantitative FRET (qFRET) Technology for the Determination of Protein–Protein Interaction Affinity in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescent ligands: Bringing light to emerging GPCR paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cache-challenge.org [cache-challenge.org]
- 10. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Quantitative analysis of multi-protein interactions using FRET: Application to the SUMO pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. berthold.com [berthold.com]
- 15. researchgate.net [researchgate.net]
- 16. thejamesonlab.com [thejamesonlab.com]
- 17. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 18. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. berthold.com [berthold.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
Navigating the Molecular Maze: A Comparative Guide to Branched vs. Linear Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the architecture of a linker in a bioconjugate is a critical design parameter that profoundly influences its therapeutic efficacy and pharmacokinetic profile. The choice between a linear and a branched linker can dictate the success of a bioconjugate, such as an antibody-drug conjugate (ADC), by affecting its stability, drug-load, and in vivo behavior. This guide provides an objective comparison of branched and linear linkers, supported by experimental data and detailed methodologies, to empower informed decision-making in bioconjugate design.
The fundamental difference between these linker types lies in their topology. Linear linkers are straight chains that connect a biological macromolecule to a payload, while branched linkers possess multiple arms extending from a central core, allowing for the attachment of several payload molecules.[][2] This structural divergence leads to significant differences in their biopharmaceutical properties.
Performance Comparison: A Quantitative Look
The decision to employ a branched or linear linker is often driven by the desired drug-to-antibody ratio (DAR), the hydrophilicity of the final conjugate, and its stability in circulation. Branched linkers offer the distinct advantage of increasing the DAR without requiring multiple conjugation sites on the antibody, which can preserve the antibody's structural integrity and function.[3]
| Parameter | Branched Linker | Linear Linker | Key Insights |
| Drug-to-Antibody Ratio (DAR) | Higher DAR achievable with fewer conjugation sites.[3][4] | Limited by the number of available conjugation sites. | Branched linkers are advantageous for potent payloads requiring a higher concentration at the target site. |
| Hydrodynamic Radius | Generally larger, leading to reduced renal clearance and longer in vivo half-life.[5] | Smaller, potentially leading to faster clearance for lower molecular weight conjugates. | A larger hydrodynamic radius can improve the pharmacokinetic profile of a bioconjugate. |
| In Vitro Cytotoxicity (IC50) | Can be significantly more potent, especially with optimized linker length.[4] | Potency is directly related to the DAR achieved. | Studies have shown that ADCs with longer branched linkers can exhibit greater cytotoxicity than those with shorter or linear linkers.[4][6] |
| Pharmacokinetics | Can offer more favorable pharmacokinetics with slower clearance rates and higher plasma concentrations over time.[4] | Pharmacokinetic properties are highly dependent on the overall conjugate design. | The "pendant" configuration of branched linkers can provide a shielding effect, increasing circulation time.[4] |
| Stability | Linker architecture can be designed to shield the payload, potentially enhancing stability.[7] | Stability is a key design parameter, with various chemical strategies to prevent premature drug release.[8] | Linker stability is crucial to prevent off-target toxicity and ensure the payload is delivered to the target site.[9] |
Delving into the Data: Experimental Evidence
Recent studies have provided compelling quantitative data on the performance differences between branched and linear linkers. For instance, research on trastuzumab-MMAE ADCs demonstrated that a "long" branched linker resulted in a significantly more potent ADC compared to a "short" branched linker, with IC50 values of 0.074 nM versus 0.68 nM, respectively, against HER2-positive SK-BR-3 cells.[6]
Another study comparing pendant (branched-like) versus linear PEG linkers in high-DAR trastuzumab-DM1 ADCs in mice revealed superior pharmacokinetic parameters for the branched configuration.[4] The branched linker ADC exhibited a slower clearance rate and higher plasma concentration over time, suggesting a better shielding effect and increased in vivo circulation.[4]
Visualizing the Concepts
To better understand the structural differences and the experimental workflow for comparing these linkers, the following diagrams are provided.
Experimental Protocols
Reproducible and well-documented experimental methodologies are paramount for the objective comparison of linker technologies. Below are summaries of key protocols.
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to an antibody is a critical quality attribute of an ADC.
Methodology: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: The ADC sample is diluted to a suitable concentration (e.g., 1 mg/mL) in a high-salt mobile phase (Mobile Phase A).
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a HIC column is used.
-
Mobile Phases:
-
Mobile Phase A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).
-
Mobile Phase B: Low salt concentration (e.g., sodium phosphate buffer with an organic modifier like isopropanol).
-
-
Gradient Elution: A linear gradient from high to low salt concentration is applied to elute the different drug-loaded antibody species.
-
Data Analysis: The area of each peak, corresponding to a specific DAR, is integrated. The weighted average DAR is calculated based on the relative peak areas.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing target cancer cells.
Methodology: MTT Assay
-
Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADCs (with branched and linear linkers) and control antibodies.
-
Incubation: The plate is incubated for a period of 72 to 96 hours.[10]
-
MTT Addition: MTT reagent is added to each well, which is converted to a colored formazan (B1609692) product by viable cells.[10]
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance is measured on a plate reader, and the IC50 value (the concentration of ADC that inhibits 50% of cell growth) is calculated.[10]
In Vivo Pharmacokinetic Study
This study evaluates the stability and circulation time of the ADC in an animal model.
Methodology:
-
Animal Model: A relevant animal model (e.g., mice or rats) is used.
-
ADC Administration: The ADCs with branched and linear linkers are administered to the animals, typically via intravenous injection.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Analysis: The concentration of the ADC in the plasma is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including clearance, volume of distribution, and half-life, are calculated from the concentration-time data.
Conclusion: A Strategic Choice
The selection of a branched or linear linker is not a one-size-fits-all decision but a strategic choice that depends on the specific therapeutic goals. Branched linkers offer a powerful approach to increasing drug potency and improving the pharmacokinetic profile of bioconjugates.[4] However, the increased complexity and potential for steric hindrance must be carefully considered.[5] Linear linkers, while simpler in design, provide a robust and well-established platform for bioconjugation.[5]
Ultimately, the optimal linker architecture must be determined empirically. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate bioconjugates with the highest potential for clinical success. By carefully considering the interplay between linker topology, payload characteristics, and the biological target, the full therapeutic potential of bioconjugation can be realized.
References
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. Enzymatic conjugation using branched linkers for constructing homogeneous antibody-drug conjugates with high potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. benchchem.com [benchchem.com]
Navigating the In Vivo Environment: A Comparative Guide to DBCO-Conjugate Stability
For researchers, scientists, and drug development professionals, the journey of a bioconjugate from the lab bench to a living system is fraught with challenges. A critical determinant of success is the stability of the linkage connecting the molecule of interest to its target. Dibenzocyclooctyne (DBCO) has emerged as a prominent tool in copper-free click chemistry for in vivo applications. This guide provides an objective comparison of the in vivo stability of DBCO-conjugates against other common bioconjugation chemistries, supported by experimental data and detailed protocols to aid in the selection of the optimal strategy for your research.
The choice of conjugation chemistry is a pivotal decision in the design of therapeutics, diagnostics, and research tools destined for in vivo use. The ideal linker must not only be efficient in its formation but also robust enough to withstand the complex and dynamic environment of a living organism. Strain-promoted azide-alkyne cycloaddition (SPAAC), utilizing DBCO and an azide, has gained widespread adoption due to its bioorthogonal nature, proceeding efficiently at physiological conditions without the need for a cytotoxic copper catalyst.[1][2] However, the in vivo performance of the resulting triazole linkage warrants careful consideration, especially when compared to other available click chemistry alternatives.
Comparative Stability of Bioconjugation Linkages
The stability of a bioconjugate in the bloodstream and within cells is paramount to its efficacy and safety.[3] A key factor influencing this stability is the chemical nature of the bond connecting the components. The following table summarizes the stability of various linkages commonly used in bioconjugation, with a focus on their performance in a biological milieu.
| Linker Chemistry | Reactive Partners | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Stability Considerations |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~1 | The hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance. The triazole linkage is generally stable.[4][5] |
| BCN-Azide (SPAAC) | BCN + Azide | ~0.1 | Bicyclononyne (BCN) is another strained alkyne used in SPAAC.[6] |
| Tetrazine Ligation (IEDDA) | Tetrazine + TCO | Up to 10⁷, typically 800 - 30,000 | The inverse-electron-demand Diels-Alder (IEDDA) reaction is exceptionally fast. The stability of the resulting linkage is generally high.[5] |
| Maleimide-Thiol | Maleimide + Thiol | - | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin, leading to premature cleavage.[4] |
| Amide Bond | NHS Ester + Amine | - | Amide bonds are generally very stable under physiological conditions.[4] |
In Vitro Stability in the Presence of Glutathione (B108866) (GSH)
A crucial test of a conjugate's stability is its resistance to endogenous thiols, such as glutathione (GSH), which are present at high concentrations within cells. The following table presents a comparison of the half-lives of different bioconjugation linkers in the presence of GSH, providing a valuable in vitro predictor of their in vivo fate.
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes |
Data sourced from BenchChem stability guide.[4]
Experimental Protocols
To empower researchers to assess the stability of their own bioconjugates, detailed methodologies for key experiments are provided below.
Protocol 1: Assessing Serum Stability of Bioconjugates via HPLC
This protocol outlines a general method for determining the stability of a bioconjugate in serum using High-Performance Liquid Chromatography (HPLC).[4]
Materials:
-
Bioconjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serum (e.g., mouse, rat, or human)
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a reverse-phase C18 column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Dilute the bioconjugate stock solution into serum to a final concentration of 1 mg/mL.
-
Prepare a control sample by diluting the bioconjugate in PBS to the same final concentration.
-
-
Incubation:
-
Incubate both the serum and PBS samples at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
-
Protein Precipitation:
-
To the serum samples, add an equal volume of cold acetonitrile to precipitate serum proteins. For the PBS control, dilute with the mobile phase.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Collect the supernatant and analyze it by reverse-phase HPLC.
-
Use a suitable gradient of water/TFA and ACN/TFA to elute the bioconjugate.
-
Monitor the peak corresponding to the intact bioconjugate, typically by UV absorbance at a relevant wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis:
-
Calculate the percentage of intact conjugate at each time point relative to the T=0 time point.
-
Protocol 2: Detailed Analysis of Degradation Products using LC-MS
For a more in-depth understanding of the degradation pathway, liquid chromatography-mass spectrometry (LC-MS) can be employed.[4]
Procedure:
-
Sample Preparation: Follow steps 1-4 of the HPLC protocol.
-
LC-MS Analysis:
-
Inject the supernatant into an LC-MS system equipped with a high-resolution mass spectrometer.
-
Analyze the mass spectra of the eluting peaks to identify the parent bioconjugate and any degradation products.
-
By comparing the mass spectra over time, the degradation pathway can be elucidated.[4]
-
Visualizing the Process: Workflows and Relationships
To better understand the processes involved in assessing bioconjugate stability, the following diagrams illustrate the experimental workflow and the relationship between different linker chemistries.
Caption: Experimental workflow for assessing bioconjugate stability.
Caption: Relative stability of common bioconjugation linkers.
References
- 1. interchim.fr [interchim.fr]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for DBCO-N-bis(PEG4-NHS ester)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like DBCO-N-bis(PEG4-NHS ester). This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
DBCO-N-bis(PEG4-NHS ester) is classified as a substance that requires careful handling due to its potential health effects. According to the Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1]. Therefore, the use of appropriate personal protective equipment is mandatory to minimize exposure.
Table 1: Hazard Classifications for DBCO-N-bis(PEG4-NHS ester)
| Hazard Classification | Category | GHS Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Source: MedChemExpress SDS[1]
The following PPE is required when handling this compound:
-
Eye Protection: Safety goggles with side-shields are necessary to protect against splashes[2]. In situations with a higher risk of splashing, a face shield worn over safety glasses is recommended[3].
-
Hand Protection: Wear protective gloves. Disposable nitrile gloves offer short-term protection against a broad range of chemicals[3]. It is crucial to change gloves immediately if they become contaminated[4].
-
Skin and Body Protection: An impervious lab coat should be worn to protect the skin[2]. The lab coat should be fully buttoned to cover as much skin as possible[3].
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols[1][2]. If adequate ventilation cannot be achieved, a respirator may be required[3].
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling DBCO-N-bis(PEG4-NHS ester) is crucial for safety and experimental success. The NHS ester moiety is sensitive to moisture and will hydrolyze, rendering it non-reactive[5].
-
Preparation: Before opening the vial, allow it to come to room temperature to prevent moisture condensation[5]. Ensure all necessary PPE is correctly worn.
-
Reconstitution: Dissolve the DBCO-N-bis(PEG4-NHS ester) in a dry, water-miscible organic solvent such as DMSO or DMF immediately before use[5].
-
Reaction: For conjugation with primary amines, use non-amine-containing buffers with a pH between 7 and 9, such as PBS[5]. Avoid buffers containing primary amines (e.g., Tris, glycine) or azides, as they will compete with the intended reaction[5][6].
-
Post-Reaction: After the reaction is complete, any unreacted NHS esters can be quenched by adding a buffer containing primary amines, like Tris[5].
Caption: Workflow for the safe handling of DBCO-N-bis(PEG4-NHS ester).
Disposal Plan
Proper disposal of DBCO-N-bis(PEG4-NHS ester) and any associated waste is critical to prevent environmental contamination and ensure compliance with local regulations.
-
Solid Waste: Unused or expired solid DBCO-N-bis(PEG4-NHS ester) should be collected in a clearly labeled, sealed container[7]. Contaminated labware, such as pipette tips and weighing paper, should also be disposed of in a designated solid chemical waste container[7].
-
Liquid Waste: Solutions of the compound in organic solvents like DMSO or DMF should be collected in a designated container for halogenated or non-halogenated organic solvent waste, depending on the solvent used[7]. Do not mix with aqueous waste[7].
-
Decontamination: Surfaces and equipment should be decontaminated by scrubbing with alcohol[1].
-
Professional Disposal: All waste containing this chemical should be disposed of through a licensed chemical waste disposal service[7]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup[7].
By adhering to these safety protocols and handling procedures, researchers can confidently and safely utilize DBCO-N-bis(PEG4-NHS ester) in their work, contributing to a culture of safety and scientific excellence.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
